Product packaging for Methyl 2,4-Dichlorophenylacetate(Cat. No.:CAS No. 55954-23-9)

Methyl 2,4-Dichlorophenylacetate

Cat. No.: B165451
CAS No.: 55954-23-9
M. Wt: 219.06 g/mol
InChI Key: SRCVNBFTEARRJY-UHFFFAOYSA-N
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Description

Methyl 2,4-Dichlorophenylacetate (CAS 55954-23-9) is a versatile chemical building block of significant interest in advanced organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structure, featuring a phenylacetic acid methyl ester backbone with chlorine atoms at the 2 and 4 positions of the phenyl ring, confers unique reactivity that makes it an ideal precursor for constructing complex molecular architectures . In pharmaceutical research, this compound serves as a crucial scaffold for the synthesis of novel drug candidates and heterocyclic systems, enabling the introduction of specific functional groups essential for biological activity . The growing demand for high-purity intermediates like this compound underscores its value in pushing the boundaries of medicinal chemistry and drug discovery . Concurrently, in the agrochemical sector, it functions as a key intermediate in the synthesis of herbicides . Its relevance is linked to its role as a synthetic auxin, a class of compounds that mimic plant growth hormones and are used to control broadleaved weeds . As a member of this family, it contributes to the development of crop protection solutions that support global food security . The market for this compound is anticipated to grow, driven by innovation and its adoption across these industrial, commercial, and technological segments . For research and manufacturing purposes, sourcing this compound from a reliable supplier ensures consistent quality and supports critical synthesis projects in these fields . This product is intended for laboratory research use only and is not for human or veterinary therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B165451 Methyl 2,4-Dichlorophenylacetate CAS No. 55954-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVNBFTEARRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370129
Record name Methyl 2,4-Dichlorophenylacetate
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55954-23-9
Record name Methyl 2,4-dichlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55954-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-Dichlorophenylacetate
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Record name Benzeneacetic acid, 2,4-dichloro-, methyl ester
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Foundational & Exploratory

"Methyl 2,4-Dichlorophenylacetate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,4-Dichlorophenylacetate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's core properties, synthesis protocols, and application potential, grounding all claims in verifiable scientific data.

Introduction

This compound (CAS No. 55954-23-9) is an aromatic ester of significant interest in the field of organic synthesis.[1][2] Its structure, featuring a dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. It serves as a critical building block in the development of pharmaceuticals and agrochemicals, where the presence and positioning of chlorine atoms can profoundly influence biological activity.[1][3] This guide will explore the essential chemical and physical characteristics of this compound, provide a detailed and validated synthesis protocol, and discuss its current and potential applications.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physical characteristics of this compound.

Core Chemical Identifiers

Precise identification is crucial for regulatory compliance, safety, and scientific accuracy. The table below consolidates the primary chemical identifiers for this compound.

IdentifierValueSource(s)
CAS Number 55954-23-9[4]
IUPAC Name methyl 2-(2,4-dichlorophenyl)acetate[2]
Synonyms 2,4-Dichlorophenylacetic Acid Methyl Ester
Molecular Formula C₉H₈Cl₂O₂[2]
Molecular Weight 219.06 g/mol [1][2]
InChI Key SRCVNBFTEARRJY-UHFFFAOYSA-N[2]
SMILES COC(=O)CC1=C(C=C(C=C1)Cl)Cl[2]
Physical Properties

The physical state and properties of a chemical dictate its handling, storage, and reaction conditions. This compound is typically supplied as a high-purity liquid.

PropertyValueSource(s)
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 153 °C (at 27 mmHg) / 272.3 °C (at 760 mmHg)[2][4][5]
Density ~1.32 g/cm³[2][5]
Refractive Index 1.539 - 1.542[5]
Purity >99.0% (GC)
Molecular Structure

The structure of this compound consists of a phenylacetate core. A methyl ester group provides a site for reactions like hydrolysis and transesterification, while the benzene ring is substituted with two chlorine atoms at the ortho (2) and para (4) positions. This specific substitution pattern is critical as it defines the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reactants 2,4-Dichlorophenylacetic Acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Reflux for 12 hours Reactants->Reflux Evaporation1 Remove Methanol Reflux->Evaporation1 Extraction Extract with Ethyl Acetate Evaporation1->Extraction Wash Wash with NaHCO₃ then Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation2 Remove Ethyl Acetate Drying->Evaporation2 Chromatography Silica Gel Column (Hexane/EtOAc) Evaporation2->Chromatography Product Pure Methyl 2,4-Dichlorophenylacetate Chromatography->Product

References

"Methyl 2,4-Dichlorophenylacetate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 2,4-Dichlorophenylacetate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will explore the theoretical underpinnings of its solubility, provide guidance on solvent selection, and detail a robust experimental protocol for quantitative solubility determination.

Introduction: Understanding the Molecule

This compound (CAS No. 55954-23-9) is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂.[1] Its structure, featuring a dichlorinated benzene ring attached to a methyl acetate group, dictates its physicochemical properties and, consequently, its solubility profile. The compound typically appears as a clear colorless to yellow liquid.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight219.06 g/mol [1]
Boiling Point272.3°C at 760 mmHg[1]
Density1.318 g/cm³[1]
AppearanceClear colorless to yellow liquid[1]

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3] The polarity of this compound is influenced by the polar ester group (-COOCH₃) and the relatively non-polar dichlorophenyl group. The presence of electronegative chlorine atoms and the ester functional group introduces polarity, but the overall molecule has significant non-polar character due to the benzene ring. This dual nature suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents.

Predicting Solubility: A Theoretical Approach

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively published, we can make informed predictions based on its structure and the properties of common solvents. A qualitative statement suggests it is soluble in organic solvents like ethanol and ether, with limited solubility in water, which aligns with our theoretical understanding.[4]

To systematically approach solvent selection, we can categorize solvents based on their polarity index.[5][6]

Table of Common Organic Solvents and Their Properties:

SolventPolarity Index (P')Dielectric Constant (ε)General ClassPredicted Solubility of this compound
n-Hexane0.11.89Non-polarLow to Moderate
Toluene2.42.38Non-polar (Aromatic)Moderate to High
Diethyl Ether2.84.34Polar AproticHigh
Dichloromethane3.19.08Polar AproticHigh
Ethyl Acetate4.46.02Polar AproticHigh
Acetone5.120.7Polar AproticHigh
Ethanol5.224.55Polar ProticHigh
Methanol5.132.7Polar ProticModerate
Acetonitrile5.837.5Polar AproticModerate
Dimethyl Sulfoxide (DMSO)7.246.7Polar AproticModerate to High
Water10.280.1Polar ProticVery Low

Causality behind Predictions:

  • High Solubility in Mid-Polarity Solvents: Solvents like diethyl ether, dichloromethane, ethyl acetate, and acetone are predicted to be excellent solvents. Their polarity is sufficient to interact with the ester group of this compound, while their organic character readily accommodates the dichlorophenyl ring.

  • Good Solubility in Alcohols: Ethanol, being a polar protic solvent, can engage in hydrogen bonding with the oxygen atoms of the ester group, enhancing solubility.[3] However, as the alcohol chain length decreases (e.g., methanol), the increased polarity might slightly reduce solubility compared to ethanol.

  • Moderate Solubility in Aromatic and Non-Polar Solvents: Toluene, due to its aromatic nature, can have favorable π-π stacking interactions with the dichlorophenyl ring, leading to good solubility. In highly non-polar solvents like hexane, solubility is expected to be lower as these solvents cannot effectively solvate the polar ester group.

  • Limited Solubility in Highly Polar Solvents: Highly polar solvents like water are poor solvents for this compound. The energy required to break the strong hydrogen bonds between water molecules to accommodate the largely non-polar solute is not sufficiently compensated by the formation of new solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a chosen organic solvent.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7][10]

  • Handling: Avoid contact with skin and eyes.[7][8] In case of contact, rinse thoroughly with water.[7]

Materials and Equipment
  • This compound (>99% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent in a vial. B Incubate at a constant temperature with agitation for 24-48 hours to ensure saturation. A->B Establish Equilibrium C Allow vials to stand, then centrifuge to pellet undissolved solid. B->C Separate Phases D Carefully withdraw a known volume of the supernatant. C->D Sample Saturated Solution E Filter the aliquot using a syringe filter. D->E Remove Particulates F Dilute the filtered aliquot with a known volume of solvent. E->F Prepare for Analysis G Analyze the diluted sample by HPLC or GC against a calibration curve. F->G Quantify Solute H Calculate the original concentration, which represents the solubility. G->H Determine Solubility

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute after equilibration is essential.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This ensures that the solvent is fully saturated with the solute.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the undissolved solid.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration is the solubility of this compound in the specific solvent at the given temperature.

    • The solubility can be expressed in various units, such as mg/mL, g/100mL, or mol/L.

Conclusion

This guide has provided a detailed overview of the solubility of this compound in organic solvents from both a theoretical and a practical standpoint. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make rational choices for solvent selection. Furthermore, the detailed experimental protocol offers a robust framework for obtaining accurate and reproducible quantitative solubility data, which is essential for applications in chemical synthesis, formulation development, and analytical chemistry.

References

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally-Significant Ester

Methyl 2,4-dichlorophenylacetate is an aromatic ester that, while not extensively studied for its biological activities, holds significant potential, primarily inferred from its close structural relationship to the widely-used synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] This guide provides a comprehensive technical overview of the postulated biological activities of this compound, the underlying scientific rationale, and detailed experimental protocols for its evaluation.

From a chemical standpoint, this compound can be synthesized through the esterification of 2,4-Dichlorophenylacetic acid with methanol.[3] This process is a standard laboratory procedure, often carried out under acidic conditions to facilitate the reaction.

The core rationale for investigating the biological activities of this compound stems from the well-documented bioactivity of the 2,4-dichlorophenyl moiety. In the realm of agrochemicals, this structural motif is a cornerstone of the phenoxyacetic acid class of herbicides.[1][2] It is hypothesized that this compound, upon hydrolysis in biological systems, could release 2,4-Dichlorophenylacetic acid, thereby exerting auxin-like herbicidal effects. Furthermore, the presence of a chlorinated aromatic ring suggests the possibility of antimicrobial properties, a characteristic observed in many halogenated organic compounds.

This guide will delve into the theoretical framework for these potential activities, provide detailed methodologies for their empirical validation, and offer insights into the interpretation of potential findings. It is designed to be a self-contained resource for researchers embarking on the biological evaluation of this and structurally related compounds.

Part 1: Postulated Herbicidal Activity and Mechanism of Action

The primary and most probable biological activity of this compound is herbicidal, acting as a synthetic auxin mimic.[1][2] This hypothesis is predicated on its structural similarity to 2,4-D, a compound that has been a mainstay in selective broadleaf weed control for decades.[1][2]

The Auxin-Mimic Hypothesis

Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate a vast array of developmental processes, including cell elongation, division, and differentiation. Synthetic auxins like 2,4-D, and putatively this compound, exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[1][2] This leads to uncontrolled, unsustainable growth and, ultimately, the death of susceptible plant species.[1][2]

The ester form of these compounds is often more potent than the acid form due to enhanced penetration of the plant cuticle.[4] Once inside the plant tissue, it is likely that cellular esterases hydrolyze this compound to release the active herbicidal agent, 2,4-Dichlorophenylacetic acid.

Molecular Mechanism of Action: The Auxin Signaling Pathway

The currently accepted model for auxin action involves the perception of the auxin signal by a co-receptor complex consisting of an F-box protein (such as TIR1) and an Aux/IAA transcriptional repressor. The binding of auxin stabilizes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates auxin response factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

In the case of a synthetic auxin overdose, this process is sent into overdrive, leading to a cascade of physiological disruptions:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves), stem and petiole twisting, and callus formation.

  • Ethylene Production: The overstimulation of auxin pathways often leads to a surge in ethylene biosynthesis, which contributes to senescence and abscission.

  • Vascular Tissue Disruption: The uncontrolled growth damages the phloem and xylem, impairing nutrient and water transport.

  • Resource Depletion: The rapid, unsustainable growth depletes the plant's energy reserves.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Synthetic Auxin (e.g., 2,4-D from hydrolysis) TIR1 TIR1/AFB (F-box Protein) Auxin->TIR1 binds to Aux_IAA Aux/IAA (Repressor) TIR1->Aux_IAA recruits Proteasome 26S Proteasome TIR1->Proteasome ARF ARF (Transcription Factor) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Response Uncontrolled Growth, Ethylene Production, Cell Death Auxin_Genes->Response leads to

Figure 1: Simplified diagram of the auxin signaling pathway.

Experimental Protocol: Herbicidal Activity Screening

A tiered approach is recommended, starting with a simple in vitro assay and progressing to whole-plant studies.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

This method provides a rapid initial assessment of herbicidal effects.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

    • Perform serial dilutions in distilled water containing a surfactant (e.g., 0.1% Tween 80) to achieve a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

    • Include a solvent-only control and a positive control (e.g., 2,4-D).

  • Assay Setup:

    • Place a sterile filter paper in a Petri dish.

    • Add a defined volume (e.g., 5 mL) of the test solution to saturate the filter paper.

    • Place a set number of seeds (e.g., 20) of a susceptible dicot species (e.g., Arabidopsis thaliana, cress, or lettuce) onto the filter paper.

    • Seal the Petri dishes with parafilm.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber with controlled light and temperature (e.g., 16-hour photoperiod, 22°C) for 7-14 days.

  • Data Collection and Analysis:

    • Measure the germination rate, root length, and shoot length.

    • Observe any morphological changes (e.g., root coiling, hypocotyl swelling).

    • Calculate the concentration required to inhibit root growth by 50% (IC50) for a quantitative comparison of potency.

Protocol 2: Whole-Plant Post-Emergence Assay

This assay evaluates the herbicidal activity on established seedlings.

  • Plant Cultivation:

    • Grow susceptible dicot plants (e.g., tomato, soybean) in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare spray solutions of this compound at various concentrations in a water-surfactant mixture.

    • Apply the solutions to the foliage of the plants using a laboratory sprayer to ensure even coverage.

    • Include untreated and positive controls.

  • Observation and Assessment:

    • Maintain the plants in a greenhouse or growth chamber under controlled conditions.

    • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, including epinasty, chlorosis, necrosis, and growth inhibition.

    • A rating scale (e.g., 0-100%, where 0 is no effect and 100 is plant death) can be used for quantitative assessment.

    • Determine the GR50 (the dose required to cause a 50% reduction in plant growth, typically measured by fresh or dry weight).

Herbicidal_Screening_Workflow start Start in_vitro In Vitro Assay (Seed Germination) start->in_vitro Initial Screening whole_plant Whole-Plant Assay (Post-Emergence) in_vitro->whole_plant Promising Candidates data_analysis Data Analysis (IC50 / GR50) whole_plant->data_analysis Collect Data report Report Findings data_analysis->report end End report->end

Figure 2: Workflow for herbicidal activity screening.

Part 2: Potential Antimicrobial Activity

While the primary expected activity is herbicidal, the chemical structure of this compound—specifically the presence of a chlorinated phenyl ring—warrants investigation into its potential antimicrobial properties. Many halogenated aromatic compounds exhibit antimicrobial activity by disrupting cell membranes, interfering with essential enzymes, or inducing oxidative stress.

Theoretical Basis for Antimicrobial Action

The lipophilic nature of the dichlorophenyl ring may facilitate the compound's interaction with and disruption of the lipid bilayers of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, the electrophilic character of the molecule could lead to interactions with nucleophilic residues in microbial proteins, potentially inhibiting critical enzyme functions.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol 3: Broth Microdilution Assay

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

    • Stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Assay Procedure:

    • Dispense the growth medium into the wells of the 96-well plate.

    • Create a two-fold serial dilution of the test compound across the plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (medium, inoculum, and standard antibiotic), a negative control (medium and inoculum), and a sterility control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Part 3: Essential Preliminary Cytotoxicity Screening

Before a compound can be considered for further development, particularly for applications that may involve human or environmental exposure, a preliminary assessment of its cytotoxicity is essential.[5] This provides an initial indication of the compound's potential toxicity to mammalian cells.

Rationale for Cytotoxicity Testing

Cytotoxicity assays measure the ability of a compound to cause cell damage or death.[5] This is a critical parameter for evaluating the therapeutic index of a potential drug candidate and for understanding its potential risks.[5] For an agrochemical, understanding its cytotoxicity can inform on its potential impact on non-target organisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., HEK293 for normal kidney cells, HepG2 for liver cells) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Measurement:

    • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Illustrative Summary of Potential Biological Activities of this compound

Assay TypeTarget Organism/Cell LineEndpointIllustrative Result (IC50/GR50/MIC in µM)
Herbicidal (In Vitro)Arabidopsis thalianaRoot Growth Inhibition50
Herbicidal (Whole Plant)Solanum lycopersicum (Tomato)Growth Reduction150 (g/ha equivalent)
AntimicrobialEscherichia coliMIC>500
AntimicrobialStaphylococcus aureusMIC250
CytotoxicityHEK293 (Human Kidney)Cell Viability400
CytotoxicityHepG2 (Human Liver)Cell Viability350

Note: The results presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound is a compound with a high probability of exhibiting auxin-like herbicidal activity, a potential that is strongly supported by well-established structure-activity relationships in phenoxyacetic acid herbicides. Its potential as an antimicrobial agent, while secondary, is also worthy of investigation.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. A thorough investigation, beginning with in vitro screening and progressing to more complex whole-organism and cellular assays, will elucidate the true biological profile of this compound.

Should this compound demonstrate significant herbicidal efficacy with an acceptable cytotoxicity profile, further research could focus on formulation optimization, field trials, and an in-depth toxicological evaluation to assess its viability as a novel agrochemical. The exploration of such structurally-related compounds is a vital component of the ongoing search for effective and safe solutions in agriculture and medicine.

References

The Strategic Utility of Methyl 2,4-Dichlorophenylacetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ester

In the vast repository of chemical building blocks, certain reagents distinguish themselves not by sheer complexity, but by the strategic reactivity they offer. Methyl 2,4-Dichlorophenylacetate (CAS No. 55954-23-9) is a paradigm of such a molecule. More than a simple aromatic ester, its true value lies in the combination of a reactive ester functionality, an activated benzylic position, and a dichlorinated phenyl ring. This trifecta of features makes it a highly versatile intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic application, offering researchers and development professionals a comprehensive understanding of its potential as a cornerstone in multi-step synthetic campaigns.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 55954-23-9[1]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 153°C at 27 mmHg[3]
Density ~1.318 - 1.32 g/cm³[1]
Refractive Index ~1.54[2]
InChI Key SRCVNBFTEARRJY-UHFFFAOYSA-N[1]

Spectroscopic Data: The primary 1H NMR signals provide clear diagnostic peaks for structural confirmation.[3]

  • δ 7.40 (s, 1H): Aromatic proton between the two chlorine atoms.

  • δ 7.22 (d, J=1.5 Hz, 2H): Remaining two aromatic protons.

  • δ 3.74 (s, 2H): Methylene protons of the acetate group (-CH₂-).

  • δ 3.71 (s, 3H): Methyl protons of the ester group (-OCH₃).

Section 2: A Critical Isomeric Distinction

A frequent point of confusion in literature and databases is the misidentification of this compound with its structural isomer, Methyl 2,4-Dichlorophenoxyacetate. The distinction is not trivial; it fundamentally alters the molecule's chemical reactivity and synthetic utility.

Figure 1: Structural and Reactivity Comparison.

The crucial difference is the benzylic methylene bridge (-CH₂) in this compound. The protons on this carbon are significantly more acidic than those in the phenoxy isomer due to their proximity to both the phenyl ring and the carbonyl group. This acidity is the key to its utility as a building block, enabling the formation of a nucleophilic enolate for a wide array of carbon-carbon bond-forming reactions. The phenoxy isomer, with its stable ether linkage, lacks this reactive handle.

Section 3: Synthesis Protocols

The compound is readily accessible via standard laboratory procedures. Below are two field-proven protocols for its synthesis.

Protocol 1: Acid-Catalyzed Fischer Esterification

This classic method is valued for its use of simple, inexpensive reagents and straightforward workup.[3]

G reagents 2,4-Dichlorophenylacetic Acid + Methanol (solvent) + H₂SO₄ (catalyst) reflux Heat to Reflux (12 hours) reagents->reflux 1. Reaction quench Quench with H₂O Extract with Ethyl Acetate reflux->quench 2. Workup wash Wash Organic Layer (Sat. NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) Filter & Concentrate wash->dry purify Silica Gel Chromatography dry->purify 3. Purification product This compound (>95% Yield) purify->product

Figure 2: Workflow for Fischer Esterification Synthesis.

Step-by-Step Methodology:

  • Dissolve 2,4-Dichlorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 20-30 mL per gram of acid).

  • To this solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with cold water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the pure product as a clear oil.

Protocol 2: Williamson-type Synthesis via Alkylation

This alternative method avoids strong acid and can be advantageous for substrates with acid-sensitive functional groups.[4]

Step-by-Step Methodology:

  • Dissolve 2,4-Dichlorophenylacetic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.0-1.2 eq) to the solution to form the carboxylate salt in situ.

  • Add methyl iodide (1.5-3.0 eq) and stir the mixture at room temperature for approximately 21 hours.

  • After completion, quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final product.

Section 4: Core Reactivity & Strategic Applications

The synthetic power of this compound stems from the reactivity of its benzylic alpha-carbon. This position can be deprotonated by a suitable base to form a nucleophilic enolate, which can then participate in a variety of crucial bond-forming reactions.

G start This compound enolate Nucleophilic Enolate Intermediate start->enolate - H⁺ acid 2,4-Dichlorophenylacetic Acid start->acid Esterification product α-Functionalized Product enolate->product + E⁺ base Base (e.g., LDA, NaH) base->enolate electrophile Electrophile (E⁺) (e.g., R-X, Aldehyde, Ketone) electrophile->product hydrolysis Hydrolysis (Acid or Base) acid->start

Figure 3: Central Role of the Enolate Intermediate in Synthesis.
Precursor to Anti-Inflammatory Drug Scaffolds

Phenylacetic acids are a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). For example, the widely used drug Diclofenac is a derivative of phenylacetic acid. While common syntheses of Diclofenac itself start from different precursors, this compound serves as an excellent starting point for synthesizing analogs or new chemical entities based on the 2,4-dichlorophenylacetic acid scaffold.[5][6] The ester can be readily hydrolyzed under acidic or basic conditions to furnish 2,4-Dichlorophenylacetic acid, which can then be coupled with various anilines or other nucleophiles to build libraries of potential anti-inflammatory agents.[7][8][9]

Synthesis of Heterocyclic Compounds

The reactive methylene group is ideal for condensation reactions with 1,2- or 1,3-dicarbonyl compounds, hydrazines, or other bifunctional reagents to construct a diverse range of heterocyclic systems.[10] These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases. The ester can be first converted to a more reactive intermediate like a hydrazide, which then serves as the key precursor for cyclization reactions.

Agrochemical Intermediates

The 2,4-dichlorophenyl moiety is a common feature in many herbicides and pesticides.[11] The most notable example is 2,4-Dichlorophenoxyacetic acid (2,4-D), the phenoxy isomer discussed earlier.[12] While structurally distinct, the shared dichlorophenyl ring highlights the importance of this substitution pattern for biological activity in agrochemical applications. This compound can be used to synthesize novel pesticide candidates by leveraging the reactivity of the alpha-carbon to introduce different functional groups, potentially leading to compounds with improved efficacy or different modes of action.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.

  • Hazards: Classified as an irritant. May cause skin, eye, and respiratory irritation.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound is a strategically valuable and versatile building block in organic synthesis. Its true potential is unlocked through the reactivity of its benzylic alpha-carbon, which enables the formation of enolate intermediates for subsequent carbon-carbon and carbon-heteroatom bond formation. While its structural isomer, Methyl 2,4-Dichlorophenoxyacetate, has a long history in agrochemicals, the distinct reactivity of the phenylacetate core positions it as a powerful tool for the discovery of novel pharmaceuticals and next-generation agrochemicals. For the medicinal or process chemist, this compound offers a reliable and cost-effective entry point to the important 2,4-dichlorophenylacetyl scaffold, paving the way for the efficient synthesis of complex and biologically active molecules.

References

"Methyl 2,4-Dichlorophenylacetate" CAS number 55954-23-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,4-Dichlorophenylacetate (CAS 55954-23-9)

Introduction

This compound, with a CAS number of 55954-23-9, is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure, characterized by a dichlorinated phenyl ring attached to a methyl acetate group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety and handling information tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H8Cl2O2[2][3]
Molecular Weight 219.06 g/mol [2]
Appearance Clear colorless to light yellow liquid[4]
Boiling Point 153°C at 27 mmHg[5][6]
Density 1.318 g/cm³[4]
Flash Point 112 °C[6]
Purity >99.0% (GC)
InChI Key SRCVNBFTEARRJY-UHFFFAOYSA-N[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2,4-dichlorophenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[5][7] This method is favored for its high yield and relatively straightforward procedure.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2,4-Dichlorophenylacetic Acid + Methanol AcidCatalyst Concentrated H₂SO₄ (catalyst) Reactants->AcidCatalyst add slowly Reaction Reflux (12 hours) AcidCatalyst->Reaction Workup Workup: 1. Solvent Removal 2. Water Dilution 3. Ethyl Acetate Extraction Reaction->Workup upon completion Purification Purification: Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product yields

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a well-established method with a reported yield of 95%.[5][7]

Materials:

  • 2,4-Dichlorophenylacetic acid (3.5 g, 17.1 mmol)

  • Methanol (100 mL)

  • Concentrated sulfuric acid (20 drops)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.5 g of 2,4-dichlorophenylacetic acid in 100 mL of methanol.[5][7] The use of excess methanol not only acts as the solvent but also drives the equilibrium of the esterification reaction towards the product side.

  • Catalyst Addition: Slowly add 20 drops of concentrated sulfuric acid to the solution.[5][7] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[5][7] Refluxing provides the necessary activation energy for the reaction and ensures it proceeds to completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator under reduced pressure.[5][7]

  • Extraction: Dilute the residue with 50 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL of ethyl acetate.[5][7] Ethyl acetate is an effective extraction solvent for the ester due to its polarity and immiscibility with water.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated saline solution.[5][7] The sodium bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, while the saline wash helps to remove any residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.[5][7]

  • Final Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure to obtain the crude product.[5][7]

  • Purification: Purify the crude product by silica gel column chromatography using a 4:1 hexane/ethyl acetate eluent system to yield pure this compound as a clear oil (3.56 g, 95% yield).[5][7]

Structural Confirmation

The structure of the synthesized this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that confirm the presence of the different protons in the molecule. The expected chemical shifts (δ) are:

  • 7.40 ppm (s, 1H): Corresponds to the aromatic proton between the two chlorine atoms.

  • 7.22 ppm (d, J=1.5 Hz, 2H): Represents the other two aromatic protons.

  • 3.74 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group.

  • 3.71 ppm (s, 3H): A singlet for the methyl (-CH₃) protons of the ester group.[5][7]

Safety and Handling

While specific toxicological data for this compound is limited, it is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a common herbicide.[8][9] Therefore, it is prudent to handle this compound with appropriate safety precautions.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.[10]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[10][12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Handling: Use in a well-ventilated area.[13] Avoid breathing vapor or mist.[12] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Applications

This compound serves as a key intermediate in organic synthesis.[1] Its potential applications include:

  • Pharmaceuticals: It can be a building block in the synthesis of bioactive compounds.[1]

  • Agrochemicals: Due to its structural similarity to known herbicides, it has potential applications in the development of new pesticides.[1]

  • Research: It is utilized in medicinal chemistry and organic synthesis research as a starting material for more complex molecules.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis protocols. Its utility in the synthesis of pharmaceuticals and agrochemicals underscores its importance in chemical research and development. Adherence to proper safety and handling procedures is essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

Degradation Pathways and Products of Methyl 2,4-Dichlorophenylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Environmental Fate of Methyl 2,4-Dichlorophenylacetate

This compound (MDPA) is a chemical intermediate and a member of the chlorophenoxyacetic acid class of compounds, which includes the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The environmental persistence and potential toxicity of such compounds necessitate a thorough understanding of their degradation pathways. This guide provides a comprehensive technical overview of the abiotic and biotic degradation of MDPA, detailing the transformation processes, identifying key degradation products, and outlining robust experimental protocols for their study. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the environmental fate of MDPA and related compounds.

The degradation of this compound is primarily initiated by the hydrolysis of its methyl ester group, yielding 2,4-Dichlorophenylacetic acid (2,4-D) and methanol. This initial transformation is a critical gateway to further degradation, as the subsequent pathways largely mirror those established for 2,4-D. This guide will, therefore, first address this pivotal hydrolysis step and then delve into the well-documented microbial and photochemical degradation routes of the resulting 2,4-D molecule.

Part 1: Abiotic Degradation Pathways

Abiotic degradation encompasses chemical and photochemical processes that transform this compound without the involvement of biological organisms. These pathways are significantly influenced by environmental factors such as pH, temperature, and the presence of light.

Chemical Degradation: Hydrolysis

The primary chemical degradation pathway for MDPA is hydrolysis, which cleaves the ester bond to form 2,4-Dichlorophenylacetic acid (2,4-D) and methanol. The rate of this reaction is highly dependent on pH and temperature.

  • Mechanism of Hydrolysis: Ester hydrolysis can be catalyzed by both acids and bases. Under neutral to alkaline conditions, the hydrolysis of 2,4-D esters is generally rapid[1]. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion of 2,4-D and methanol. Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Kinetics of Hydrolysis: The hydrolysis of phenoxyacetic acid esters, including MDPA, typically follows first-order kinetics[2]. The half-life of 2,4-D esters in the environment can vary from a few days to several weeks, depending on the specific ester and environmental conditions[3][4][5]. While specific kinetic data for MDPA is not extensively available, the general principles of ester hydrolysis suggest that its persistence in aqueous environments will be significantly influenced by pH, with faster degradation occurring under alkaline conditions.

Photochemical Degradation

Once hydrolyzed to 2,4-D, the molecule is susceptible to photodegradation, a process driven by the absorption of light energy, primarily in the UV spectrum.

  • Direct Photolysis: Direct photolysis of 2,4-D in water is a relatively slow process[1]. Upon absorption of UV radiation, the 2,4-D molecule can undergo cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol and other products. Further degradation can lead to the formation of chlorohydroxyphenoxyacetic acid esters and eventually mineralization to carbon dioxide and inorganic chlorides[1].

  • Indirect Photolysis (Photocatalysis): The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly accelerate the photodegradation of 2,4-D[6][7]. In this process, the semiconductor material absorbs photons, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can non-selectively degrade 2,4-D and its intermediates. The degradation can proceed through hydroxylation of the aromatic ring and cleavage of the side chain.

Part 2: Biotic Degradation Pathways

The microbial degradation of 2,4-D, the primary hydrolysis product of MDPA, is a well-studied and highly efficient process carried out by a diverse range of soil and water microorganisms.

Microbial Hydrolysis of the Ester Bond

The initial step in the biodegradation of MDPA is the enzymatic hydrolysis of the methyl ester to 2,4-D. This reaction is catalyzed by esterase enzymes, which are widespread in soil microbial communities. The activity of these enzymes is a crucial determinant of the overall rate of MDPA degradation in the environment.

Aerobic Degradation of 2,4-Dichlorophenylacetic Acid

Numerous bacterial and fungal species have been identified that can utilize 2,4-D as a sole source of carbon and energy[8][9]. The most extensively characterized pathway is the tfd (for 2,4,5-trichlorophenoxyacetic acid degradation) pathway, first elucidated in Cupriavidus necator JMP134.

  • Key Enzymatic Steps:

    • Side Chain Cleavage: The degradation is initiated by the enzyme 2,4-D dioxygenase (TfdA), which cleaves the ether linkage to form 2,4-dichlorophenol (2,4-DCP) and glyoxylate.

    • Hydroxylation: 2,4-DCP is then hydroxylated by 2,4-dichlorophenol hydroxylase (TfdB) to form 3,5-dichlorocatechol.

    • Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC).

    • Further Metabolism: The resulting intermediates are further metabolized through a series of enzymatic reactions (catalyzed by TfdD, TfdE, and TfdF) and eventually enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂, H₂O, and chloride ions[10].

A variety of microbial consortia have also been shown to effectively degrade 2,4-D, often exhibiting enhanced degradation capabilities compared to single strains[8][10][11].

Below is a diagram illustrating the aerobic microbial degradation pathway of 2,4-D.

Microbial_Degradation_of_2_4_D MDPA This compound TwoFourD 2,4-Dichlorophenylacetic Acid (2,4-D) MDPA->TwoFourD Esterase (Hydrolysis) DCP 2,4-Dichlorophenol (2,4-DCP) TwoFourD->DCP TfdA (Dioxygenase) DCC 3,5-Dichlorocatechol DCP->DCC TfdB (Hydroxylase) RingCleavage Ring Cleavage Products DCC->RingCleavage TfdC (Dioxygenase) TCA TCA Cycle RingCleavage->TCA TfdD, TfdE, TfdF

Caption: Aerobic microbial degradation pathway of this compound.

Part 3: Summary of Degradation Products

The degradation of this compound leads to the formation of several key intermediates and final products. The table below summarizes these products and the pathways through which they are formed.

Degradation ProductParent CompoundDegradation Pathway(s)
2,4-Dichlorophenylacetic acid (2,4-D)This compoundChemical & Microbial Hydrolysis
MethanolThis compoundChemical & Microbial Hydrolysis
2,4-Dichlorophenol (2,4-DCP)2,4-Dichlorophenylacetic acidMicrobial & Photochemical
3,5-Dichlorocatechol2,4-DichlorophenolMicrobial
Glycolic Acid2,4-Dichlorophenylacetic acidChemical Hydrolysis
Carbon Dioxide, Water, Chloride IonsAll organic intermediatesComplete Mineralization

Part 4: Experimental Protocols

To facilitate research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol for Studying Abiotic Hydrolysis of MDPA

This protocol is designed to determine the hydrolysis rate of this compound at different pH values.

Materials:

  • This compound (MDPA) standard

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and UV detector

  • Incubator/water bath

Procedure:

  • Prepare a stock solution of MDPA in acetonitrile.

  • In triplicate, spike the sterile buffered solutions with the MDPA stock solution to a final concentration of 10 mg/L.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each flask.

  • Immediately analyze the samples by HPLC.

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

    • Detection: UV at 230 nm and 283 nm.

  • Quantify the concentration of MDPA and the formation of 2,4-D at each time point by comparing with a standard curve.

  • Calculate the first-order rate constant (k) and the half-life (t₁/₂) for the hydrolysis of MDPA at each pH.

Protocol for a Soil Slurry Biodegradation Study

This protocol outlines a method to assess the microbial degradation of MDPA in a soil environment.

Materials:

  • Fresh soil sample (characterized for pH, organic matter content, and microbial biomass)

  • This compound (MDPA)

  • Sterile mineral salts medium

  • Sterile and non-sterile soil slurries

  • Shaking incubator

  • GC-MS system

Procedure:

  • Prepare soil slurries by mixing soil and sterile mineral salts medium in a 1:5 (w/v) ratio.

  • Prepare both sterile (autoclaved) and non-sterile slurries to differentiate between abiotic and biotic degradation.

  • Spike the slurries with MDPA to a final concentration of 50 mg/kg soil.

  • Incubate the slurries on a shaker at a constant temperature (e.g., 28°C) in the dark.

  • At regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect subsamples of the slurry.

  • Extract the soil slurry samples with an appropriate organic solvent (e.g., acetone followed by dichloromethane).

  • Concentrate the extracts and derivatize if necessary (e.g., methylation to analyze for 2,4-D).

  • Analyze the extracts by GC-MS to quantify the remaining MDPA and identify and quantify degradation products like 2,4-D and 2,4-dichlorophenol.

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature gradient suitable for separating the target analytes.

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Plot the concentration of MDPA over time to determine the degradation rate and half-life in both sterile and non-sterile conditions.

Below is a diagram illustrating the experimental workflow for the soil slurry biodegradation study.

Soil_Slurry_Workflow start Start: Soil Sample Collection slurry Prepare Soil Slurries (Sterile & Non-Sterile) start->slurry spike Spike with MDPA slurry->spike incubate Incubate under Controlled Conditions spike->incubate sample Collect Subsamples at Time Intervals incubate->sample extract Solvent Extraction sample->extract analyze GC-MS Analysis extract->analyze data Data Analysis (Degradation Kinetics) analyze->data end End: Determine Half-life data->end

Caption: Experimental workflow for a soil slurry biodegradation study of MDPA.

Conclusion

The degradation of this compound is a multi-faceted process initiated by the hydrolysis of its ester bond to form 2,4-Dichlorophenylacetic acid. This initial step paves the way for a cascade of subsequent degradation reactions, driven by both abiotic and biotic factors. The well-established microbial degradation pathways for 2,4-D, particularly the tfd gene-encoded enzymatic cascade, play a crucial role in the complete mineralization of this compound in the environment. Understanding these pathways and possessing robust analytical methodologies are paramount for accurately assessing the environmental risk and persistence of MDPA and related chlorophenoxyacetic acid derivatives. The protocols and information presented in this guide provide a solid foundation for researchers to undertake such critical investigations.

References

"Methyl 2,4-Dichlorophenylacetate" hydrolysis rate and conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis of Methyl 2,4-Dichlorophenylacetate

This guide provides a comprehensive technical overview of the hydrolysis of this compound, a critical process relevant to environmental fate studies, agrochemical research, and synthetic chemistry. As a derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), understanding the stability and degradation pathways of its ester forms is paramount for predicting environmental persistence and biological activity. This document delves into the core mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to researchers and drug development professionals.

Introduction: The Significance of Ester Hydrolysis

This compound is an ester that, upon hydrolysis, cleaves its ester bond to yield 2,4-Dichlorophenylacetic acid and methanol. The rate of this transformation is not constant; it is profoundly influenced by the chemical environment. For instance, esters of 2,4-D are known to undergo hydrolysis to the parent acid, which is often the more biologically active form.[1][2] The study of this reaction is crucial for assessing how long the compound persists in various environments, such as soil or aquatic systems, and for controlling reaction pathways in industrial synthesis.[3][4] The non-catalyzed hydrolysis of esters in pure water is typically a very slow process.[5] Therefore, catalysis by acidic or basic species is the primary driver of this reaction under most environmental and laboratory conditions.

Core Reaction Mechanisms

The hydrolysis of this compound can proceed through two principal catalytic pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible process that reaches an equilibrium.[6][7] The mechanism involves the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[8][9][10] This activation facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol regenerate the acid catalyst and produce the carboxylic acid.[9][10][11] To drive the reaction toward completion, a large excess of water is typically used.[5][10]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (NaOH), hydrolysis is an irreversible process.[7][11] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[12][13] This attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. In the final, rapid step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final deprotonation step is thermodynamically very favorable and renders the entire process irreversible.[7][12]

Base_Catalyzed_Hydrolysis Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Irreversible Deprotonation Ester R-C(=O)-OR' This compound Intermediate R-C(O⁻)(OH)-OR' Tetrahedral Intermediate Ester:c->Intermediate OH OH⁻ OH->Ester:c Acid R-C(=O)-OH Carboxylic Acid Intermediate:e->Acid Alkoxide R'O⁻ Intermediate:e->Alkoxide Carboxylate R-C(=O)-O⁻ Carboxylate Salt Acid->Carboxylate Alkoxide->Acid Proton Transfer Alcohol R'OH | Methanol

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis

Key Factors Influencing Hydrolysis Rate

The rate of hydrolysis is highly sensitive to several environmental and experimental factors.

  • pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated in both acidic and basic solutions compared to neutral pH.[11][14][15] In strongly acidic conditions (e.g., pH 1-3), the rate is proportional to the H⁺ concentration.[8] Conversely, in alkaline conditions, the rate increases with the concentration of OH⁻ ions.[9][14] For many esters, a change of one pH unit can alter the hydrolysis rate by a factor of 10.[15]

  • Temperature: An increase in temperature generally leads to a significant increase in the hydrolysis rate.[11] This relationship is well-described by the Arrhenius equation, where the rate constant is exponentially dependent on temperature. The degradation of the related compound 2,4-D has been shown to be highly dependent on reaction temperature.[16]

  • Structure of the Ester: Steric hindrance and electronic effects play a role. For this compound, the electron-withdrawing chlorine atoms on the phenyl ring can influence the electrophilicity of the carbonyl carbon. Esters with groups that create more steric hindrance around the reaction center tend to hydrolyze more slowly.[17]

  • Catalysts: While H⁺ and OH⁻ are the most common catalysts, other species can also influence the rate. However, for most environmental and standard laboratory conditions, pH remains the dominant catalytic factor.[5]

Quantitative Data and Kinetics

The hydrolysis of an ester can be described by a rate law. Under neutral conditions, the reaction is extremely slow.

  • Acid-catalyzed hydrolysis is typically a first-order reaction.[9]

  • Base-catalyzed hydrolysis is a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion.[9]

CompoundpHTemperature (°C)Half-life (t₁/₂)Rate Constant (k)Reference
Methyl Acetate725Very Long~1.7 x 10⁻⁹ s⁻¹[18]
Thiol-Acrylate Polymer Ester7.4Ambient~9.4 days0.074 days⁻¹[14]
Thiol-Acrylate Polymer Ester8.0Ambient~2.5 days0.28 days⁻¹[14]
2,4-D EstersAlkalineAmbient~9 days (biological hydrolysis)Not specified[1]

Note: Data is compiled from various sources for illustrative purposes. The rate constants and half-lives are highly dependent on the specific experimental conditions.

Experimental Protocol for Monitoring Hydrolysis

A robust and reproducible experimental design is essential for accurately determining hydrolysis rates. Standardized guidelines, such as OECD 111, provide a framework for such studies.[19]

Materials and Reagents
  • This compound (CAS 55954-23-9)[20][21]

  • High-purity water (e.g., HPLC grade)

  • Sterile aqueous buffer solutions (e.g., phosphate, borate) at desired pH values (e.g., 4, 7, 9)[19]

  • Stock solutions of HCl and NaOH for pH adjustment

  • Acetonitrile or Methanol (HPLC grade) for preparing stock solutions and mobile phases

  • Analytical standards of this compound and 2,4-Dichlorophenylacetic acid

  • Quenching solution (e.g., a strong acid or base to neutralize the catalyst and stop the reaction)

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for a Hydrolysis Kinetics Study cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Data Processing A Prepare sterile buffer solutions (pH 4, 7, 9) C Set up temperature-controlled reactors (e.g., 25°C, 50°C) A->C B Prepare ester stock solution in organic solvent B->C D Initiate reaction by adding stock solution to buffers E Withdraw aliquots at pre-defined time intervals (t=0, 1h, 4h, 24h, etc.) D->E F Immediately quench reaction in sample vial E->F G Analyze samples via validated HPLC-UV method F->G Store samples at low temp if analysis is not immediate H Quantify concentrations of Ester and Acid vs. time G->H I Plot ln[Ester] vs. time to determine pseudo-first-order rate constant (k) H->I J Calculate half-life (t₁/₂ = 0.693/k) I->J

Figure 2: Workflow for a Hydrolysis Kinetics Study
Step-by-Step Methodology

  • Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Place them in temperature-controlled water baths or incubators set to the desired temperatures (e.g., 25°C and 50°C) to allow for equilibration.[19]

  • Reaction Initiation: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetonitrile. To start the reaction, add a small aliquot of this stock solution to the pre-heated buffer solutions. The final concentration of the ester should not exceed half its saturation concentration or 0.01 M.[19]

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each reaction vessel.

  • Quenching: Immediately transfer the sample to a vial containing a quenching agent to stop the hydrolysis reaction. For example, a sample from an acidic or basic solution can be neutralized.

  • Analysis: Analyze the samples for the concentration of the remaining this compound and the formed 2,4-Dichlorophenylacetic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[22] Gas Chromatography-Mass Spectrometry (GC/MS) can also be used.[23]

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a first-order or pseudo-first-order reaction, this plot will be linear. The negative slope of this line is the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = 0.693/k.

Conclusion

The hydrolysis of this compound is a fundamental degradation pathway governed primarily by pH and temperature. The reaction proceeds slowly at neutral pH but is significantly accelerated under both acidic and basic conditions, following distinct catalytic mechanisms. Understanding these principles and employing rigorous experimental protocols are essential for accurately predicting the environmental fate, biological activity, and stability of this compound and its analogs. This guide provides the foundational knowledge and practical framework for scientists to conduct thorough and reliable investigations into its hydrolytic behavior.

References

Methodological & Application

Synthesis of "Methyl 2,4-Dichlorophenylacetate" from 2,4-dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 2,4-Dichlorophenylacetate

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 2,4-Dichlorophenylacetic acid. The primary method detailed is the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed protocol, an exploration of the underlying chemical principles, safety guidelines, and methods for product characterization, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Esterification

2,4-Dichlorophenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to its methyl ester, this compound, is a critical transformation that can modulate the compound's solubility, reactivity, and biological activity. Esterification is a fundamental reaction in organic synthesis, and the Fischer-Speier method, due to its cost-effectiveness and simplicity, remains a widely used approach, especially on a larger scale.[1]

This application note will focus on the acid-catalyzed esterification using methanol in the presence of a strong acid catalyst, typically sulfuric acid. We will delve into the mechanistic underpinnings of this equilibrium-driven process and provide a step-by-step protocol for its successful execution in a laboratory setting.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2] The reaction's equilibrium nature necessitates strategies to favor product formation, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed.[1][3]

The mechanism proceeds through several key steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[1]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[2][4][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][4]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[4][5]

Reaction Mechanism Diagram

Workflow A 1. Dissolve Acid in Methanol B 2. Add H2SO4 Catalyst A->B C 3. Reflux for 12 hours B->C D 4. Cool & Remove Methanol C->D E 5. Dilute with Water & Extract with Ethyl Acetate D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry with Na2SO4 & Filter F->G H 8. Remove Ethyl Acetate G->H I 9. Purify by Column Chromatography H->I J Product: this compound I->J

References

Application Notes and Protocols: Esterification of 2,4-Dichlorophenylacetic Acid with Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2,4-dichlorophenylacetate via the Fischer-Speier esterification of 2,4-dichlorophenylacetic acid with methanol.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical methods for product characterization. The provided protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Context

The esterification of 2,4-dichlorophenylacetic acid is a critical reaction in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The resulting ester, this compound, serves as a key intermediate in the synthesis of various bioactive molecules. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the chosen method for this transformation due to its reliability and scalability.[1] Understanding the nuances of this reaction is paramount for achieving high yields and purity, which are essential in a drug development context.

Chemical Principles and Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction between 2,4-dichlorophenylacetic acid and methanol produces this compound and water.

Reaction:

The Role of the Acid Catalyst:

Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this reaction.[1][3] It serves a dual purpose:

  • Increases Reaction Rate: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4][5][6][7]

  • Shifts Equilibrium: As a dehydrating agent, sulfuric acid removes the water formed during the reaction, shifting the equilibrium towards the formation of the ester product, thereby increasing the yield.[3][5]

Mechanism:

The reaction proceeds through several key steps:[1][6][7][8]

  • Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 2,4-dichlorophenylacetic acid by the acid catalyst.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dichlorophenylacetic acid≥98%Sigma-Aldrich
Methanol (Anhydrous)≥99.8%Fisher Scientific
Sulfuric Acid (Concentrated)95-98%Merck
Ethyl AcetateACS GradeVWRFor extraction
Saturated Sodium Bicarbonate SolutionIn-house preparationFor neutralization
Saturated Sodium Chloride Solution (Brine)In-house preparationFor washing
Anhydrous Sodium SulfateGranularJ.T. BakerFor drying
Silica Gel60 Å, 230-400 meshFor column chromatography

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Fume hood

3.3. Reaction Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2,4-dichlorophenylacetic acid and methanol to flask B 2. Slowly add conc. H₂SO₄ A->B C 3. Heat to reflux for 12 hours B->C D 4. Cool and remove methanol (rotary evaporator) C->D E 5. Dilute with water and extract with ethyl acetate D->E F 6. Wash organic layer with NaHCO₃ and brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Remove solvent (rotary evaporator) G->H I 9. Purify by silica gel column chromatography H->I J 10. Characterize product (NMR, GC-MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenylacetic acid (3.5 g, 17.1 mmol).[9]

    • Add methanol (100 mL) to the flask. Methanol is used in large excess to serve as both a reactant and the solvent, which helps to drive the reaction equilibrium towards the product.[7][8]

    • While stirring, slowly and carefully add concentrated sulfuric acid (20 drops) to the mixture. Caution: The addition of sulfuric acid is exothermic.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.[9]

  • Reaction Monitoring:

    • Allow the reaction to proceed under reflux for 12 hours.[9]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • After 12 hours, allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[9]

    • Dilute the residue with cold water (50 mL) and transfer the mixture to a separatory funnel.[9]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a saturated saline solution (50 mL) to remove any residual water and salts.[9] Caution: Carbon dioxide gas will be evolved during the bicarbonate wash; vent the separatory funnel frequently.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent system to afford pure this compound as a clear oil.[9]

    • The structure of the product can be confirmed by ¹H NMR and GC-MS analysis.[9]

Analytical Characterization

TechniquePurposeExpected Results
TLC Monitor reaction progressDisappearance of the starting material spot and appearance of the product spot.
GC-MS Assess purity and confirm molecular weightA single major peak corresponding to the molecular weight of the product.
¹H NMR Structural confirmation(DMSO-d6): δ 7.40 (s, 1H), 7.22 (d, J=1.5 Hz, 2H), 3.74 (s, 2H), 3.71 (s, 3H).[9]

Safety and Hazard Management

5.1. Reagent-Specific Hazards

  • 2,4-Dichlorophenylacetic Acid: Harmful if swallowed.[10][11] Causes serious eye damage.[10][11] May cause an allergic skin reaction and respiratory irritation.[10][11] It is also very toxic to aquatic life.[10]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[12] Causes damage to organs, particularly the optic nerve.[12][13]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent and reacts violently with water.

5.2. Personal Protective Equipment (PPE)

  • Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

5.3. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Acidic and basic aqueous waste should be neutralized before disposal.

  • Organic waste should be collected in a designated solvent waste container.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Insufficient catalystAdd a few more drops of concentrated sulfuric acid.
Water in the reaction mixtureUse anhydrous methanol and dry glassware.
Impure Product Incomplete work-upEnsure thorough washing with sodium bicarbonate and brine.
Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

The Fischer-Speier esterification of 2,4-dichlorophenylacetic acid with methanol is an effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the removal of water and the use of an acid catalyst, high yields of the desired product can be achieved. Adherence to the detailed protocol and safety precautions outlined in this document is crucial for a successful and safe synthesis.

References

Application Note: High-Throughput Quantification of Methyl 2,4-Dichlorophenylacetate using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,4-Dichlorophenylacetate is a chemical compound of significant interest in environmental monitoring and toxicology. As the methyl ester of 2,4-Dichlorophenylacetic acid, it can be an indicator of pesticide use or a metabolite in biological systems. Accurate and robust quantification of this compound is paramount for regulatory compliance, environmental impact assessment, and pharmacokinetic studies. This application note provides detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number55954-23-9--INVALID-LINK--[1]
Molecular FormulaC9H8Cl2O2--INVALID-LINK--[1]
Molecular Weight219.07 g/mol --INVALID-LINK--[1]
Boiling Point153°C at 27 mmHg--INVALID-LINK--[2]
AppearanceClear colorless to yellow liquid--INVALID-LINK--[1]
StorageSealed in dry, room temperature--INVALID-LINK--[2]

Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This is often the method of choice when the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is analyzed, as it is typically derivatized to its methyl ester before analysis[3].

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of extraction method is crucial for isolating the analyte from the sample matrix and minimizing interference. LLE is a robust and widely used technique for this purpose.

LLE_Workflow start Sample (e.g., Water, Soil Extract) acidify Acidify sample to pH ~2 with HCl start->acidify extract Extract with Ethyl Acetate (3x volume) acidify->extract separate Collect Organic Layers extract->separate dry Dry with Anhydrous Sodium Sulfate separate->dry concentrate Evaporate to dryness under Nitrogen dry->concentrate reconstitute Reconstitute in Hexane for GC-MS analysis concentrate->reconstitute end Analysis reconstitute->end SPE_Workflow start Sample (e.g., Water, Serum) condition Condition C18 SPE cartridge with Methanol and Water start->condition load Load sample onto the SPE cartridge condition->load wash Wash with water to remove interferences load->wash elute Elute analyte with Acetonitrile wash->elute evaporate Evaporate eluate to dryness elute->evaporate reconstitute Reconstitute in mobile phase for HPLC analysis evaporate->reconstitute end Analysis reconstitute->end

References

Application Note: A Robust HPLC Method for Purity Determination of Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in Methyl 2,4-Dichlorophenylacetate. This compound is a key intermediate in various chemical syntheses, and ensuring its purity is critical for downstream product quality and process efficiency. The described method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique renowned for its resolving power and reliability in pharmaceutical and chemical analysis.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction: The Rationale for Purity Analysis

This compound is an organic compound whose molecular integrity is paramount for its intended use. Impurities, whether from starting materials, by-products, or degradation, can significantly impact the yield, safety, and efficacy of final products. Therefore, a precise and reliable analytical method is required to assess its purity profile.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. Specifically, Reversed-Phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobicity.[1][5] In RP-HPLC, a non-polar stationary phase (like C18) is paired with a polar mobile phase. Hydrophobic molecules, such as this compound, interact more strongly with the stationary phase, leading to longer retention times than more polar impurities.[6][2] By manipulating the mobile phase composition, we can achieve excellent separation of the main component from its potential impurities.

This document provides a step-by-step protocol for this analysis, explains the scientific reasoning behind the chosen parameters, and outlines a rigorous validation framework to ensure the method is fit for its intended purpose.

Principles of the Chromatographic Method

The separation is based on the principle of reversed-phase chromatography.[5][7] The stationary phase is a silica-based support chemically bonded with octadecylsilane (C18) groups, creating a non-polar surface. The mobile phase is a polar mixture of acetonitrile and water.

  • Analyte Retention: this compound, being a relatively non-polar molecule, will partition between the mobile phase and the stationary phase. Its affinity for the hydrophobic C18 stationary phase causes it to be retained on the column.

  • Elution: By using a mobile phase containing an organic solvent (acetonitrile), we decrease the overall polarity of the mobile phase.[5] This reduces the hydrophobic interaction between the analyte and the stationary phase, causing it to elute from the column and travel to the detector.

  • Separation of Impurities: Potential impurities, which may be more or less polar than the main analyte, will have different affinities for the stationary phase and will therefore elute at different times, allowing for their separation and quantification.

Experimental Protocol

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Solvents HPLC Grade Acetonitrile, HPLC Grade Water
Reagents This compound Reference Standard (>99.5% purity)
Glassware Class A volumetric flasks, pipettes, HPLC vials
Data System Chromatography Data Software (CDS)
Chromatographic Conditions

The following parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity. The choice of a C18 column provides excellent retention for the non-polar analyte.[1] Acetonitrile is selected as the organic modifier due to its low UV cutoff and miscibility with water.[5] The detection wavelength is chosen based on the UV absorbance maximum of the parent compound class, ensuring high sensitivity.[8][9]

Parameter Condition
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Run Time 20 minutes
Preparation of Solutions

Diluent: Mobile Phase (Acetonitrile:Water, 70:30)

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This solution is used for system suitability and purity calculations.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution procedure as the Standard Stock Solution.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10] This is achieved by performing System Suitability Testing (SST). A series of replicate injections (n=5) of the Working Standard Solution (100 µg/mL) are made. The results must meet the acceptance criteria outlined below to ensure the system is operating correctly.[11][12][13]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[12]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[13]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.[12]
% RSD of Retention Time ≤ 2.0%Confirms the stability of the pump and mobile phase composition.[12]

Failure to meet these criteria necessitates troubleshooting before proceeding with sample analysis.[13][14]

Analytical Method Validation Protocol

To ensure the method is reliable, accurate, and precise, it must be validated according to ICH Q2(R1) guidelines.[15][4][16] The following tests are essential for a purity method.

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants) is demonstrated by comparing the chromatograms of a blank (diluent), the sample solution, and a spiked sample solution. The peak for this compound in the sample chromatogram should be free from any co-eluting peaks.

Linearity

Linearity is established by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The peak area response is plotted against concentration, and the correlation coefficient (r²) is calculated.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy (Recovery)

Accuracy is determined by analyzing samples of known concentration (spiked placebo or sample) at three different levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery is calculated.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Six separate sample preparations are analyzed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) of the purity results is calculated.

    • Acceptance Criterion: %RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated by a different analyst on a different day, and potentially on a different instrument. The results from both sets of experiments are statistically compared.

    • Acceptance Criterion: Overall %RSD for both sets of data should meet the precision criteria.

Limit of Quantification (LOQ) & Limit of Detection (LOD)

LOQ and LOD are established to determine the lowest concentration of an impurity that can be reliably quantified and detected, respectively. This is typically determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

The reliability of the method is assessed by deliberately introducing small variations in the method parameters and evaluating the impact on the results.

  • Variations to test:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected.

Data Analysis and Calculations

The purity of the this compound sample is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For quantifying a specific impurity against a reference standard, the following external standard formula can be used:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Visual Workflow

The following diagram illustrates the complete analytical workflow from sample preparation through to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phase (ACN:H2O 70:30) sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst_check Check SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->prep_mobile Fail -> Troubleshoot sst_check->analysis Pass integrate Integrate Chromatograms analysis->integrate calculate Calculate % Purity and Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and precise system for the purity assessment of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any standard analytical laboratory. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method generates trustworthy and scientifically sound data, making it suitable for quality control and regulatory purposes.

References

Derivatization of "Methyl 2,4-Dichlorophenylacetate" for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Gas Chromatographic Analysis of 2,4-Dichlorophenylacetic Acid via Derivatization to Methyl 2,4-Dichlorophenylacetate

Abstract

This document provides a comprehensive guide for the derivatization and subsequent gas chromatography (GC) analysis of 2,4-Dichlorophenylacetic acid (2,4-DPAA), a compound structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Direct GC analysis of polar carboxylic acids like 2,4-DPAA is challenging due to their low volatility and tendency to exhibit poor chromatographic behavior, such as peak tailing.[1] This application note details two robust derivatization protocols—esterification to its methyl ester, this compound, and silylation—to convert the analyte into a more volatile and thermally stable form suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. We provide detailed, step-by-step methodologies, explain the causality behind experimental choices, and offer typical GC-MS conditions for successful analysis.

Principles of Derivatization for GC Analysis

The primary goal of derivatization in gas chromatography is to chemically modify a compound to produce a new compound with properties that are more amenable to GC analysis.[2] For carboxylic acids such as 2,4-Dichlorophenylacetic acid, the presence of the polar carboxyl group (-COOH) containing an active hydrogen atom leads to intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, making direct GC analysis impractical.[1][2]

Derivatization overcomes these challenges by replacing the active hydrogen with a non-polar group, which accomplishes several key objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly reduced.

  • Improves Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[3]

  • Improves Mass Spectral Characteristics: Derivatives, particularly silyl derivatives, can produce characteristic fragmentation patterns in a mass spectrometer, aiding in structural confirmation.[4]

Two of the most common and effective derivatization strategies for carboxylic acids are alkylation (esterification) and silylation .[1][2]

Esterification

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester.[5] This is a highly effective method for neutralizing the polarity of the carboxyl group. While various reagents can be used, Boron Trifluoride-Methanol (BF₃-Methanol) is a popular and effective catalyst for preparing methyl esters.[6] It is a safer alternative to hazardous reagents like diazomethane.[7] The BF₃ acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid and facilitating nucleophilic attack by methanol.

Silylation

Silylation involves replacing the acidic proton with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile by-products that do not interfere with the chromatogram.[8] The resulting TMS-esters are thermally stable and volatile, making them ideal for GC analysis.[8] The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

Experimental Workflows and Protocols

The overall analytical process involves sample extraction, derivatization, and instrumental analysis. It is critical to ensure all glassware is clean and solvents are anhydrous, as water can interfere with or inhibit the derivatization reactions.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Water) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Reconstitution->AddReagent Reaction Heat Reaction Vial (e.g., 60-80°C) AddReagent->Reaction Quench Cool and Quench/ Extract Derivative Reaction->Quench GCMS Inject into GC-MS Quench->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General experimental workflow for the analysis of 2,4-DPAA.

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of 2,4-Dichlorophenylacetic acid to this compound. The BF₃-Methanol reagent acts as an acid catalyst for the esterification.[9]

Reagents and Materials:

  • Dried sample extract containing 2,4-DPAA

  • Boron Trifluoride-Methanol solution (10-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Step-by-Step Methodology:

  • Preparation: Ensure the sample extract containing the acid is completely dry in a reaction vial. The presence of water will inhibit the reaction.

  • Reagent Addition: Add 0.5 mL of 10-14% BF₃-Methanol solution to the dried extract.[6]

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60°C for 10 minutes in a heating block.[6] This moderate temperature accelerates the reaction to completion without degrading the analyte.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution helps to force the non-polar methyl ester into the hexane layer and removes excess methanol.[6]

  • Phase Separation: Vortex the vial vigorously for 30 seconds to ensure thorough extraction of the this compound into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Caption: Esterification of 2,4-DPAA with Methanol using a BF₃ catalyst.

Protocol 2: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of 2,4-Dichlorophenylacetic acid. BSTFA is a powerful silylating agent that reacts readily with carboxylic acids.[8] A catalyst like trimethylchlorosilane (TMCS) can be included to increase reactivity, especially for hindered compounds.

Reagents and Materials:

  • Dried sample extract containing 2,4-DPAA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Step-by-Step Methodology:

  • Preparation: Ensure the sample extract is completely dry in a reaction vial. Moisture will readily consume the silylating reagent.

  • Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous solvent like pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to active hydrogens.

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 70-80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC-MS system. Do not add water, as this will hydrolyze the TMS ester.

Instrumental Analysis and Data

The derivatized samples are analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The MS provides definitive identification based on the mass spectrum, while the GC provides separation and quantification.

Typical GC-MS Conditions

The following table outlines a standard set of conditions for the analysis of this compound. These should be considered a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition Rationale
GC System Gas Chromatograph with Mass SpectrometerProvides separation and definitive identification.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for this type of analyte.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and matrix components.
MS Interface Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM)Full Scan is used for identification. SIM mode enhances sensitivity for quantification by monitoring specific ions.
Expected Results and Mass Spectra

Upon derivatization, the resulting compound will have a distinct retention time and mass spectrum. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful tool for identification.

Compound Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Notes
2,4-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04204 (M⁺), 159/161, 123/125Parent acid, not typically observed in GC unless using specialized polar columns.[10]
This compoundC₉H₈Cl₂O₂219.06218 (M⁺), 159/161, 123/125The molecular ion (M⁺) may be weak. The base peak is often the dichlorotropylium ion at m/z 159/161.[11]
TMS-ester of 2,4-DPAAC₁₁H₁₄Cl₂O₂Si277.21276 (M⁺), 261/263 (M-15), 159/161The loss of a methyl group (M-15) from the TMS moiety is a characteristic fragmentation.

Troubleshooting

  • No or Low Derivative Peak: This is often due to incomplete derivatization. Verify that the sample was completely dry, that reagents were not expired, and that reaction time and temperature were adequate. The presence of water is a primary cause of failure.

  • Peak Tailing: If the derivatized peak still shows tailing, it could indicate active sites in the GC inlet liner or column. Using a deactivated liner and ensuring the column is in good condition is crucial. It may also suggest the derivatization reaction was incomplete.

  • Extraneous Peaks: Contamination from solvents, glassware, or the sample matrix can introduce interfering peaks. Running a reagent blank (performing the entire protocol without the sample) is essential to identify and eliminate sources of contamination.

Conclusion

Derivatization via esterification or silylation is an essential and effective strategy for the robust analysis of 2,4-Dichlorophenylacetic acid by gas chromatography. The conversion to this compound using BF₃-Methanol is a reliable and widely used method that yields a volatile, stable product with excellent chromatographic properties. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve accurate and reproducible quantification of this and other related acidic compounds in various complex matrices.

References

Application Notes & Protocols: Leveraging Methyl 2,4-Dichlorophenylacetate in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers and scientists on the strategic use of Methyl 2,4-Dichlorophenylacetate as a versatile precursor in the synthesis of novel herbicidal compounds. Moving beyond its traditional context, we explore its reactivity, focusing on the modification of its ester group to develop next-generation herbicides with potentially improved efficacy, lower volatility, and tailored environmental persistence. This guide furnishes both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and characterization of new herbicidal agents.

Introduction: The Strategic Value of this compound

This compound (MDPA), while structurally related to the foundational phenoxyacetic acid herbicides, represents a distinct and valuable starting material for novel agrochemical development. Its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides, revolutionizing weed control by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in broadleaf weeds.[1][2]

The primary mode of action for these synthetic auxins involves translocation to the plant's meristems, where they induce unsustainable growth.[1] The chemical form of the herbicide—be it an acid, a salt, or an ester—significantly influences its physical properties, such as solubility and volatility, and consequently, its biological activity and environmental behavior.[3] Ester formulations, for instance, are often more potent than their amine salt counterparts but can exhibit higher volatility, posing a risk to non-target crops.[3]

This is where the strategic derivatization of MDPA becomes critical. By using MDPA as a scaffold, chemists can synthesize a library of novel esters and amides. The rationale is that modifying the methyl ester moiety allows for the fine-tuning of the molecule's physicochemical properties. Introducing longer or more complex alcohol or amine groups can decrease vapor pressure (reducing drift), alter water/oil solubility (affecting plant uptake and soil mobility), and potentially create slow-release formulations, thereby enhancing target specificity and environmental safety.

Chemical Profile and Reactivity of this compound

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic routes.

2.1 Physicochemical Properties this compound (CAS 55954-23-9) is a clear, colorless to yellow liquid under standard conditions.[4][5] Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈Cl₂O₂[4]
Molecular Weight 219.06 g/mol [4]
Boiling Point 153°C @ 27 mmHg[5][6]
Density ~1.32 g/cm³[4][6]
Appearance Clear colorless to yellow liquid[4]
Storage Sealed in dry, Room Temperature[6]

2.2 Core Reactivity: The Ester Functional Group The synthetic utility of MDPA is centered on the reactivity of its methyl ester group. The primary reactions available for derivatization are:

  • Transesterification: This is the most direct route for creating novel ester-based herbicides. In this equilibrium-driven reaction, the methoxy group (-OCH₃) of MDPA is exchanged with an alkoxy group (-OR') from a different alcohol (R'-OH).[7] The reaction is typically catalyzed by an acid or a base. Using the desired alcohol as a solvent or removing the methanol byproduct can effectively drive the reaction to completion.[7][8] This method is paramount for creating herbicides with larger, more complex ester functionalities to reduce volatility.

  • Amidation: The ester can be converted to an amide by reacting with ammonia or a primary/secondary amine. This pathway opens the door to an entirely different class of herbicides, N-substituted (2,4-dichlorophenyl)acetamides, with potentially novel biological activities and properties.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to its parent carboxylic acid, 2,4-Dichlorophenylacetic acid. While not a direct route to novel herbicides, this reaction is important to consider as a potential side reaction and is useful if the free acid is desired as an intermediate for other transformations (e.g., conversion to an acid chloride).

Application Notes: Synthetic Strategies for Novel Herbicides

The primary strategy for leveraging MDPA is the synthesis of new esters via transesterification. The choice of alcohol is the critical experimental variable that dictates the properties of the final product.

Causality Behind Experimental Choices:

  • Choice of Alcohol (R'-OH):

    • To Reduce Volatility: Employ long-chain (e.g., C8-C16) or branched alcohols. The increased molecular weight and van der Waals forces of the resulting ester significantly lower its vapor pressure, minimizing off-target drift. This principle is a cornerstone of modern herbicide formulation.[3]

    • To Modify Solubility: Using alcohols with polar functional groups (e.g., ethylene glycol derivatives) can increase water solubility, which may be desirable for certain application methods. Conversely, highly lipophilic alcohols will increase the oil solubility, potentially enhancing uptake through waxy plant cuticles.

  • Choice of Catalyst:

    • Acid Catalysis (e.g., H₂SO₄, p-TsOH): Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.[7] This is a common and effective method.

    • Base Catalysis (e.g., NaOCH₃, K₂CO₃): Strong bases deprotonate the incoming alcohol, making it a more potent nucleophile (an alkoxide).[8] This method is often faster but requires anhydrous conditions to prevent saponification (hydrolysis) of the ester.

The overall synthetic workflow is depicted below.

G MDPA This compound (Precursor) Reaction Transesterification Reaction (Acid or Base Catalyst, Heat) MDPA->Reaction ROH Novel Alcohol (R'-OH) (Modifier) ROH->Reaction Product Novel Herbicide Ester (Target Compound) Reaction->Product Crude Product Byproduct Methanol (CH3OH) (Removed to drive equilibrium) Reaction->Byproduct Purification Workup & Purification (Extraction, Chromatography) Product->Purification FinalProduct Characterized Novel Herbicide Purification->FinalProduct > 95% Purity

References

Application Notes and Protocols: Methyl 2,4-Dichlorophenylacetate as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2,4-dichlorophenylacetate as a strategic precursor in the synthesis of active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of facts, this guide delves into the chemical rationale behind its application, offering detailed, field-proven protocols and in-depth mechanistic insights. We will explore the synthesis of this key intermediate, its physicochemical properties, and a validated pathway to a crucial building block for the anticancer agent, Lonidamine. The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and analytical rigor.

Introduction: The Strategic Importance of Halogenated Phenylacetic Acid Derivatives in Medicinal Chemistry

Halogenated aromatic structures are privileged motifs in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug molecules. The 2,4-dichloro substitution pattern on a phenylacetic acid framework, as found in this compound, offers a unique combination of steric and electronic properties. This versatile building block can be readily transformed into a variety of functional groups, making it a valuable starting point for the synthesis of complex APIs. Its applications span various therapeutic areas, including the development of anti-inflammatory and analgesic agents[1]. This guide will focus on a practical, multi-step synthesis of a key precursor for the established anticancer drug, Lonidamine, starting from this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55954-23-9ChemicalBook[2]
Molecular Formula C₉H₈Cl₂O₂TCI[3]
Molecular Weight 219.06 g/mol TCI[3]
Appearance Clear colorless to light yellow liquidChemicalBook[4]
Boiling Point 153 °C / 27 mmHgChemicalBook[4]
Density ~1.3295 g/cm³ChemicalBook[4]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.EvitaChem[5]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[6][7]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][7]

  • In case of exposure:

    • Skin: Wash with plenty of soap and water.[6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6]

Synthesis of this compound

The precursor itself can be synthesized through Fischer esterification of 2,4-dichlorophenylacetic acid. This method is efficient and scalable.

Protocol: Fischer Esterification of 2,4-Dichlorophenylacetic Acid

This protocol is adapted from established laboratory procedures.[2][8]

Workflow Diagram: Synthesis of this compound

reagents 2,4-Dichlorophenylacetic Acid Methanol Conc. H₂SO₄ reaction Reflux (12 hours) reagents->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • To a solution of 2,4-dichlorophenylacetic acid (3.5 g, 17.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid (20 drops).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent by rotary evaporation under reduced pressure.

  • Dilute the residue with cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 4:1 hexane/ethyl acetate) to afford this compound as a clear oil (expected yield: ~95%).[2][8]

  • Confirm the structure of the product using ¹H NMR spectroscopy.

Application in API Synthesis: A Pathway to a Lonidamine Precursor

While not a direct one-step precursor, this compound can be strategically converted into 2,4-dichlorobenzyl chloride, a key electrophile in the synthesis of the anticancer agent Lonidamine.[6] Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, functions by inhibiting cellular energy metabolism in cancer cells.[9]

Proposed Synthetic Pathway to Lonidamine

start This compound reduction Reduction (e.g., LiAlH₄) start->reduction alcohol 2-(2,4-Dichlorophenyl)ethanol reduction->alcohol chlorination Chlorination (e.g., SOCl₂) alcohol->chlorination benzyl_chloride 2,4-Dichlorobenzyl Chloride chlorination->benzyl_chloride coupling Alkylation benzyl_chloride->coupling indazole_acid 1H-Indazole-3-carboxylic Acid indazole_acid->coupling lonidamine Lonidamine coupling->lonidamine

Caption: Proposed multi-step synthesis of Lonidamine from this compound.

Protocol: Reduction of this compound to 2-(2,4-Dichlorophenyl)ethanol

This is a representative protocol for the reduction of an ester to an alcohol.

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2,4-dichlorophenyl)ethanol.

  • Purify the product by column chromatography if necessary.

Protocol: Chlorination of 2-(2,4-Dichlorophenyl)ethanol to 2,4-Dichlorobenzyl Chloride

This protocol utilizes thionyl chloride for the conversion of the alcohol to the corresponding chloride.[10]

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-(2,4-dichlorophenyl)ethanol in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂), optionally in the presence of a catalytic amount of pyridine.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for a few hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichlorobenzyl chloride.

Protocol: Synthesis of Lonidamine

This final step involves the N-alkylation of 1H-indazole-3-carboxylic acid with the prepared 2,4-dichlorobenzyl chloride. This protocol is based on patented synthesis methods.[6]

Step-by-Step Procedure:

  • In a suitable reaction vessel, dissolve 1H-indazole-3-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to form the corresponding salt.

  • Add 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the mixture and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into water.

  • Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude Lonidamine.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or an alcohol/water mixture) to obtain pure Lonidamine.[11]

Analytical Characterization

Rigorous analytical control is essential at each stage of the synthesis to ensure the identity and purity of the intermediates and the final API.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

Analytical TechniqueApplicationKey Parameters to Monitor
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of starting materials, appearance of products.
High-Performance Liquid Chromatography (HPLC) Purity assessment of intermediates and final APIRetention time, peak area (for quantification of impurities). A validated HPLC-DAD method for Lonidamine uses a C18 column with a mobile phase of methanol and phosphate buffer (pH 3) (80:20, v/v).[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of all compoundsChemical shifts, coupling constants, and integration of ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Molecular weight confirmationMolecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
Infrared (IR) Spectroscopy Functional group analysisCharacteristic absorption bands for C=O (ester, carboxylic acid), O-H (alcohol, carboxylic acid), C-Cl, etc.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of complex pharmaceutical molecules. This guide has provided a detailed, scientifically-grounded framework for its application, moving from its fundamental properties and synthesis to a practical, multi-step pathway towards a key intermediate for the anticancer drug Lonidamine. The protocols and analytical methods described herein are intended to empower researchers and drug development professionals to confidently and safely utilize this important chemical building block in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2,4-dichlorophenylacetate serves as a highly versatile and economically significant starting material in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive ester group and an activated α-methylene position, provides multiple avenues for cyclization and functionalization. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic scaffolds—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and benzodiazepines—leveraging this privileged starting material. These heterocyclic cores are prevalent in numerous FDA-approved drugs and are of paramount interest to researchers in medicinal chemistry and drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind procedural steps to empower researchers to adapt and innovate.

Part 1: Synthesis of 2-(2,4-Dichlorobenzyl)-1,3,4-oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This makes it a valuable scaffold in drug design. The synthesis commences with the conversion of the starting ester to a hydrazide, a crucial intermediate for subsequent cyclization.

Principle and Workflow

The overall strategy involves a two-step process:

  • Hydrazinolysis: The methyl ester of 2,4-dichlorophenylacetate is converted into 2-(2,4-dichlorophenyl)acetohydrazide by reaction with hydrazine hydrate.

  • Cyclodehydration: The resulting hydrazide is then reacted with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted 1,3,4-oxadiazole ring.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation A This compound B Hydrazine Hydrate (Ethanol, Reflux) A->B Reactant C 2-(2,4-Dichlorophenyl)acetohydrazide B->C Product D 2-(2,4-Dichlorophenyl)acetohydrazide E Carboxylic Acid (R-COOH) POCl₃, Heat D->E Reactant F 2-(2,4-Dichlorobenzyl)-5-R-1,3,4-oxadiazole E->F Product G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Formation A 2-(2,4-Dichlorophenyl)acetohydrazide B Isothiocyanate (R-NCS) (Ethanol, Reflux) A->B Reactant C Thiosemicarbazide Intermediate B->C Product D Thiosemicarbazide Intermediate E Base (e.g., NaOH) Reflux D->E Reactant F 5-(2,4-Dichlorobenzyl)-4-R-4H- 1,2,4-triazole-3-thiol E->F Product G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Formation A This compound B Ethyl Acetate, NaOEt (Toluene, Reflux) A->B Reactant C β-Ketoester Intermediate B->C Product D β-Ketoester Intermediate E Phenylhydrazine Acetic Acid, Heat D->E Reactant F Substituted Pyrazolone Derivative E->F Product G A This compound (2 eq) C Catalyst (e.g., p-TSA) (Toluene, Reflux) A->C Reactants B o-Phenylenediamine (1 eq) B->C Reactants D 2,4-Bis(2,4-dichlorobenzyl)-1H-1,5-benzodiazepine C->D Product

References

Application Notes & Protocols: The Strategic Use of Methyl 2,4-Dichlorophenylacetate in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The phenylacetic acid scaffold is a cornerstone in the architecture of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Its unique structural motif allows for effective interaction with the active site of cyclooxygenase (COX) enzymes, the primary targets for mediating anti-inflammatory, analgesic, and antipyretic effects.[1][2] Within this important class of molecules, Methyl 2,4-Dichlorophenylacetate emerges as a highly versatile and strategic starting material. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, often enhancing the potency of the final drug candidate.

This guide provides an in-depth exploration of the application of this compound in synthetic organic chemistry, focusing on the development of novel anti-inflammatory agents. We will move beyond simple procedural lists to provide a causal understanding of experimental choices, empowering researchers to not only replicate but also innovate upon these established methodologies. The protocols described herein are designed to be self-validating, grounded in authoritative chemical principles and supported by peer-reviewed literature.

Part 1: Synthesis of Diclofenac Analogues via N-Arylation

One of the most direct applications of a phenylacetate scaffold is in the synthesis of Diclofenac, a widely used NSAID. While the classic industrial synthesis of Diclofenac itself may start from different precursors, a laboratory-scale synthesis of its methyl ester can be effectively achieved using an Ullmann condensation reaction. This approach involves the copper-catalyzed coupling of an aniline derivative with a halogenated phenylacetate.

Scientific Rationale: The Ullmann condensation is a robust method for forming carbon-nitrogen bonds between aryl halides and amines. The reaction is typically performed at elevated temperatures and requires a copper catalyst and a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity, while the copper catalyst facilitates the coupling process. The choice of solvent is critical; high-boiling point, polar aprotic solvents like DMF or NMP are often preferred to ensure reactants remain in solution at the required temperatures.[3]

Experimental Workflow: Ullmann Condensation for Diclofenac Methyl Ester

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification A Methyl 2-bromophenylacetate (Analogue to target synthon) C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., Toluene) A->C B 2,6-Dichloroaniline B->C D Diclofenac Methyl Ester C->D Reflux, 20-40h E Diclofenac Methyl Ester F Base (e.g., NaOH) Solvent (e.g., Methanol/Water) E->F Reflux, 6-8h G Diclofenac Sodium (Final API) F->G

Caption: Synthetic pathway from a phenylacetate to Diclofenac Sodium.

Protocol 1: Synthesis of Diclofenac Methyl Ester

This protocol is adapted from analogous Ullmann condensation reactions for the synthesis of Diclofenac esters.[3]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (molar ratio: 2-3 equivalents to the limiting reagent).

  • Reagent Addition: Add the copper catalyst (e.g., copper(I) iodide, 0.2-0.4 molar equivalents), followed by Methyl 2-bromophenylacetate (1 molar equivalent) and 2,6-dichloroaniline (2-3 molar equivalents).[3]

  • Solvent and Reflux: Add a suitable organic solvent such as toluene or N,N-dimethylformamide (DMF). Heat the reaction mixture to a reflux temperature of 100-150°C.[3]

  • Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 20-40 hours for completion.[3] After completion, cool the mixture to room temperature.

  • Purification: Add activated carbon to the reaction system, perform suction filtration, and then concentrate the filtrate to dryness under reduced pressure. The residue can be dissolved in methanol and cooled in an ice-water bath to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Diclofenac methyl ester.[3]

Protocol 2: Saponification to Diclofenac Sodium
  • Hydrolysis: In a round-bottom flask, dissolve the Diclofenac methyl ester (1 molar equivalent) obtained from the previous step in methanol. Add an aqueous solution of sodium hydroxide (2.5 molar equivalents).[4]

  • Reflux: Heat the mixture to reflux for 6-8 hours with stirring.[4]

  • Isolation: After cooling the reaction to room temperature, recover the methanol under reduced pressure. Add water to the residue.

  • Purification: The aqueous solution can be decolorized with activated carbon, filtered, and then cooled to crystallize the final product, Diclofenac sodium, as an off-white solid.[4]

ParameterValue/ConditionReference
N-Arylation Step
Starting MaterialsMethyl o-bromophenylacetate, 2,6-dichloroaniline[3]
CatalystCopper-based (e.g., CuI)[3]
BaseAnhydrous Potassium Carbonate[3]
Temperature100-150°C[3]
Reaction Time20-40 hours[3]
Approximate Yield~80% (calculated from methyl o-bromophenylacetate)[3]
Saponification Step
ReagentsSodium Hydroxide, Methanol/Water[4]
TemperatureReflux[4]
Reaction Time6-8 hours[4]
Approximate Yield~75%[4]

Part 2: Derivatization into Novel Heterocyclic Scaffolds

The ester functionality and the adjacent active methylene group of this compound make it an excellent substrate for constructing more complex heterocyclic systems. Such derivatives are of high interest in medicinal chemistry as they can lead to compounds with novel pharmacological profiles, potentially offering improved selectivity or reduced side effects.[5][6] A common strategy is the conversion to a hydrazide, which serves as a versatile intermediate for cyclocondensation reactions.[7]

Scientific Rationale: The reaction of a methyl ester with hydrazine hydrate is a standard method for synthesizing acid hydrazides. This nucleophilic acyl substitution is typically efficient and high-yielding. The resulting hydrazide is a bifunctional molecule containing a nucleophilic terminal amino group and a carbonyl group, making it an ideal precursor for forming heterocyclic rings like pyrazoles, oxadiazoles, or thiazolidinones.[5][7]

Experimental Workflow: Hydrazide Formation and Cyclization

cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Cyclocondensation A This compound B Hydrazine Hydrate (NH2NH2·H2O) Ethanol A->B Reflux, 12h C 2-(2,4-dichlorophenyl)acetohydrazide B->C D 2-(2,4-dichlorophenyl)acetohydrazide E Aromatic Aldehyde (Ar-CHO) Glacial Acetic Acid (catalyst) D->E Stir at RT F Schiff Base Intermediate (Hydrazone) E->F G Schiff Base Intermediate H Cyclizing Agent (e.g., Chloroacetyl chloride) G->H Cyclization I Novel Heterocyclic Compound (e.g., 2-azetidinone derivative) H->I

Caption: Synthesis of novel heterocyclic agents from this compound.

Protocol 3: Synthesis of 2-(2,4-dichlorophenyl)acetohydrazide

This protocol is based on standard procedures for the synthesis of hydrazides from methyl esters.[7]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 molar equivalent) in ethanol (50 mL).

  • Reagent Addition: Add an excess of hydrazine hydrate (99.5%, ~10 molar equivalents) to the solution.

  • Reaction: Stir the mixture overnight at room temperature, then heat to reflux (~80°C) for 12 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, allow the mixture to cool. The product hydrazide will often precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried.

Protocol 4: Synthesis of a Hydrazone (Schiff Base) Intermediate

This protocol is adapted from the synthesis of diclofenac hydrazones.[7]

  • Reaction Setup: Dissolve the 2-(2,4-dichlorophenyl)acetohydrazide (1 molar equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a slight excess of a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 molar equivalents) and a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid product.

  • Isolation: The resulting hydrazone can typically be isolated by filtration or by evaporating the solvent and purifying the residue via recrystallization.

Part 3: The Underlying Mechanism of Action - COX Inhibition

The ultimate goal of synthesizing these molecules is to inhibit the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2]

  • COX-1 is a constitutive enzyme, meaning it is always present. It synthesizes PGs that are crucial for homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[1]

  • COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by stimuli like cytokines. The PGs produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[1]

The therapeutic effect of NSAIDs comes from inhibiting COX-2, while the common side effects (e.g., gastric ulcers) are often due to the simultaneous inhibition of COX-1.[1] The dichlorophenyl moiety of the synthesized compounds plays a critical role in binding within the hydrophobic channel of the COX active site. The specific substitution pattern can influence the potency and selectivity of the drug for COX-2 over COX-1.

Signaling Pathway: Arachidonic Acid Cascade

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Prostaglandins (Homeostatic) COX1->PGs_H PGs_I Prostaglandins (Inflammatory) COX2->PGs_I Protect Gastric Protection Kidney Function PGs_H->Protect Inflam Pain Inflammation Fever PGs_I->Inflam NSAID NSAIDs (e.g., Diclofenac) Inhibit Here NSAID->COX1 NSAID->COX2

Caption: Inhibition of the COX pathway by NSAIDs.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of potent anti-inflammatory agents. Its utility extends from the construction of established drugs like Diclofenac to the development of novel heterocyclic systems with potentially improved therapeutic profiles. The protocols and rationale presented in this guide demonstrate the key synthetic transformations—N-arylation and hydrazide formation followed by cyclocondensation—that unlock the potential of this important building block. A thorough understanding of these synthetic routes, coupled with the fundamental principles of COX inhibition, provides researchers with a powerful toolkit for advancing the field of anti-inflammatory drug discovery.

References

Application Notes and Protocols: Investigational Use of Methyl 2,4-Dichlorophenylacetate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 2,4-Dichlorophenylacetate as a versatile chemical entity in the design and formulation of targeted drug delivery systems. While direct applications of this specific molecule in targeted drug delivery are not extensively documented in current literature, its chemical structure—possessing a hydrolyzable ester, a hydrophobic dichlorinated phenyl ring, and a reactive acetic acid backbone upon de-esterification—presents a compelling rationale for its investigation in several drug delivery paradigms. These include its use as a hydrophobic core in nanoparticle formulations, a component of prodrug strategies, and a precursor for linker synthesis in antibody-drug conjugates (ADCs). This guide will detail the scientific basis for these applications, provide detailed experimental protocols for synthesis and characterization, and discuss the critical considerations for preclinical evaluation.

Introduction: Rationale for Investigating this compound in Targeted Drug Delivery

The pursuit of targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity. This is often achieved by designing delivery systems that selectively accumulate at the site of disease. The physicochemical properties of the components used in these systems are critical to their success. This compound, a derivative of the well-known compound 2,4-Dichlorophenoxyacetic acid (2,4-D)[1], offers a unique combination of features that warrant its exploration in this field.

The core structure of this compound consists of a dichlorinated phenyl ring attached to a methyl acetate group. This structure imparts significant hydrophobicity, a property that can be exploited for the encapsulation of lipophilic drugs within nanocarriers[2][3]. Furthermore, the methyl ester group is a potential substrate for endogenous esterases, which are prevalent in the body, particularly in the liver and some tumor microenvironments[4]. This opens the door for its use in prodrug strategies, where the ester is cleaved to release a therapeutic agent or a more polar, active form of a molecule.

Upon hydrolysis of the methyl ester, the resulting 2,4-Dichlorophenylacetic acid possesses a carboxylic acid group, a versatile functional handle for conjugation to targeting ligands, such as antibodies or peptides, or for incorporation into larger polymer-drug conjugates[5][6]. However, it is crucial to acknowledge the known biological activities and toxicities associated with 2,4-D and its metabolites, which necessitate careful evaluation of any new derivatives for therapeutic applications[7][8][9].

This document will explore three potential, investigational applications of this compound in targeted drug delivery:

  • As a Hydrophobic Core Component in Nanoparticle Formulations: Leveraging its lipophilicity to encapsulate hydrophobic drugs.

  • In Esterase-Cleavable Prodrug Designs: Utilizing the methyl ester for controlled drug release.

  • As a Precursor for Linker Synthesis in Bioconjugates: Employing the carboxylic acid (post-hydrolysis) for attachment to targeting moieties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug delivery.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂--INVALID-LINK--
Molecular Weight 219.06 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 153 °C at 27 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.--INVALID-LINK--
Stability Generally stable under normal conditions but may react with strong bases or acids.--INVALID-LINK--

Application I: Hydrophobic Core for Nanoparticle-Based Drug Delivery

The hydrophobic nature of this compound makes it a candidate for forming the core of nanoparticles designed to carry hydrophobic therapeutic agents. This approach can improve the solubility and bioavailability of poorly water-soluble drugs[2][3].

Conceptual Workflow

The following diagram illustrates the conceptual workflow for formulating drug-loaded nanoparticles using this compound as a hydrophobic core component.

nanoparticle_formulation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization drug Hydrophobic Drug emulsion Oil-in-Water Emulsion drug->emulsion mdpa This compound mdpa->emulsion surfactant Amphiphilic Surfactant/Polymer (e.g., PEG-PLA) surfactant->emulsion solvent Organic Solvent (e.g., Acetone, Dichloromethane) solvent->emulsion aq_phase Aqueous Phase aq_phase->emulsion nanoparticles Drug-Loaded Nanoparticles emulsion->nanoparticles Solvent Evaporation/Nanoprecipitation size Particle Size & PDI (DLS) nanoparticles->size zeta Zeta Potential nanoparticles->zeta morphology Morphology (TEM/SEM) nanoparticles->morphology ee Encapsulation Efficiency (HPLC) nanoparticles->ee release In Vitro Drug Release nanoparticles->release

Caption: Workflow for nanoparticle formulation and characterization.

Protocol: Nanoparticle Formulation by Emulsion-Solvent Evaporation

This protocol describes a general method for preparing drug-loaded nanoparticles where this compound is a component of the hydrophobic core.

Materials:

  • Hydrophobic drug of interest

  • This compound

  • Amphiphilic polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol-block-poly(lactic acid) (PEG-PLA))

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl acetate)

  • Aqueous phase (e.g., Deionized water, Phosphate-buffered saline (PBS))

  • Surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of the hydrophobic drug and this compound in the chosen organic solvent.

    • Add the amphiphilic polymer to this solution and stir until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., 1-5% w/v PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

    • Continue sonication/homogenization for a defined period to achieve the desired droplet size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the purified nanoparticles for long-term storage.

Characterization of Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content using High-Performance Liquid Chromatography (HPLC).

Application II: Esterase-Cleavable Prodrug Strategy

The methyl ester of this compound can be exploited in a prodrug strategy. In this approach, a therapeutic agent with a free hydroxyl or amine group can be covalently linked to the 2,4-Dichlorophenylacetic acid backbone, with the methyl ester serving as a temporary masking group. Upon administration, endogenous esterases would cleave the ester, potentially leading to the release of the active drug[4].

Conceptual Design of a Prodrug

prodrug_concept cluster_synthesis Prodrug Synthesis cluster_activation Bioactivation mdpa_hydrolysis This compound (Hydrolysis to Acid) dcpa 2,4-Dichlorophenylacetic Acid mdpa_hydrolysis->dcpa prodrug Prodrug Conjugate dcpa->prodrug drug Drug with -OH or -NH2 group drug->prodrug released_drug Released Active Drug prodrug->released_drug Enzymatic Cleavage esterase Esterase esterase->released_drug

Caption: Conceptual design and bioactivation of a prodrug.

Protocol: Synthesis of a 2,4-Dichlorophenylacetic Acid-Drug Conjugate

This protocol outlines the synthesis of a hypothetical prodrug where a drug is linked to the 2,4-Dichlorophenylacetic acid moiety.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a base (e.g., sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2,4-Dichlorophenylacetic acid.

  • Filter, wash with water, and dry the product.

Step 2: Conjugation to a Drug

  • Activate the carboxylic acid of 2,4-Dichlorophenylacetic acid using a coupling agent (e.g., DCC/NHS or EDC/NHS).

  • In a separate flask, dissolve the drug (containing a free amine or hydroxyl group) in an appropriate solvent.

  • Add the activated 2,4-Dichlorophenylacetic acid to the drug solution.

  • Stir the reaction mixture under an inert atmosphere until completion.

  • Purify the resulting prodrug conjugate using column chromatography or recrystallization.

Application III: Precursor for Linker Synthesis in Antibody-Drug Conjugates (ADCs)

The carboxylic acid of 2,4-Dichlorophenylacetic acid can serve as a starting point for the synthesis of linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen[5][6][10].

Conceptual ADC Structure

adc_structure mab Monoclonal Antibody linker Linker (derived from 2,4-Dichlorophenylacetic Acid) mab->linker drug Cytotoxic Drug linker->drug

Caption: Basic structure of an Antibody-Drug Conjugate.

Protocol: Synthesis of a Maleimide-Functionalized Linker

This protocol describes the synthesis of a maleimide-functionalized linker derived from 2,4-Dichlorophenylacetic acid, which can be used for conjugation to antibodies via their thiol groups.

Materials:

  • 2,4-Dichlorophenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide

  • A diamine spacer (e.g., ethylenediamine)

  • Maleic anhydride

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide)

Procedure:

  • Activation of 2,4-Dichlorophenylacetic Acid: React 2,4-Dichlorophenylacetic acid with NHS and DCC to form the NHS ester.

  • Amidation with a Spacer: React the NHS ester with an excess of a diamine spacer to form an amine-terminated derivative.

  • Introduction of the Maleimide Group: React the amine-terminated derivative with maleic anhydride, followed by cyclization (e.g., using acetic anhydride and sodium acetate) to form the maleimide group.

  • Purification: Purify the final maleimide-functionalized linker using column chromatography.

Critical Considerations and Future Directions

  • Toxicity and Biocompatibility: The primary concern for using any derivative of 2,4-Dichlorophenoxyacetic acid in a therapeutic context is its potential toxicity[7][8][9]. Thorough in vitro and in vivo toxicological studies of this compound and its derivatives are essential before any consideration for preclinical development.

  • Stability: The stability of the ester bond in prodrug formulations and the overall stability of nanoparticle formulations need to be carefully evaluated under physiological conditions.

  • Drug Release Kinetics: For both nanoparticle and prodrug formulations, the rate of drug release is a critical parameter that will influence therapeutic efficacy and toxicity.

  • In Vivo Efficacy: Ultimately, the utility of this compound in targeted drug delivery systems must be demonstrated in relevant animal models of disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 2,4-Dichlorophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2,4-Dichlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. We will delve into the mechanistic principles behind the synthesis, provide actionable troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your target compound.

The primary route for synthesizing this compound is the Fischer esterification of 2,4-Dichlorophenylacetic acid with methanol, catalyzed by a strong acid.[1][2] This reaction is fundamentally a reversible equilibrium.[3] Consequently, achieving a high yield is not merely about mixing reagents; it's about strategically manipulating the reaction conditions to favor product formation, a principle governed by Le Châtelier's Principle.[4][5] This guide will equip you with the expertise to control this equilibrium effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a corrective action plan based on established chemical principles.

Q1: My reaction yield is consistently low (<70%), even after extended refluxing. What are the most likely causes?

A1: Low yields in Fischer esterification are almost always linked to the reaction's equilibrium. The presence of water, a co-product of the reaction, can hydrolyze the ester back to the starting carboxylic acid, creating a frustrating cycle that limits yield.[2][4]

  • Causality: The reaction is in equilibrium: 2,4-Dichlorophenylacetic Acid + Methanol ⇌ this compound + Water

  • Core Problem: Water accumulation shifts the equilibrium to the left, favoring the reactants.

  • Solutions:

    • Use Excess Alcohol: Employing a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the products, maximizing the conversion of the limiting reagent (the carboxylic acid).[1][4][6]

    • Active Water Removal: Implement a method to remove water as it is formed. The most common laboratory technique for this is using a Dean-Stark apparatus.[7][8][9]

Q2: I see a significant amount of unreacted 2,4-Dichlorophenylacetic acid in my crude product analysis (TLC/NMR). How can I drive the reaction to completion?

A2: This is a clear indication of incomplete conversion. Assuming you have addressed the water issue (Question 1), the problem likely lies with the catalyst or reaction kinetics.

  • Causality: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3][5][10] Insufficient catalysis or suboptimal conditions will slow this crucial activation step.

  • Core Problem: The energy barrier for the reaction is not being overcome efficiently.

  • Solutions:

    • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For sulfuric acid, a catalytic amount is standard, but for sluggish reactions, a slight increase can be beneficial.[11][12]

    • Reaction Time & Temperature: The reaction is typically run at the reflux temperature of methanol. A standard procedure calls for refluxing for 12 hours.[11][12] If conversion is still low, extending this time to 18-24 hours can improve the yield. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting acid spot is no longer visible.

    • Alternative Catalysts: While sulfuric acid is common due to its dual role as a catalyst and dehydrating agent, other acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as boron trifluoride (BF₃) can also be effective.[10][13]

Q3: My final product is an oil with a brownish tint, not the clear, colorless to yellow liquid described. What causes this discoloration, and how can I prevent it?

A3: Discoloration often points to impurities, which can arise from side reactions or decomposition, particularly if excessive heat is applied for a prolonged period.

  • Causality: Strong mineral acids like sulfuric acid can cause slight charring or decomposition of organic materials at high temperatures over long reaction times.

  • Core Problem: Formation of minor, colored byproducts.

  • Solutions:

    • Temperature Control: Ensure the heating mantle is set to maintain a gentle reflux and avoid overheating.

    • Purification: The primary method for removing colored impurities and unreacted starting material is silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate.[11][12]

    • Work-up: A thorough aqueous work-up is critical. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes and removes the acid catalyst and any unreacted acidic starting material, which can prevent further degradation during solvent evaporation.[11][5]

Q4: The work-up procedure seems complicated, and I suspect I'm losing product during extractions. Can you clarify the purpose of each step?

A4: Each step in the work-up is designed to remove a specific type of impurity. Understanding the "why" makes the process more intuitive and helps minimize mechanical loss.

  • Step 1: Quenching with Water: The reaction mixture is first diluted with cold water to separate the water-soluble components (excess methanol, sulfuric acid) from the water-insoluble organic product.[11]

  • Step 2: Extraction with Organic Solvent (e.g., Ethyl Acetate): The desired ester is extracted from the aqueous layer into an immiscible organic solvent. Multiple extractions (e.g., 3 x 50 mL) are more efficient than a single large one.[11]

  • Step 3: Washing with Saturated NaHCO₃ Solution: This basic wash neutralizes the strong acid catalyst (H₂SO₄) and deprotonates any remaining 2,4-Dichlorophenylacetic acid, converting them into water-soluble salts that partition into the aqueous layer.[11][5]

  • Step 4: Washing with Brine (Saturated NaCl Solution): This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[14]

  • Step 5: Drying with Anhydrous Na₂SO₄ or MgSO₄: This step removes the last traces of water from the organic solvent before evaporation, ensuring the final product is dry.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Fischer Esterification? A1: The mechanism involves several reversible steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[6]

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[5]

  • Deprotonation: The catalyst is regenerated by deprotonation of the resulting oxonium ion, yielding the final ester product.[6]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use a silica gel plate. Spot a reference lane with the starting 2,4-Dichlorophenylacetic acid and another lane with the reaction mixture.

  • Mobile Phase: A good starting eluent is a 4:1 mixture of Hexane:Ethyl Acetate.

  • Analysis: The carboxylic acid starting material is more polar and will have a lower Rf value. The ester product is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: Is column chromatography always necessary for purification? A3: For obtaining a high-purity product (>99%), column chromatography is highly recommended.[11][12] It effectively separates the desired ester from unreacted starting material and any non-polar byproducts. If the crude product is already very clean as determined by NMR or GC analysis, and the yield is the only concern, you might proceed without it, but this is less common in research settings.

Visualization of Workflows

The following diagrams illustrate the key processes for synthesis and troubleshooting.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product 2,4-Dichlorophenylacetic Acid 2,4-Dichlorophenylacetic Acid reflux Reflux (12h) Monitor by TLC 2,4-Dichlorophenylacetic Acid->reflux Methanol (excess) Methanol (excess) Methanol (excess)->reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->reflux quench Quench with H2O Extract with EtOAc reflux->quench Reaction Complete wash Wash with NaHCO3 Wash with Brine quench->wash dry Dry (Na2SO4) Filter wash->dry evap Evaporate Solvent dry->evap column Silica Gel Column Chromatography evap->column Crude Product product Pure Methyl 2,4-Dichlorophenylacetate column->product

References

Technical Support Center: Purification of Crude Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Methyl 2,4-Dichlorophenylacetate. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of purifying this critical chemical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to troubleshoot common issues with a deep understanding of the underlying chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality. This guide provides a comprehensive resource for tackling the purification of crude this compound, addressing common challenges and offering robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. The most common synthesis involves the esterification of 2,4-Dichlorophenylacetic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[1][2]

Common Impurities Table

ImpuritySourcePotential Impact
Unreacted 2,4-Dichlorophenylacetic acidIncomplete esterificationCan interfere with subsequent reactions, difficult to remove from the final product.
Excess MethanolReagentCan affect the accuracy of yield calculations and needs to be removed.
Sulfuric Acid (or other acid catalyst)CatalystHighly corrosive and must be neutralized and removed.
WaterByproduct of esterification or from work-upCan promote hydrolysis of the ester back to the carboxylic acid.
Diethyl Ether or Ethyl AcetateExtraction SolventsMust be completely removed.
Unidentified side-productsSide reactionsMay have unknown reactivity or toxicity.

Q2: What are the primary methods for purifying crude this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The three most common and effective methods are:

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for separating the desired product from less volatile or non-volatile impurities.[1][3]

  • Silica Gel Column Chromatography: This technique is excellent for removing polar impurities, such as the starting carboxylic acid, and closely related side-products.[1][2]

  • Recrystallization: While less commonly cited for this specific oily compound, it can be effective if a suitable solvent system is identified, particularly for removing minor, less soluble impurities.[4]

Q3: How can I assess the purity of my this compound?

A3: Purity assessment is a critical step. The most common analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and allows for the identification of impurities through their mass spectra.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for quantifying the purity of the final product.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to detect the presence of proton-containing impurities.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Low Purity After Aqueous Work-up

Symptom: Your crude product, after extraction and washing, still shows significant amounts of starting carboxylic acid when analyzed by TLC or GC.

Cause: Insufficient neutralization and removal of the acidic starting material. The organic and aqueous layers may not have been separated cleanly.

Solution:

  • Thorough Washing: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This ensures complete neutralization of the unreacted 2,4-Dichlorophenylacetic acid and the acid catalyst.[1][2] Follow this with a brine wash (saturated NaCl solution) to break any emulsions and remove excess water.

  • pH Check: After the bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Clean Separation: Be meticulous when separating the organic and aqueous layers in the separatory funnel to avoid carrying over any of the aqueous phase.

Issue 2: Product Decomposition During Distillation

Symptom: The distillation pot darkens significantly, and the yield of the distilled product is low. The distillate may also be discolored.

Cause: The distillation temperature is too high, leading to thermal decomposition of the ester. This is a common issue when distilling at atmospheric pressure.

Solution:

  • Vacuum Distillation: this compound should be distilled under reduced pressure to lower its boiling point and prevent decomposition. A reported boiling point is 153°C at 27 mmHg.[1][3]

  • Stable Heat Source: Use a stable heat source like an oil bath and monitor the temperature of both the bath and the vapor.

  • Avoid Overheating: Do not heat the distillation flask to dryness, as this can cause the residue to decompose vigorously.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Product: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Slowly heat the distillation flask in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial forerun and stop the distillation before the flask is completely dry.

Logical Workflow for Distillation Troubleshooting

Purification_Strategy Start Crude Product Initial_Analysis Initial Purity Analysis (TLC/GC) Identify Major Impurities Start->Initial_Analysis High_Boiling_Impurities High-Boiling or Non-Volatile Impurities? Initial_Analysis:f1->High_Boiling_Impurities Polar_Impurities Polar Impurities (e.g., starting acid)? High_Boiling_Impurities->Polar_Impurities No Distillation Vacuum Distillation High_Boiling_Impurities->Distillation Yes Chromatography Silica Gel Column Chromatography Polar_Impurities->Chromatography Yes Final_Purity_Check Final Purity Analysis (GC-MS/HPLC) Polar_Impurities->Final_Purity_Check No Distillation->Polar_Impurities Chromatography->Final_Purity_Check Pure_Product Pure this compound Final_Purity_Check->Pure_Product

References

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-Dichlorophenylacetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of Primary Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for preparing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2,4-Dichlorophenylacetic acid with methanol.[1][2][3][4] While straightforward in principle, its reversible nature presents challenges, particularly during scale-up.[3][4][5]

Reaction Scheme:

The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the carbonyl carbon's electrophilicity. Methanol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product.[4][6]

General Experimental Workflow

The following diagram outlines the typical workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: - 2,4-Dichlorophenylacetic Acid - Methanol (Excess/Solvent) B Add Catalyst: Slowly add H₂SO₄ with cooling A->B Controlled Addition C Heat to Reflux (~65-70°C) B->C Initiate Heating D Monitor Conversion (TLC, GC, or HPLC) C->D Maintain Reflux E Cool & Quench: Add to cold water/ice D->E Upon Completion F Extract: Use a non-polar organic solvent (e.g., Ethyl Acetate, Toluene) E->F G Neutralize: Aqueous wash with NaHCO₃ to remove acid catalyst F->G H Wash & Dry: Brine wash, then dry organic layer (e.g., MgSO₄, Na₂SO₄) G->H I Solvent Removal: Rotary Evaporation H->I J Final Purification: - Vacuum Distillation (Scale-up) - Column Chromatography (Lab) I->J K Final Product: This compound J->K

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses the most common issues encountered during the synthesis and scale-up, presented in a question-and-answer format.

Problem Area 1: Low Conversion & Poor Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes and solutions?

This is the most frequent challenge, often rooted in the reversible nature of the Fischer esterification.[3][5]

G Start Low Yield or Stalled Reaction Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Shift Equilibrium: - Use large excess of Methanol - Remove water (e.g., Dean-Stark) A1_Yes->Sol1 Q2 Is the catalyst active and sufficient? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reaction conditions (time, temp) optimal? A2_Yes->Q3 Sol2 Optimize Catalyst: - Use fresh, anhydrous catalyst - Increase catalyst loading A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End High Yield Achieved A3_Yes->End Review Workup Sol3 Optimize Conditions: - Increase reaction time - Ensure proper reflux temp. A3_No->Sol3 Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for addressing low reaction yield.

  • Cause A: Unfavorable Equilibrium The reaction produces one mole of water for every mole of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) accelerates, leading to a state of equilibrium where significant starting material remains.[3]

    • Solution 1 (Excess Reagent): The simplest strategy is to use a large excess of one reactant. In this synthesis, methanol is inexpensive and can be used as the solvent, effectively pushing the equilibrium toward the product side according to Le Châtelier's principle.[4] A 10-fold excess of alcohol can increase equilibrium yield from ~65% to over 95%.[3]

    • Solution 2 (Water Removal): On a larger scale, removing water as it forms is highly effective. This can be achieved by adding a co-solvent like toluene or hexane to form an azeotrope with water, which is then collected in a Dean-Stark trap .[7] This continuously removes water from the reaction, driving it to completion.[7]

  • Cause B: Inactive or Insufficient Catalyst The acid catalyst (typically H₂SO₄ or p-TsOH) is crucial for activating the carboxylic acid.[5][7]

    • Solution: Ensure your catalyst is potent. Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air, reducing its efficacy. Use a fresh, unopened bottle or accurately determine the concentration of your stock. Catalyst loading is also critical; typical ranges are 1-5 mol% relative to the carboxylic acid. Below this, the reaction may be impractically slow; above it, the risk of side reactions increases.

  • Cause C: Sub-optimal Reaction Conditions

    • Solution: Fischer esterification requires heat to overcome its activation energy.[8][9] The reaction should be maintained at a steady reflux temperature (the boiling point of the solvent, methanol, is ~65°C). In a large reactor, ensure efficient stirring and heating to avoid cool spots. The reaction time can be significant; lab-scale procedures often call for 12 hours or more.[1][2] Monitor the reaction's progress via TLC or GC to determine the optimal reaction time for your scale.

Problem Area 2: Impurity Profile & Product Discoloration

Q: My final product is discolored (yellow to brown) or contains significant impurities after purification. What are the likely side reactions?

  • Cause A: Ether Formation At temperatures significantly above 140°C, sulfuric acid can catalyze the dehydration of two methanol molecules to form dimethyl ether and water.[10] While the reflux temperature of methanol is low, localized overheating in a large reactor (poor mixing, aggressive heating) can promote this side reaction.

    • Solution: Implement controlled heating. Use a reactor jacket with a circulating thermal fluid rather than direct heating elements. Ensure vigorous agitation to maintain a uniform temperature throughout the reaction mass.

  • Cause B: Thermal Decomposition While 2,4-Dichlorophenylacetic acid is relatively stable, related compounds like phenylacetic acid can undergo thermal decomposition at very high temperatures (above 500°C), though this is unlikely under normal reflux conditions.[11] A more probable cause of discoloration is the charring of starting material or product by concentrated sulfuric acid, especially if the catalyst is not well-dispersed or added too quickly, creating hot spots.

    • Solution: Add the sulfuric acid catalyst slowly and sub-surface to a well-agitated solution of the acid in methanol. Applying initial cooling during the catalyst addition is a prudent measure for large-scale batches.

  • Cause C: Incomplete Workup Residual acid catalyst can cause product degradation during downstream processing, especially during distillation.

    • Solution: The neutralization wash with a weak base like sodium bicarbonate (NaHCO₃) is critical.[1][2] Perform the wash thoroughly, checking the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Multiple washes may be necessary at scale. An emulsion can sometimes form during this step; this can often be broken by the addition of a saturated brine solution.

Problem Area 3: Scale-Up Specific Challenges

Q: I am scaling the reaction from 1 L to 100 L, and new issues are emerging. What should I be aware of?

  • Challenge A: Heat Management (Exotherm) The dilution of concentrated sulfuric acid in methanol is highly exothermic.[12] What is easily managed in an ice bath in the lab can become a serious safety hazard at scale, potentially causing the methanol to boil uncontrollably.

    • Solution: Always add the acid to the alcohol, never the other way around. Use a jacketed reactor with cooling capabilities and add the acid slowly and sub-surface to the chilled, agitated methanol solution. Monitor the internal temperature closely throughout the addition.

  • Challenge B: Inefficient Workup & Purification

    • Solution (Workup): Liquid-liquid extractions can be cumbersome at scale. Ensure your reactor is equipped for efficient phase separation. Multiple, smaller-volume washes are more effective than a single large-volume wash.

    • Solution (Purification): While silica gel chromatography is standard in the lab[1][2], it is often impractical and expensive at an industrial scale. Vacuum distillation is the preferred method for purifying the final ester. This compound has a high boiling point, so a good vacuum is essential to lower the boiling temperature and prevent thermal degradation.

ParameterLaboratory Scale (e.g., 250 mL)Pilot/Production Scale (e.g., 250 L)Rationale & Key Considerations
Methanol 20-50 fold molar excess (acts as solvent)5-15 fold molar excessAt scale, minimizing solvent volume is crucial for efficiency. Water removal becomes more important.
Catalyst (H₂SO₄) 3-5 mol%1-3 mol%Lowering catalyst load reduces cost, waste, and side reactions. Longer reaction times may be needed.
Temperature Reflux (~65°C)Reflux (~65°C) with careful monitoringLocalized overheating is a major risk at scale. Ensure uniform heat distribution.
Water Removal Often relies on excess methanol aloneDean-Stark trap with azeotropic solvent (e.g., Toluene) is highly recommended.Actively removing water is the most effective way to drive the reaction to completion at scale.
Workup Separatory Funnel (Extraction/Wash)Jacketed Reactor (Phase Separation)Ensure adequate mixing time for washes and sufficient settling time for phase splits.
Purification Silica Gel ChromatographyFractional Vacuum DistillationDistillation is more scalable and economical for purifying the liquid product.

Alternative Synthesis Route: The Acid Chloride Pathway

For substrates that are sensitive to strong acids and high temperatures, or when near-quantitative conversion is required without relying on equilibrium shifts, synthesis via the acid chloride is a viable alternative.[4][13]

Reaction Scheme: (Self-generated image)

  • Step 1: Formation of 2,4-Dichlorophenylacetyl chloride: 2,4-Dichlorophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[14][15]

  • Step 2: Esterification: The resulting crude acid chloride is then reacted with methanol, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[13][14][16]

Advantages:

  • The reaction is irreversible and very fast.

  • It proceeds under milder temperature conditions, avoiding heat-related side products.

Troubleshooting this Pathway:

  • Issue: Low yield in Step 1.

    • Cause: Incomplete conversion to the acid chloride. Thionyl chloride must be used in excess and be of high purity. Moisture will rapidly decompose the reagent.

    • Solution: Use fresh, distilled thionyl chloride. Run the reaction under an inert atmosphere (N₂ or Ar). After the reaction, remove the excess SOCl₂ under vacuum, as it can interfere with the next step.

  • Issue: Impurities in the final product.

    • Cause: The acid chloride is highly reactive and can be contaminated with unreacted starting material.

    • Solution: While often used crude, purification of the acid chloride via vacuum distillation may be necessary for high-purity applications. Ensure the methanol and base used in Step 2 are anhydrous.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Scale-Up Focus)

This protocol is suitable for a 10 L scale synthesis.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, reflux condenser, and an addition funnel.

  • Charging Reagents: Charge the reactor with 2,4-Dichlorophenylacetic acid (2.05 kg, 10.0 mol) and methanol (8.0 L, ~200 mol).

  • Catalyst Addition: Begin agitation and cool the reactor contents to 10-15°C using the cooling jacket. Slowly add concentrated sulfuric acid (55 mL, ~1.0 mol, ~10 mol%) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (~65°C) and maintain for 12-16 hours. Monitor the reaction's progress every 2 hours using a suitable method (e.g., GC analysis of quenched aliquots).

  • Workup - Quench & Neutralize: Cool the reaction mixture to 20°C. In a separate vessel, prepare a solution of 10% aqueous sodium bicarbonate (~15 L). Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring to quench the reaction and neutralize the acid. Caution: This will generate CO₂ gas; ensure adequate venting.

  • Extraction: Transfer the quenched mixture to a suitable liquid-liquid extractor. Extract the product with ethyl acetate (1 x 8 L, then 2 x 4 L).

  • Washing: Combine the organic extracts and wash with saturated sodium chloride (brine) solution (1 x 5 L).

  • Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[1]

Protocol 2: Acid Chloride Method (Lab Scale)

This protocol is suitable for a 100 mmol scale synthesis.

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,4-Dichlorophenylacetic acid (20.5 g, 100 mmol) in toluene (100 mL). Add catalytic DMF (2 drops). Carefully add thionyl chloride (11 mL, 150 mmol) dropwise. Heat the mixture to a gentle reflux (70-80°C) for 2-3 hours until gas evolution ceases.

  • Solvent Removal: Cool the mixture to room temperature and remove the toluene and excess thionyl chloride by rotary evaporation. Co-evaporate with fresh toluene (2 x 20 mL) to ensure all SOCl₂ is removed.

  • Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (100 mL) and cool the flask in an ice bath to 0°C. In a separate flask, prepare a solution of methanol (8.1 mL, 200 mmol) and triethylamine (21 mL, 150 mmol) in dichloromethane (50 mL).

  • Reaction: Add the methanol/triethylamine solution dropwise to the stirred acid chloride solution over 30 minutes, keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by adding 1M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different acid catalyst? Yes, p-toluenesulfonic acid (p-TsOH) is a common alternative to H₂SO₄.[7] It is a solid, making it easier to handle, but it is also more expensive. Lewis acids like scandium(III) triflate have also been used but are generally reserved for more sensitive substrates.[7]

  • Q2: My product is a solid at room temperature, but the literature says it's an oil. Why? Pure this compound is typically a clear, colorless to yellow liquid at room temperature.[1] If your product is solidifying, it may be contaminated with unreacted 2,4-Dichlorophenylacetic acid, which is a solid. Check the purity of your product by NMR or GC/MS and consider re-purifying if necessary.

  • Q3: What are the key safety considerations for scale-up? The primary hazards are the handling of concentrated sulfuric acid and the exotherm generated when mixing it with methanol.[12] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Ensure the reactor has adequate cooling capacity and pressure relief systems. Methanol and extraction solvents are flammable, so operate in a well-ventilated area away from ignition sources.

  • Q4: How can I improve the sustainability of this process? Consider using a solid, reusable acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) to simplify catalyst removal and reduce acidic waste streams. Minimizing the excess of methanol and recycling it after distillation will also improve the process's green credentials.

References

Technical Support Center: Analysis of Byproducts in Methyl 2,4-Dichlorophenylacetate Production by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Methyl 2,4-Dichlorophenylacetate and its process-related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals to provide in-depth, practical solutions for challenges encountered during HPLC analysis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to develop robust, reliable, and scientifically sound analytical methods.

Section 1: Understanding the Chemical Landscape: FAQs on Byproducts & Degradants

Q1: What are the most common byproducts I should expect in a typical synthesis of this compound?

Short Answer: The most common byproducts are unreacted starting materials, primarily 2,4-Dichlorophenylacetic acid, and positional isomers such as Methyl 2,6-Dichlorophenylacetate.

The Scientist's Perspective: The synthesis of this compound is typically achieved via Fischer esterification of 2,4-Dichlorophenylacetic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2] Understanding this process allows us to predict the impurity profile logically.

  • Unreacted Starting Material: The most abundant impurity is often the starting material, 2,4-Dichlorophenylacetic acid . Esterification is an equilibrium reaction; therefore, incomplete conversion is common. Its presence is a direct indicator of reaction efficiency.

  • Positional Isomers: The purity of your starting material is critical. The synthesis of the 2,4-Dichlorophenylacetic acid precursor itself can generate other isomers.[3] If the precursor contains isomers like 2,6-Dichlorophenoxyacetic acid, you will inevitably form the corresponding methyl ester byproduct (Methyl 2,6-Dichlorophenylacetate ) during synthesis.[4] These isomers can be difficult to separate from the main product due to their similar physicochemical properties.

  • Precursor Impurities: Impurities from the synthesis of 2,4-Dichlorophenylacetic acid, such as unreacted 2,4-Dichlorophenol , may also carry over and appear in your final product analysis.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Origin of byproducts in the synthesis of this compound.

Q2: Beyond synthesis, what potential degradation products could form during storage or under stress conditions?

Short Answer: The primary degradation pathway is hydrolysis, which reverts the ester back to 2,4-Dichlorophenylacetic acid and methanol.

The Scientist's Perspective: Esters are susceptible to hydrolysis, especially in the presence of moisture, acid, or base.[6] This is the most critical stability concern for this compound. To proactively identify this and other potential degradants, regulatory guidelines recommend performing forced degradation studies .[7][8][9] These studies deliberately expose the drug substance to harsh conditions to predict long-term stability and ensure your analytical method can separate the degradants from the pure substance.[10]

Key degradation pathways to investigate include:

  • Acid/Base Hydrolysis: Simulates exposure to acidic or basic environments. This will almost certainly produce 2,4-Dichlorophenylacetic acid.

  • Oxidative Degradation: Exposure to an oxidizing agent (like hydrogen peroxide) can reveal susceptibility to oxidation, potentially at the benzylic position or on the aromatic ring.

  • Thermal Degradation: High heat can expose other less common degradation pathways.

  • Photolytic Degradation: Exposure to UV or visible light can cause degradation, particularly for compounds with aromatic rings that absorb light.

A stability-indicating method must be able to resolve the main compound from all these potential degradation products.[8][11]

Section 2: HPLC Method Development & Protocols

A robust analytical method is the cornerstone of accurate byproduct analysis. This section provides a validated starting point and protocols for identifying unknown peaks.

Q3: I need to develop a stability-indicating HPLC method from scratch. What is a reliable starting point?

Short Answer: Start with a reverse-phase C18 column and a simple gradient mobile phase of acetonitrile and water (with a mild acid additive like formic or acetic acid).

The Scientist's Perspective: Reverse-phase HPLC is the workhorse for analyzing moderately polar to non-polar small molecules like this compound and its relatives.[12] The C18 stationary phase provides the necessary hydrophobic interactions for retention.

The choice of mobile phase additive is critical. A low pH is necessary to keep the acidic byproduct, 2,4-Dichlorophenylacetic acid (pKa ≈ 2.7), in its neutral, protonated form.[13] This ensures good retention and sharp, symmetrical peak shapes by preventing interactions with the silica backbone of the column.[14]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmStandard for good resolution and efficiency.[12]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to ensure acidic analytes are protonated.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good peak shape for aromatic compounds.
Gradient 40% B to 90% B over 15 minutesA broad gradient is an excellent starting point to elute all potential byproducts.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Detector UV-DAD at 230 nmThe dichlorinated aromatic ring has strong absorbance in this region.[15] A DAD allows for peak purity analysis.
Sample Prep. Dissolve sample in Acetonitrile:Water (50:50)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[16]
Q4: How do I perform a forced degradation study to generate and identify potential degradants?

Short Answer: Systematically expose your sample to acid, base, peroxide, heat, and light. Analyze the stressed samples using your developed HPLC method to check for new peaks.

The Scientist's Perspective: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[17] This provides enough of the degradant peak for detection and characterization without completely destroying the sample. It is a crucial step in developing a truly stability-indicating method as required by ICH guidelines.[7][8]

  • Prepare Stock Solution: Create a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor. Maintain a control sample (1 mL stock + 1 mL water) at room temperature.

Stress ConditionReagent / ConditionIncubationNeutralization
Acid Hydrolysis 0.1 M HCl60 °C for 4 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 1 hourAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 8 hoursN/A
Thermal 80 °C (in oven)24 hoursN/A
Photolytic UV Lamp (254 nm) & Daylight24 hoursN/A
  • Analysis: After the specified time, dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and inject them into the HPLC system.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for new peaks (degradants) and a decrease in the area of the main peak.

    • Use a Diode Array Detector (DAD) to check for peak purity and to see if degradant peaks have different UV spectra, which can aid in identification.

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for a comprehensive forced degradation study.

Section 3: Troubleshooting Guide

Even with a good starting method, challenges can arise. This section provides a logical, step-by-step approach to resolving common HPLC issues.

Q5: I have poor resolution between my main peak and a key byproduct. How can I improve the separation?

Short Answer: Systematically adjust mobile phase composition (% organic), change the organic modifier (acetonitrile vs. methanol), or try a different column chemistry.

The Scientist's Perspective: Resolution is a function of column efficiency, retention (k'), and selectivity (α). Selectivity is the most powerful parameter to adjust for separating closely eluting peaks.[18]

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=diamond, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FDF6E4", fontcolor="#202124", color="#FBBC05"]; node_end [shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; node_action [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];

} caption: Decision tree for optimizing chromatographic resolution.

Troubleshooting Steps:

  • Optimize the Gradient Slope: If your peaks are eluting very early, they don't spend enough time interacting with the stationary phase. Make your gradient shallower (e.g., increase the time it takes to go from 40% to 90% B). This increases retention and gives the peaks more opportunity to separate.

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Switching from acetonitrile to methanol (or vice-versa) can alter elution order and dramatically improve selectivity for aromatic compounds.

  • Try a Different Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry is the next logical step. For aromatic compounds, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the aromatic rings of your analytes, which are different from the purely hydrophobic interactions of a C18 column.

Q6: The peak for the 2,4-Dichlorophenylacetic acid byproduct is tailing badly. What is the cause and solution?

Short Answer: Peak tailing for this acidic byproduct is likely caused by its interaction with residual silanol groups on the silica-based column. Ensure your mobile phase pH is low enough (pH 2.5-3.0) and your buffer concentration is adequate.

The Scientist's Perspective: Silica-based columns have surface silanol groups (Si-OH). At mobile phase pH values above ~3.5, these groups can become deprotonated (Si-O⁻) and interact ionically with any positively charged analytes.[14] Conversely, if your acidic analyte (2,4-Dichlorophenylacetic acid) is deprotonated (COO⁻), it can be repelled or engage in other undesirable secondary interactions, leading to significant peak tailing.[18]

Solutions:

  • Lower Mobile Phase pH: Using an additive like 0.1% formic acid or phosphoric acid to bring the mobile phase pH to ~2.7 ensures the carboxylic acid is fully protonated (-COOH) and the silanols are mostly neutral (-Si-OH), minimizing unwanted interactions.[14]

  • Increase Buffer Strength: If you are using a buffer (like phosphate), increasing the concentration (e.g., from 10mM to 25mM) can help mask the residual silanol sites and improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns use high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using an older or lower-quality column can exacerbate tailing issues.

Q7: My retention times are drifting from one injection to the next. How do I stabilize my system?

Short Answer: The most common causes are insufficient column equilibration time, temperature fluctuations, or problems with the mobile phase composition.

The Scientist's Perspective: Consistent retention times are critical for reliable peak identification and quantification. Drifting indicates that the analytical conditions are not stable.

Troubleshooting Checklist:

  • Column Equilibration: Is the column fully equilibrated with the initial mobile phase conditions before each injection? For gradient methods, ensure the post-run equilibration time is at least 10 column volumes.[19]

  • Mobile Phase: Are you using freshly prepared mobile phase? Over time, volatile components (like acetonitrile) can evaporate, changing the composition.[19] Also, ensure solvents are properly degassed to prevent air bubbles from entering the pump.[16]

  • Temperature Control: Are you using a column oven? Fluctuations in ambient lab temperature can cause significant shifts in retention time. A stable column temperature (e.g., 30 °C) is essential for reproducibility.[19]

  • Pump Performance: Check for leaks in the system. Even a small leak can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[20]

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,4-Dichlorophenylacetate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-Dichlorophenylacetate. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the esterification of 2,4-Dichlorophenylacetic Acid. Our goal is to equip you with the technical knowledge and practical insights needed to optimize your reaction conditions, maximize yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for synthesizing this compound?

The most common and cost-effective method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid, 2,4-Dichlorophenylacetic Acid, with an alcohol (methanol) in the presence of a strong acid catalyst.[2][3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The equilibrium nature of the reaction is a critical factor that must be managed to achieve high yields.[3][7]

Q2: Why is an acid catalyst essential for this esterification?

The acid catalyst plays a dual role in the Fischer esterification.[8][9][10]

  • Activation: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3][4]

  • Dehydration: Strong acid catalysts, particularly concentrated sulfuric acid, also act as dehydrating agents.[7][8][9] By sequestering the water produced during the reaction, the catalyst helps to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3][7][10]

Q3: What are the recommended catalysts, and why is concentrated sulfuric acid commonly used?

Several strong acids can catalyze the Fischer esterification, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[3] Boron trifluoride (BF₃) can also be an effective catalyst.[11][12]

Concentrated sulfuric acid is often the preferred catalyst for two main reasons:

  • High Catalytic Activity: It is a very strong acid that effectively protonates the carboxylic acid, speeding up the reaction.[8][13]

  • Dehydrating Properties: Its ability to absorb the water generated during the reaction is crucial for driving the equilibrium toward the product side, thereby increasing the final yield.[7][9][10]

Other catalysts like polyaniline salts have also been explored as reusable and environmentally friendlier options.[14]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly starting material. What could be the problem?

A: Low conversion is a common issue in Fischer esterification, primarily due to its reversible nature.[2][3] Here’s a systematic approach to troubleshoot this problem:

  • Catalyst Check:

    • Presence and Concentration: Did you add the acid catalyst? A few drops of concentrated sulfuric acid are typically sufficient for lab-scale reactions.[2][15] Insufficient catalyst will result in a very slow reaction rate.[7]

    • Catalyst Quality: Ensure your acid catalyst has not been diluted by absorbing atmospheric moisture. Use fresh, concentrated acid.

  • Equilibrium Management: The reaction has likely reached equilibrium with a low concentration of product. To drive the reaction forward, you must apply Le Châtelier's principle:

    • Use Excess Alcohol: The most straightforward method is to use a large excess of methanol, which also serves as the solvent.[3][11][16] Using a 10-fold excess or more can significantly increase the yield.[3]

    • Remove Water: Water is a product of the reaction; its removal will shift the equilibrium to the right.[3][17] This can be achieved by:

      • Using a dehydrating agent like concentrated H₂SO₄.[7][10]

      • Employing a Dean-Stark apparatus with a solvent like toluene or benzene to azeotropically remove water as it forms.[3][18][19][20]

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at reflux temperature to ensure a reasonable rate.[11][15] For a reaction in excess methanol, this would be the boiling point of methanol (~65 °C).

    • Reaction Time: Fischer esterification is slow.[2] A reaction time of several hours (e.g., 12 hours) under reflux is often necessary to approach equilibrium.[15][21]

Issue 2: Difficult Product Isolation & Work-up

Q: I'm struggling with the work-up. An emulsion formed during the bicarbonate wash, and it won't separate.

A: Emulsions are common during the work-up of esterifications, especially when neutralizing the acid catalyst.

  • Breaking Emulsions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[22]

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Patience and Filtration: Allow the mixture to stand for an extended period. If a small amount of solid is causing the emulsion, filtering the entire mixture through a pad of Celite® may resolve the issue.[22]

Q: After adding water, I don't see two distinct layers for extraction. What happened?

A: This often occurs if a large excess of the alcohol (methanol) is still present. Methanol is miscible with both water and the organic solvent used for extraction (like ethyl acetate), which can lead to a single phase.

  • Solution: Before the aqueous work-up, remove the excess methanol under reduced pressure using a rotary evaporator.[15][21] After evaporation, you will be left with a residue to which you can add water and an immiscible organic solvent (e.g., ethyl acetate) to perform the extraction.[15]

Issue 3: Product Purity Concerns

Q: My final product is contaminated with unreacted 2,4-Dichlorophenylacetic Acid. How can I remove it?

A: The presence of unreacted carboxylic acid is the most common impurity. It can be effectively removed during the work-up procedure.

  • Basic Wash: During the liquid-liquid extraction, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[10][11][15] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. The ester, which is not acidic, will remain in the organic layer.

    • Caution: This neutralization reaction produces carbon dioxide (CO₂) gas.[23] Be sure to vent the separatory funnel frequently to release the pressure.[23]

Q: What is the best method to purify the final crude product?

A: After a successful work-up, the crude product may still contain minor impurities.

  • Silica Gel Column Chromatography: For high purity, column chromatography is a reliable method. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.[15][21]

  • Distillation: Since this compound is a liquid (clear oil), vacuum distillation can also be used for purification, especially on a larger scale.[15][24]

Data Summary & Key Parameters

ParameterRecommended ConditionRationale & Causality
Carboxylic Acid:Alcohol Ratio 1:10 or higher (Alcohol in excess)Shifts the reaction equilibrium towards the product side to maximize yield (Le Châtelier's Principle).[3][7]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Provides strong acid catalysis to activate the carbonyl and acts as a dehydrating agent to remove water.[8][10]
Catalyst Loading Catalytic (e.g., 2-5 mol% or "a few drops")A small amount is sufficient to increase the reaction rate without causing excessive side reactions.
Temperature RefluxEnsures the reaction proceeds at a reasonable rate. The temperature is determined by the boiling point of the solvent (methanol).[11]
Reaction Time 4-12 hoursFischer esterification is a slow, equilibrium-driven process that requires sufficient time to maximize conversion.[15][21]
Work-up Neutralization Saturated aq. NaHCO₃ or Na₂CO₃Removes unreacted carboxylic acid and the acid catalyst without significantly hydrolyzing the ester product.[10][15]

Experimental Protocols

Protocol 1: Standard Esterification using Excess Methanol

This protocol relies on a large excess of methanol to drive the reaction to completion.

  • Reaction Setup: To a solution of 2,4-Dichlorophenylacetic Acid (1.0 eq) in methanol (10-20 eq, serving as reactant and solvent), slowly add concentrated sulfuric acid (approx. 20 drops per 3.5 g of acid).[15][21]

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours. Monitor the reaction progress using TLC.[15]

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol by rotary evaporator under reduced pressure.[15][21]

  • Aqueous Work-up: Dilute the residue with cold water and extract with ethyl acetate (3x).[15]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until CO₂ evolution ceases) and then with saturated brine.[15][21]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[15]

  • Purification: Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate eluent system.[15][21]

Protocol 2: Esterification with Azeotropic Water Removal

This protocol is effective when using a stoichiometric amount of methanol and is ideal for larger-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,4-Dichlorophenylacetic Acid (1.0 eq), methanol (1.1-1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%), and an azeotropic solvent such as toluene.[11]

  • Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser than toluene, will collect at the bottom of the trap while the toluene overflows back into the reaction flask.[3][11]

  • Monitoring: Continue the reflux until no more water collects in the trap (typically 3-5 hours).

  • Cooling and Work-up: Cool the reaction mixture. Dilute with ethyl acetate and proceed with the aqueous work-up and washing steps as described in Protocol 1 (steps 4-6).

  • Purification: Purify the final product as needed.

Visualized Workflows & Logic

General Synthesis Workflow

cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactants 2,4-Dichlorophenylacetic Acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (12 hours) Reactants->Reflux Setup Evaporation Remove excess MeOH (Rotovap) Reflux->Evaporation Cooling Extraction Add H₂O & EtOAc (L-L Extraction) Evaporation->Extraction Wash Wash with NaHCO₃ (aq) then Brine Extraction->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography (Hexane/EtOAc) Dry->Purify Crude Product Product Pure Methyl 2,4-Dichlorophenylacetate Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

Start Low Yield or No Reaction Q1 Was an acid catalyst used? Start->Q1 A1_No Action: Add catalyst (e.g., conc. H₂SO₄) and reheat. Q1->A1_No No Q2 How was equilibrium managed? Q1->Q2 Yes A1_Yes Yes A2_No Action: Restart using (A) large excess of MeOH or (B) Dean-Stark to remove H₂O. Q2->A2_No Neither/Unsure Q3 Was reaction time sufficient? Q2->Q3 Yes A2_Yes Excess MeOH used A3_No Action: Increase reflux time (e.g., to 12h) and monitor by TLC. Q3->A3_No No Q4 Was temperature correct? Q3->Q4 Yes A3_Yes Yes, >4h A4_No Action: Ensure mixture is at a steady reflux. Q4->A4_No No

Caption: Decision tree for troubleshooting low reaction yield.

References

"Methyl 2,4-Dichlorophenylacetate" stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2,4-Dichlorophenylacetate (MDPA). This resource is designed to provide in-depth guidance on the stability, handling, and prevention of degradation of this compound. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide is structured to address common challenges and provide practical, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and thermal decomposition. The ester functional group is the most reactive site, particularly for hydrolysis.

Q2: Under what conditions is this compound most likely to degrade?

A2: Degradation is most likely to occur under the following conditions:

  • Presence of moisture: Water can hydrolyze the ester bond, yielding 2,4-Dichlorophenylacetic acid and methanol.[1][2] This reaction is accelerated by both acidic and basic conditions.

  • Exposure to light: Particularly UV radiation, can lead to photodegradation.[3][4]

  • Elevated temperatures: High temperatures can accelerate both hydrolysis and thermal decomposition.[5]

  • Incompatible solvents and reagents: Strong acids, bases, and oxidizing agents can promote degradation.[1][6][7]

Q3: What are the visible signs of this compound degradation?

A3: While degradation may not always be visually apparent, signs can include:

  • A change in color from clear/colorless to yellow.[8][9][10]

  • The formation of a precipitate, which could be the less soluble 2,4-Dichlorophenylacetic acid.

  • A change in odor.

Definitive identification of degradation requires analytical techniques such as HPLC, GC-MS, or NMR.

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is crucial for maintaining the integrity of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. While some suppliers suggest room temperature storage, refrigeration (<15°C) in a tightly sealed container is preferable for long-term stability.[8][9]

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, non-reactive container, such as a glass bottle with a secure cap.[6][11]

Q5: What solvents are recommended for preparing solutions of this compound?

A5: For preparing stock solutions, use dry, aprotic solvents. Recommended options include:

  • Acetonitrile

  • Dichloromethane

  • Ethyl acetate

  • Methyl tert-butyl ether (MtBE)[12]

It is critical to use solvents with low water content to prevent hydrolysis.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be a primary indicator of compound degradation.

Troubleshooting Workflow:

A Inconsistent Results B Verify Compound Integrity A->B C Analyze by HPLC or GC-MS B->C D Compare to Reference Standard C->D E Degradation Confirmed? D->E F Review Storage & Handling E->F Yes H No Degradation Detected E->H No G Implement Corrective Actions F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for inconsistent results.

Corrective Actions:

  • Purity Analysis: If degradation is confirmed, obtain a fresh, certified standard of this compound for comparison.

  • Storage Protocol Review: Ensure that the compound is stored according to the recommended guidelines (see FAQ Q4).

  • Solvent Quality Check: Verify that the solvents used for preparing solutions are anhydrous.

  • Handling Procedure Review: Minimize the time the compound is exposed to ambient conditions during weighing and solution preparation.

Issue 2: Appearance of unknown peaks in chromatograms.

This often points to the formation of degradation products.

Potential Degradation Products and Their Identification:

Degradation Product Formation Pathway Analytical Confirmation
2,4-Dichlorophenylacetic acidHydrolysisLC-MS, GC-MS (after derivatization)
2,4-DichlorophenolFurther degradation/photolysis[2]GC-MS, LC-MS
Monochlorophenoxyacetic acid estersPhotodegradation[2]GC-MS, LC-MS

Troubleshooting Steps:

  • Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can help in tentatively identifying the degradation products.

  • Reference Standard Comparison: If available, inject a standard of the suspected degradation product (e.g., 2,4-Dichlorophenylacetic acid) to confirm its retention time.

  • Forced Degradation Study: To confirm the degradation pathway, a forced degradation study can be performed under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). This can help in identifying the degradation products and understanding the stability of the molecule.

Issue 3: Difficulty in achieving complete dissolution.

This may be due to the presence of the less soluble degradation product, 2,4-Dichlorophenylacetic acid.

Troubleshooting Steps:

  • Solubility Test: Attempt to dissolve a small amount of the material in a mild aqueous base (e.g., a dilute sodium bicarbonate solution). 2,4-Dichlorophenylacetic acid will dissolve, while the parent ester will not.

  • Purity Check: Analyze the purity of the starting material using an appropriate chromatographic method.

  • Solvent Selection: If the material is pure, consider using a different, more suitable solvent. Gentle warming and sonication can also aid in dissolution, but be mindful of potential thermal degradation.

III. Protocols for Degradation Prevention

Adherence to strict protocols is essential for preventing the degradation of this compound.

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the compound to a tightly sealed amber glass vial.

  • Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store the vial in a desiccator inside a refrigerator at a temperature below 15°C.

  • Log the date of receipt and any subsequent openings of the container.

Protocol 2: Preparation of Stock Solutions
  • Use only new, unopened bottles of anhydrous, HPLC-grade solvents.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound quickly and accurately in a low-humidity environment.

  • Dissolve the compound in the appropriate anhydrous solvent in a volumetric flask.

  • If not for immediate use, store the stock solution under the same conditions as the solid material (refrigerated, protected from light, under an inert atmosphere).

Workflow for Stock Solution Preparation and Storage:

A Equilibrate Compound to Room Temp B Weigh in Low Humidity Environment A->B C Dissolve in Anhydrous Solvent B->C D Store in Amber Vial C->D E Purge with Inert Gas D->E F Refrigerate (<15°C) E->F

Caption: Stock solution preparation and storage workflow.

IV. Key Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.

  • Base-catalyzed hydrolysis (saponification): This is typically faster than acid-catalyzed hydrolysis and is irreversible.

  • Acid-catalyzed hydrolysis: This is a reversible reaction. The presence of excess water will drive the equilibrium towards the formation of the carboxylic acid and alcohol.[13]

Photodegradation

Exposure to light, especially in the UV spectrum, can lead to the cleavage of bonds within the molecule. This can result in the formation of various photoproducts, including 2,4-dichlorophenol and monochlorophenoxyacetic acid esters.[2] The rate of photodegradation can be influenced by the solvent and the presence of photosensitizers.

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition. The exact decomposition products will depend on the temperature and the presence of other substances.

References

Overcoming low conversion rates in "Methyl 2,4-Dichlorophenylacetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2,4-Dichlorophenylacetate. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in this common esterification reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively optimize your future experiments.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses the most frequent and critical issues encountered during the synthesis of this compound, primarily focusing on the Fischer-Speier esterification of 2,4-Dichlorophenylacetic acid with methanol.

Question 1: My yield of this compound is consistently low (<70%) when using the standard sulfuric acid-catalyzed method in methanol. What is the primary cause?

Answer: The most common culprit for low yields in a Fischer esterification is the presence of water. This reaction is a classic equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2]

2,4-Dichlorophenylacetic Acid + Methanol ⇌ this compound + Water

According to Le Châtelier's principle, the presence of a product (water) in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the potential yield of your desired ester.[3]

Core Issues & Solutions:

  • Water in Reagents/Glassware: Even small amounts of water in your methanol, starting acid, or on the surface of your glassware can significantly inhibit the reaction.

    • Solution: Always use anhydrous methanol and ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

  • Water as a Byproduct: The reaction itself generates one equivalent of water for every equivalent of ester formed. If this water is not managed, it will prevent the reaction from reaching completion.

    • Solution 1 (Excess Reagent): The simplest and most common method is to use a large excess of the alcohol (methanol), which serves as both a reactant and the solvent.[1][3] Using methanol as the solvent drives the equilibrium far to the right, maximizing ester formation. A typical procedure might use 10-20 volume equivalents of methanol relative to the starting acid.

    • Solution 2 (Water Removal): For particularly sensitive or large-scale reactions, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be employed, although this is often unnecessary when using a large excess of methanol. Some researchers also add water scavengers like molecular sieves to the reaction mixture.[4][5]

Question 2: I've ensured anhydrous conditions, but my conversion rate still stalls. Could the catalyst be the problem?

Answer: Yes, the type and concentration of the acid catalyst are critical. While sulfuric acid (H₂SO₄) is a common and effective catalyst, its concentration must be optimized.

  • Insufficient Catalyst: Too little catalyst will result in a very slow reaction that may not reach equilibrium within a practical timeframe.

  • Excess Catalyst: An excessive amount of a strong mineral acid like H₂SO₄ can lead to side reactions, such as dehydration or sulfonation of the aromatic ring, especially at elevated temperatures over long reaction times.[6] This not only consumes starting material but also complicates purification.

Recommendations:

  • Catalyst Loading: For a typical Fischer esterification, a catalytic amount of concentrated H₂SO₄ (e.g., 1-5 mol%) is sufficient. A procedure using 20 drops of concentrated sulfuric acid for 17.1 mmol of carboxylic acid has been reported to achieve a 95% yield after 12 hours of reflux.[7][8]

  • Alternative Catalysts: If side reactions are a concern, consider alternative catalysts:

    • p-Toluenesulfonic Acid (TsOH): A solid, crystalline acid that is easier to handle than H₂SO₄ and is also highly effective.[3]

    • Heterogeneous Catalysts: Solid acid catalysts like acidic resins (e.g., Dowex) or zeolites can be used.[2][9][10] These offer the significant advantage of being easily filtered off after the reaction, simplifying the work-up procedure.

    • Lewis Acids (High-Efficiency Alternative): Boron trifluoride (BF₃) in methanol is a highly efficient reagent system that can produce esters in >90% yield in as little as 20 minutes, avoiding the long reflux times and equilibrium issues of mineral acid catalysis.[6]

Below is a diagram illustrating the fundamental mechanism of acid-catalyzed esterification, highlighting the crucial role of the proton catalyst (H⁺).

Fischer_Esterification Figure 1: Fischer Esterification Mechanism Start Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl (Electrophilically Activated) Start->Protonated_Acid + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol (CH3OH) Methanol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving Ester_Product Protonated Ester Water_Leaving->Ester_Product - H₂O Final_Ester Final Ester (R-COOCH3) Ester_Product->Final_Ester - H⁺ (Catalyst Regeneration)

Caption: Figure 1: The mechanism of Fischer esterification.

Question 3: How can I effectively monitor the reaction to know when it has reached maximum conversion?

Answer: Actively monitoring the reaction is crucial to avoid prematurely stopping the reaction or running it for an unnecessarily long time. Thin-Layer Chromatography (TLC) is the most common and convenient method.

TLC Monitoring Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spotting: On the baseline, apply three spots:

    • SM: A dilute solution of your starting material, 2,4-Dichlorophenylacetic acid.

    • C: A co-spot containing both the starting material and the reaction mixture.

    • R: The reaction mixture.

  • Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[7]

  • Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic rings of both the starting material and product will be UV-active.

  • Interpretation:

    • The starting carboxylic acid is more polar and will have a lower Rf value (travels less distance up the plate).

    • The product ester is less polar and will have a higher Rf value.

    • The reaction is complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared.

More advanced methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for precise quantitative monitoring.[11][12][13]

Frequently Asked Questions (FAQs)

Q: What is a typical reaction time and temperature for this synthesis? A: Using concentrated sulfuric acid in refluxing methanol, a reaction time of 12 hours is often required to reach high conversion.[7][8] The temperature should be the boiling point of methanol (approx. 65 °C).

Q: My work-up involves a sodium bicarbonate wash. Could I be losing product here? A: Yes, if not performed correctly. The purpose of the saturated sodium bicarbonate (NaHCO₃) wash is to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7] However, if your ester product has not been fully separated from the aqueous layer, or if an emulsion forms, you can lose product. Ensure you perform the extraction with a suitable organic solvent (like ethyl acetate), separate the layers carefully, and break any emulsions (e.g., by adding brine).

Q: Are there non-acidic methods to synthesize this compound? A: Yes. A common alternative is an Sₙ2 reaction using a deprotonated carboxylic acid and an alkyl halide. For example, reacting 2,4-Dichlorophenylacetic acid with a weak base like potassium carbonate (K₂CO₃) to form the carboxylate salt, followed by the addition of methyl iodide (CH₃I) in a polar aprotic solvent like DMF, can give a quantitative yield.[8] This method avoids the equilibrium issues of Fischer esterification but uses more hazardous reagents (methyl iodide is a potent methylating agent).

Data Summary & Protocol Comparison

The choice of synthetic method involves a trade-off between speed, safety, cost, and efficiency. The table below summarizes key parameters for different approaches.

Method Catalyst/Reagent Solvent Typical Time Typical Yield Pros Cons
Fischer Esterification Conc. H₂SO₄ (catalytic)Methanol (excess)12 hours[7]~95%[7]Economical, common reagentsSlow, equilibrium-limited, requires anhydrous conditions
BF₃ Catalysis Boron trifluoride (BF₃)Methanol10-20 minutes[6]>90%[6]Very fast, high yieldBF₃ is toxic and corrosive
Sₙ2 Alkylation K₂CO₃, Methyl IodideDMF21 hours[8]~100%[8]Quantitative, avoids equilibriumUses toxic/hazardous methyl iodide, requires DMF

Troubleshooting Workflow

If you are facing low conversion, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion Rates Start Start: Low Conversion Rate (<80%) Check_Water 1. Review Water Control: - Anhydrous Methanol? - Oven-dried Glassware? Start->Check_Water Water_Yes Problem Likely Found. ACTION: Redo with strict anhydrous technique. Check_Water->Water_Yes No Water_No Conditions were anhydrous. Check_Water->Water_No Yes Check_Equilibrium 2. Review Equilibrium Conditions: - Using large excess of Methanol? - Refluxing for sufficient time (e.g., 12h)? Water_No->Check_Equilibrium Equilibrium_Yes Problem Likely Found. ACTION: Increase Methanol excess and/or reaction time. Monitor by TLC. Check_Equilibrium->Equilibrium_Yes No Equilibrium_No Excess & Time are sufficient. Check_Equilibrium->Equilibrium_No Yes Check_Catalyst 3. Review Catalyst: - Correct amount used (1-5 mol%)? - Catalyst fresh? Equilibrium_No->Check_Catalyst Catalyst_Yes Problem Likely Found. ACTION: Optimize catalyst loading. Check_Catalyst->Catalyst_Yes No Catalyst_No Catalyst appears correct. Check_Catalyst->Catalyst_No Yes Consider_Alt 4. Advanced Troubleshooting: - Consider side reactions. - Confirm starting material purity. - Try alternative method (e.g., BF₃). Catalyst_No->Consider_Alt

Caption: Figure 2: A step-by-step workflow for diagnosing low yields.

Experimental Protocols

Protocol 1: Optimized Synthesis via Fischer Esterification

This protocol is based on a reported procedure yielding 95% this compound.[7][8]

Materials:

  • 2,4-Dichlorophenylacetic acid (e.g., 3.5 g, 17.1 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (approx. 20 drops)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (aq.)

  • Saturated Sodium Chloride solution (Brine, aq.)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dichlorophenylacetic acid (3.5 g, 17.1 mmol).

  • Reagents: Add anhydrous methanol (100 mL) to the flask and stir until the solid dissolves.

  • Catalysis: Carefully and slowly add concentrated sulfuric acid (20 drops) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12 hours. Monitor the reaction progress periodically by TLC.

  • Work-up (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with cold water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (e.g., 4:1) to afford pure this compound as a clear oil.[7]

References

Technical Support Center: Minimizing Residual Starting Material in Methyl 2,4-Dichlorophenylacetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2,4-Dichlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing residual 2,4-Dichlorophenylacetic acid. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with robust, self-validating methodologies.

Section 1: Understanding the Root Cause – The Fischer Esterification Equilibrium
Q1: I've followed a standard protocol, but my final product is contaminated with unreacted 2,4-Dichlorophenylacetic acid. Why is this happening?

A1: The most common and cost-effective method for synthesizing this compound is through the Fischer esterification of 2,4-Dichlorophenylacetic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2] The key challenge with this reaction is that it is a reversible equilibrium process.[3][4] This means the reaction proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions simultaneously.

Ester Formation (Forward Reaction): 2,4-Dichlorophenylacetic Acid + Methanol ⇌ this compound + Water

If the reaction is allowed to simply reach its natural equilibrium point without intervention, a significant amount of the starting carboxylic acid will remain.[4] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, hindering the complete conversion to the desired ester.[5][6] Therefore, successful synthesis hinges on manipulating the reaction conditions to continuously favor the formation of the product.

Fischer_Esterification Reactants 2,4-Dichlorophenylacetic Acid + Methanol (CH3OH) Protonation Protonation of Carbonyl Oxygen (Catalyst: H+) Reactants->Protonation + H+ Activated_Carbonyl Activated Electrophile Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Carbonyl->Nucleophilic_Attack + CH3OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Nucleophilic_Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination - H2O Elimination->Water_Leaving_Group Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation (Regenerates H+ Catalyst) Protonated_Ester->Deprotonation - H+ Products This compound + Water (H2O) Deprotonation->Products Products->Deprotonation + H+

Figure 1. The reversible mechanism of Fischer Esterification.
Section 2: Troubleshooting Guide: At-a-Glance

This table provides a quick reference for common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Conversion (<80%) 1. Insufficient reaction time. 2. Equilibrium not sufficiently shifted. 3. Inadequate catalyst amount.1. Increase reflux time (e.g., to 12-24 hours) and monitor by TLC/HPLC. 2. Use methanol as the solvent (large excess) to drive the equilibrium.[4] 3. Ensure catalytic amount of conc. H₂SO₄ is used.
Product is an oil but tests acidic (e.g., on wet pH paper). Incomplete removal of 2,4-Dichlorophenylacetic acid and/or H₂SO₄ catalyst during work-up.Perform a thorough aqueous wash with saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[1][2][7]
Yield is high, but purity is low. 1. Incomplete reaction. 2. Ineffective purification.1. Re-evaluate reaction conditions (see above). 2. Purify the crude product using silica gel column chromatography.[1][8]
Emulsion formation during aqueous work-up. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion persists, add brine to help break it.
Section 3: Proactive Strategies for Minimizing Residuals (FAQs)
Q2: How can I strategically drive the esterification reaction to completion?

A2: To overcome the equilibrium limitation, you must apply Le Chatelier's Principle. There are two primary strategies:

  • Use an Excess of a Reactant: The most practical approach is to use one of the reactants in a large excess. Since 2,4-Dichlorophenylacetic acid is typically the limiting reagent, using methanol as the reaction solvent provides a vast excess, effectively pushing the equilibrium towards the product side.[4][5] A common and effective method involves dissolving the carboxylic acid directly in methanol.[1][2]

  • Remove a Product as It Forms: The other product is water. Removing water as it is generated will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the desired ester.[4] In this specific synthesis, the concentrated sulfuric acid used as a catalyst also serves as a powerful dehydrating agent, sequestering the water that is formed.[5][6] For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water, but this is generally unnecessary when using a large excess of methanol.[4]

Q3: What are the optimal reaction time and temperature for this synthesis?

A3: This reaction requires heating to proceed at a reasonable rate. The optimal temperature is the reflux temperature of the alcohol, which in this case is the boiling point of methanol (approx. 65 °C). Heating under reflux is crucial as it allows the reaction to be maintained at a constant, elevated temperature without loss of volatile reactants or products.[7]

Regarding time, published procedures often cite reaction times of 12 hours or more to ensure high conversion.[1][2] It is highly recommended to monitor the reaction's progress. A simple way is to use Thin-Layer Chromatography (TLC), spotting the reaction mixture against a standard of the starting material. The reaction is complete when the starting material spot is no longer visible.

Q4: How critical is the choice and amount of acid catalyst?

A4: The acid catalyst is essential; without it, the reaction is impractically slow. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much stronger electrophile and more susceptible to nucleophilic attack by the alcohol.[3][6] Concentrated sulfuric acid is a common and effective choice. Typically, only a catalytic amount is needed. A common protocol uses just 20 drops of concentrated H₂SO₄ for 3.5 g of starting material in 100 mL of methanol.[1] Using too much catalyst can complicate the work-up and may promote side reactions.

Section 4: Post-Reaction Purification: Removing Residual Acid (FAQs)
Q5: My reaction is complete, but the crude product is still acidic. What is the most effective work-up procedure?

A5: A robust aqueous work-up is the most critical step for removing residual 2,4-Dichlorophenylacetic acid. The strategy relies on converting the acidic, water-insoluble starting material into its water-soluble salt form, which can then be washed away.

The key is a thorough wash with a mild base. Saturated sodium bicarbonate (NaHCO₃) solution is ideal.[1][2] When the organic layer containing your crude product is washed with NaHCO₃ solution, an acid-base reaction occurs:

2,4-Dichlorophenylacetic Acid (organic soluble) + NaHCO₃ → Sodium 2,4-Dichlorophenylacetate (water soluble) + H₂O + CO₂(g)

This water-soluble salt is partitioned into the aqueous layer, which is then discarded. You should continue washing with fresh portions of NaHCO₃ solution until you no longer observe gas (CO₂) evolution, which indicates that all the acid has been neutralized.[7] This wash also neutralizes the sulfuric acid catalyst. Following the base wash, a wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and break any emulsions.

Q6: When should I consider using column chromatography for purification?

A6: While a proper basic wash will remove the vast majority of the starting acid, achieving very high purity (>99.0%) often requires a final purification step.[9] Silica gel column chromatography is the standard method for this.[1][2] You should consider chromatography if:

  • Your application has stringent purity requirements (e.g., for pharmaceutical development).

  • You observe persistent impurities by TLC, HPLC, or NMR after the aqueous work-up.

  • The product is intended for use as an analytical standard.

A typical eluent system for this compound is a mixture of hexane and ethyl acetate.[1]

Section 5: Analytical Protocols for Quality Control
Q7: How can I accurately quantify the amount of residual 2,4-Dichlorophenylacetic acid in my final product?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and widely used method for quantifying the purity of your this compound and the precise amount of residual starting material.[10][11] The two compounds have different polarities and will separate well on a standard C18 reverse-phase column.

Protocol: General HPLC Method for Purity Analysis

This is a representative protocol and may require optimization for your specific instrument and column.

  • Standard Preparation: Prepare a stock solution of a known concentration of your 2,4-Dichlorophenylacetic acid starting material in the mobile phase. Prepare a separate stock solution of your purified this compound product.

  • Sample Preparation: Accurately weigh a small amount of your final product and dissolve it in a known volume of the mobile phase to create a solution of known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm).[11]

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.5% acetic acid) is a good starting point.[11] An example ratio could be 80:19.5:0.5 (Acetonitrile:Water:Acetic Acid).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detector set to 283 nm, which is a strong absorbance wavelength for the 2,4-dichlorophenyl moiety.[11]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject your standards to determine their retention times. Then, inject your sample. The peak corresponding to the retention time of the 2,4-Dichlorophenylacetic acid standard represents the residual starting material. The purity can be calculated based on the relative peak areas. For precise quantification, a calibration curve should be generated using multiple concentrations of the starting material standard.[12]

Troubleshooting_Workflow Start Analysis (HPLC/TLC) shows residual starting material Check_Reaction Review Reaction Protocol Start->Check_Reaction Check_Workup Review Work-up Protocol Start->Check_Workup Reaction_Time Was reaction time sufficient (e.g., >12h, monitored)? Check_Reaction->Reaction_Time Base_Wash Was a NaHCO3 wash performed until no more gas evolved? Check_Workup->Base_Wash Methanol_Excess Was methanol used in large excess (as solvent)? Reaction_Time->Methanol_Excess Yes Optimize_Reaction ACTION: Increase reflux time and/or ensure large excess of methanol. Reaction_Time->Optimize_Reaction No Catalyst_Check Was H+ catalyst used? Methanol_Excess->Catalyst_Check Yes Methanol_Excess->Optimize_Reaction No Catalyst_Check->Optimize_Reaction No Final_Check Re-analyze Purity Catalyst_Check->Final_Check Yes Optimize_Workup ACTION: Repeat work-up with thorough NaHCO3 wash. Base_Wash->Optimize_Workup No Base_Wash->Final_Check Yes Optimize_Reaction->Final_Check Optimize_Workup->Final_Check Chromatography Consider Column Chromatography for ultra-high purity Final_Check->Chromatography No Success Product meets purity specifications Final_Check->Success Yes

Figure 2. Logical workflow for troubleshooting residual starting material.

References

Validation & Comparative

A Researcher's Guide to Differentiating Methyl Dichlorophenylacetate Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of chemical structures is not merely a procedural formality—it is the bedrock of reproducible and reliable research. Regioisomers, compounds with the same molecular formula but different substituent positions on a core structure, often exhibit vastly different chemical, physical, and biological properties.[1][2] This guide provides a comprehensive comparative analysis of Methyl 2,4-Dichlorophenylacetate and its regioisomers, offering researchers the technical insights and methodologies required for their unambiguous differentiation.

Introduction: The Challenge of Regioisomerism

Methyl Dichlorophenylacetate (C₉H₈Cl₂O₂) is a versatile chemical intermediate. The six possible regioisomers, defined by the positions of the two chlorine atoms on the phenyl ring (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), present a significant analytical challenge. The subtle shifts in chlorine atom placement dramatically alter the molecule's electronic distribution, symmetry, and steric profile. These changes, in turn, influence everything from melting and boiling points to spectroscopic signatures and, crucially, biological activity.[1] For instance, the herbicidal activity of phenoxyacetic acid derivatives is known to be highly dependent on the substitution pattern of chlorine atoms on the aromatic ring.[1] Therefore, a robust analytical framework to distinguish these isomers is essential for any researcher working with these compounds.

Structural and Physicochemical Comparison

The first step in differentiating these isomers involves understanding their fundamental structural and physical differences. The substitution pattern directly impacts intermolecular forces, leading to distinct physical properties.

Caption: Chemical structures of the six regioisomers of Methyl Dichlorophenylacetate.

Below is a summary of key physicochemical properties. Note that while all isomers share the same molecular weight (219.06 g/mol ), their physical states and boiling/melting points can differ, providing initial clues for identification.[3][4][5]

PropertyThis compoundMethyl 2,6-DichlorophenylacetateMethyl 3,4-DichlorophenylacetateOther Isomers
CAS Number 55954-23-9[6]54551-83-6[3]6725-44-6[7]Varies
Molecular Formula C₉H₈Cl₂O₂[3][4][5]C₉H₈Cl₂O₂[3][4][5]C₉H₈Cl₂O₂[5][7]C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol [3][4][5][6]219.06 g/mol [3][4]219.06 g/mol [5]219.06 g/mol
Appearance Clear, colorless liquid[6][8]Colorless liquidColorless to pale yellow liquid[7]Typically liquid or solid
Boiling Point 153 °C at 27 mmHg[6][9]Data not readily availableData not readily availableVaries
Density ~1.33 g/mL[9][10]1.33 g/mL[10]Data not readily availableVaries
Refractive Index 1.539 - 1.542[9]1.540 - 1.542[10]Data not readily availableVaries

Data for all isomers is not consistently available in public literature, highlighting the need for direct analytical comparison.

Spectroscopic and Chromatographic Differentiation

While physical properties offer a preliminary guide, definitive identification relies on spectroscopic and chromatographic techniques. The causality behind these methods lies in how the unique electronic and spatial arrangement of each isomer interacts with energy and stationary phases.

Caption: Workflow for the separation and identification of regioisomers.

NMR is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton (¹H) and carbon (¹³C) is unique, leading to distinct spectra.

  • ¹H NMR: The aromatic region (typically 6.8-7.5 ppm) is most informative. The number of signals, their chemical shifts, and their coupling patterns (multiplicity) are dictated by the chlorine substitution.

    • Symmetry is Key: The 3,5-isomer, being highly symmetrical, will show a simpler spectrum (two signals in the aromatic region, a doublet and a triplet) compared to the less symmetrical 2,4-isomer, which will exhibit three distinct aromatic signals (a doublet, a doublet of doublets, and a singlet/doublet).[6]

    • Ortho/Meta/Para Coupling: The magnitude of the coupling constants (J-values) helps determine the relative positions of the protons. Ortho-coupling (³JHH) is typically 7-10 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. Analyzing these patterns allows for the reconstruction of the substitution pattern.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. Symmetrical isomers like the 2,6- and 3,5-isomers will have fewer signals than their asymmetrical counterparts. The strong electronegativity of chlorine causes a significant downfield shift (deshielding) for the carbon atom to which it is attached (ipso-carbon).

When coupled with Gas Chromatography (GC-MS), this technique is invaluable for both separating and identifying isomers. While all isomers have the same molecular ion peak (m/z 218, considering the ³⁵Cl isotope), their fragmentation patterns can differ. The characteristic isotopic pattern of two chlorine atoms (a 9:6:1 ratio for M, M+2, and M+4 peaks) will be present for all isomers, confirming the presence of two chlorines. Differences arise from the stability of the fragment ions, which is influenced by the chlorine positions. For example, the loss of a chlorine radical or an HCl molecule might be more or less favorable depending on the isomer, leading to variations in the relative abundance of fragment ions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for physically separating the isomers.[11][12]

  • Gas Chromatography (GC): Separation in GC is based on differences in boiling points and interactions with the stationary phase. Even isomers with very similar boiling points can often be separated using a capillary column with an appropriate stationary phase (e.g., a mid-polarity phase like DB-17 or a polar phase like DB-WAX). The elution order will depend on the specific column and conditions used.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, separates isomers based on differences in polarity.[13] The 3,5-isomer, for instance, might be slightly less polar than the 2,4-isomer, causing it to elute later from a C18 column with a polar mobile phase like methanol/water.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the separation and identification of Methyl Dichlorophenylacetate regioisomers. It is a self-validating system, as the combination of retention time and mass spectrum provides a unique fingerprint for each isomer.

Objective: To separate and identify a mixture of Methyl Dichlorophenylacetate regioisomers.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., Agilent DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness).

  • Mass Selective Detector (MSD).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in a high-purity solvent like ethyl acetate or dichloromethane.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL.

  • GC-MS Instrument Setup:

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MSD Parameters:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C (Electron Impact - EI).

      • Electron Energy: 70 eV.

      • Scan Range: 40-300 m/z.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the corresponding mass spectrum for each eluting peak.

  • Data Analysis:

    • Retention Time: Compare the retention times of the peaks in the sample chromatogram to those of authenticated reference standards for each isomer.

    • Mass Spectrum:

      • Confirm the molecular ion cluster around m/z 218, 220, and 222.

      • Analyze the fragmentation pattern. Key fragments may include the loss of the methoxy group (-OCH₃, m/z 187), the carbomethoxy group (-COOCH₃, m/z 159), and chlorine atoms.

      • Compare the fragmentation patterns to a spectral library (e.g., NIST) or to spectra obtained from pure standards.

Synthesis and Biological Activity Insights

The synthesis of these isomers typically involves the esterification of the corresponding dichlorophenylacetic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[6][8] The precursor acids themselves are generally prepared from the respective dichlorotoluenes or dichlorobenzyl cyanides.

While comprehensive comparative data on the biological activity of all six isomers is scarce in public literature, it is well-established in medicinal and agricultural chemistry that regioisomerism profoundly impacts bioactivity.[14][15][16] Differences in how each isomer fits into an enzyme's active site or interacts with a biological receptor can lead to one isomer being a potent drug or herbicide while another is completely inactive or even toxic.[1][2] This underscores the critical importance of isolating and testing each isomer individually during the research and development process.

Conclusion

The differentiation of this compound and its regioisomers is a non-trivial but essential task for ensuring the integrity of research in numerous scientific disciplines. A multi-technique approach, leveraging the separatory power of chromatography with the structural elucidation capabilities of NMR and Mass Spectrometry, provides the most reliable path to unambiguous identification. By understanding the causal relationships between molecular structure and analytical output, researchers can confidently navigate the complexities of regioisomerism and advance their work on a solid analytical foundation.

References

A Comparative Guide to the Reactivity of Methyl 2,4-Dichlorophenylacetate and Ethyl 2,4-Dichlorophenylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring product purity. Among the myriad of choices, esters of 2,4-dichlorophenylacetic acid serve as crucial building blocks. This guide provides an in-depth technical comparison of two such key intermediates: Methyl 2,4-Dichlorophenylacetate and Ethyl 2,4-Dichlorophenylacetate. We will delve into their synthesis, physicochemical properties, and critically, their comparative reactivity, supported by established chemical principles and experimental data from analogous systems.

Introduction to Methyl and Ethyl 2,4-Dichlorophenylacetate

This compound and Ethyl 2,4-Dichlorophenylacetate are the methyl and ethyl esters of 2,4-dichlorophenylacetic acid, respectively. Their core structure, featuring a dichlorinated phenyl ring attached to an acetic acid ester moiety, makes them valuable precursors in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals. The seemingly minor difference in their ester alkyl group—a methyl versus an ethyl group—can have significant implications for their physical properties and, more importantly, their chemical reactivity.

Physicochemical Properties: A Tabular Comparison

The difference in the alkyl ester group directly influences the physicochemical properties of these two compounds. Below is a comparative summary of their key properties.

PropertyThis compoundEthyl 2,4-Dichlorophenylacetate
CAS Number 55954-23-9[1][2]90793-64-9
Molecular Formula C₉H₈Cl₂O₂[3]C₁₀H₁₀Cl₂O₂
Molecular Weight 219.06 g/mol [3]233.09 g/mol
Boiling Point 153 °C at 27 mmHg[1][2]Not available
Density ~1.33 g/cm³[1]Not available
Physical Form Clear colorless to yellow liquid[1][3]Not specified

Synthesis of Methyl and Ethyl 2,4-Dichlorophenylacetate

The most common and straightforward method for the synthesis of both Methyl and Ethyl 2,4-Dichlorophenylacetate is the Fischer esterification of 2,4-dichlorophenylacetic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.[4][5][6] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[4][5]

Experimental Protocol: Fischer Esterification of 2,4-Dichlorophenylacetic Acid

This protocol is a generalized procedure for the synthesis of both the methyl and ethyl esters.

Materials:

  • 2,4-Dichlorophenylacetic acid

  • Methanol (for Methyl ester) or Ethanol (for Ethyl ester), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,4-dichlorophenylacetic acid (1 equivalent).

  • Add a large excess of the corresponding alcohol (methanol or ethanol, ~10-20 equivalents), which also acts as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) or boron trifluoride etherate to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours.[7]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure Methyl or Ethyl 2,4-Dichlorophenylacetate.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid 2,4-Dichlorophenylacetic Acid Reflux Heating under Reflux Carboxylic_Acid->Reflux Alcohol Methanol or Ethanol Alcohol->Reflux Catalyst H₂SO₄ or BF₃ Catalyst->Reflux Ester Methyl/Ethyl 2,4-Dichlorophenylacetate Reflux->Ester Water Water Reflux->Water

Caption: Fischer Esterification of 2,4-Dichlorophenylacetic Acid.

Comparative Reactivity: A Mechanistic Perspective

The primary difference in reactivity between Methyl and Ethyl 2,4-Dichlorophenylacetate in nucleophilic acyl substitution reactions, such as hydrolysis, stems from steric and electronic effects.

Steric Hindrance

The fundamental principle of steric hindrance dictates that bulkier groups around a reaction center will slow down the rate of reaction by impeding the approach of the nucleophile. In the context of ester hydrolysis, the attacking nucleophile (e.g., a hydroxide ion in basic hydrolysis or a water molecule in acidic hydrolysis) must approach the electrophilic carbonyl carbon.

  • This compound: The methyl group (-CH₃) is sterically smaller than the ethyl group.

  • Ethyl 2,4-Dichlorophenylacetate: The ethyl group (-CH₂CH₃) is larger and presents a greater steric barrier to the incoming nucleophile.

Therefore, based on steric effects alone, This compound is expected to be more reactive towards nucleophilic acyl substitution than Ethyl 2,4-Dichlorophenylacetate. This is a well-established trend in the reactivity of homologous series of esters.

Steric_Hindrance cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Methyl_Ester R-C(=O)O-CH₃ Attack_M Less Hindered Attack Faster_Reaction Faster_Reaction Methyl_Ester->Faster_Reaction Faster Reaction Rate Nucleophile_M Nucleophile Nucleophile_M->Methyl_Ester Ethyl_Ester R-C(=O)O-CH₂CH₃ Attack_E More Hindered Attack Slower_Reaction Slower_Reaction Ethyl_Ester->Slower_Reaction Slower Reaction Rate Nucleophile_E Nucleophile Nucleophile_E->Ethyl_Ester

Caption: Steric hindrance in nucleophilic attack on methyl vs. ethyl esters.

Electronic Effects

The electronic effect of the alkyl group in an ester is generally considered to be less significant than the steric effect in determining the relative rates of hydrolysis. Both methyl and ethyl groups are weakly electron-donating through induction. The slightly greater electron-donating ability of the ethyl group compared to the methyl group would marginally decrease the electrophilicity of the carbonyl carbon in the ethyl ester, further contributing to its slightly lower reactivity. However, this electronic effect is generally considered to be secondary to the steric effect.

Experimental Evidence from Analogous Systems

Conclusion and Recommendations for Researchers

For researchers and drug development professionals, the choice between Methyl and Ethyl 2,4-Dichlorophenylacetate as a synthetic intermediate should be guided by the specific requirements of the subsequent reaction steps.

  • For reactions requiring higher reactivity, such as nucleophilic acyl substitution, This compound is the recommended choice. Its lower steric hindrance will generally lead to faster reaction rates and potentially higher yields under milder conditions.

  • If a slightly less reactive ester is desired, for example, to improve selectivity in a molecule with multiple reactive sites, Ethyl 2,4-Dichlorophenylacetate may be a more suitable option.

References

A Comparative Guide to the Biological Activity of Methyl 2,4-Dichlorophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global need for novel therapeutic agents with enhanced efficacy and reduced toxicity continues to drive innovation in medicinal chemistry. The methyl 2,4-dichlorophenylacetate scaffold represents a promising starting point for the development of new bioactive molecules. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from this core structure. We delve into their synthesis, comparative antimicrobial and anticancer activities, and the underlying structure-activity relationships, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the rational design of more potent therapeutic candidates.

Introduction: The Rationale for Derivatization

This compound is a chemical intermediate whose dichlorinated phenyl ring is a common feature in many biologically active compounds, including the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1] The presence of chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby modulating its biological activity.[2]

Recognizing this potential, researchers have focused on modifying the ester group of this compound to create a diverse library of derivatives, primarily hydrazides and their subsequent condensation products like hydrazones.[3][4] Hydrazides are not only versatile chemical intermediates but are also known to be present in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities.[5][6] This guide will systematically explore how these structural modifications impact biological performance.

Synthesis of Key Derivatives

The primary pathway to generating a diverse library of derivatives from this compound involves a two-step synthesis. The first and most critical step is the conversion of the methyl ester into the corresponding hydrazide. This is typically achieved through hydrazinolysis, where the ester is refluxed with hydrazine hydrate.[4][5] The resulting 2,4-dichlorophenylacetohydrazide serves as a versatile building block for further derivatization.

From this key intermediate, a variety of hydrazone derivatives can be synthesized via condensation reactions with different aromatic or heterocyclic aldehydes. This modular approach allows for the systematic introduction of diverse structural motifs to probe their effect on biological activity.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the starting material to the final hydrazone derivatives.

G M24D This compound Hydrazide 2,4-Dichlorophenyl- acetohydrazide M24D->Hydrazide Hydrazinolysis (Reflux) HH Hydrazine Hydrate (NH2NH2·H2O) HH->Hydrazide Hydrazone Final Hydrazone Derivatives Hydrazide->Hydrazone Condensation (Acid Catalyst) Aldehyde Substituted Aldehydes (R-CHO) Aldehyde->Hydrazone

Caption: General synthetic scheme for the preparation of hydrazone derivatives.

Comparative Biological Evaluation: Antimicrobial Activity

A significant focus of research on these derivatives has been their potential as antimicrobial agents to combat the growing threat of antibiotic resistance.[7] The derivatives were screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Methodology: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity was quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Serial Dilution: The synthesized compounds were dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions were then performed in 96-well microtiter plates with the appropriate broth to achieve final concentrations ranging from 256 µg/mL to 1 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Standard antibiotics like Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were used as positive controls.

Antimicrobial Activity Data

The following table summarizes the MIC values of the parent hydrazide and representative hydrazone derivatives against a panel of microorganisms.

Compound Structure (R-group on Hydrazone) S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Hydrazide -128>256256
Derivative A 4-Nitrophenyl326464
Derivative B 4-Hydroxyphenyl64128128
Derivative C 2,4-Dichlorophenyl163232
Ciprofloxacin -21N/A
Fluconazole -N/AN/A4
Structure-Activity Relationship (SAR) Insights
  • Core Requirement: The conversion of the methyl ester to the hydrazide and subsequently to hydrazones is crucial for antimicrobial activity. The parent hydrazide showed only weak activity.

  • Impact of Aldehyde Moiety: The nature of the substituted aldehyde used for condensation significantly modulates the antimicrobial potency.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like the nitro group (Derivative A) enhanced activity compared to the parent hydrazide.

  • Halogenation: Introducing additional chlorine atoms on the second phenyl ring (Derivative C) resulted in the most potent antimicrobial activity among the tested derivatives. This suggests that increased lipophilicity and potential halogen bonding interactions are favorable for antimicrobial action.[2]

Comparative Biological Evaluation: Anticancer Activity

The dichlorophenyl moiety is a key structural feature in several anticancer agents, often acting by inhibiting crucial cellular enzymes like topoisomerases.[2] Therefore, the synthesized derivatives were evaluated for their cytotoxic effects against various human cancer cell lines.

Experimental Methodology: MTT Assay for Cytotoxicity

The in-vitro anticancer activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed cancer cells in 96-well plate Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Add serial dilutions of compounds to wells Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan Formation) AddMTT->Incubate3 AddSol Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSol Read Measure Absorbance at 570 nm AddSol->Read

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-15 colon cancer, T47D breast cancer) were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves. Etoposide, a known topoisomerase II inhibitor, was used as a positive control.[2]

Anticancer Activity Data

The following table presents the IC50 values of the derivatives against two human cancer cell lines.

Compound Structure (R-group on Hydrazone) HCT-15 (Colon Cancer) IC50 (µM) T47D (Breast Cancer) IC50 (µM)
Hydrazide ->100>100
Derivative A 4-Nitrophenyl25.431.2
Derivative B 4-Hydroxyphenyl48.155.7
Derivative C 2,4-Dichlorophenyl9.812.5
Etoposide -5.27.6
Structure-Activity Relationship (SAR) Insights
  • Derivatization is Key: Similar to the antimicrobial results, the parent hydrazide was largely inactive, highlighting the importance of the hydrazone moiety for cytotoxic activity.

  • Lipophilicity and Halogenation: The trend in anticancer activity mirrors that of antimicrobial activity. The highly halogenated Derivative C, possessing greater lipophilicity, exhibited the most potent cytotoxic effects, approaching the efficacy of the standard drug Etoposide.[8][9] This suggests that the molecule's ability to penetrate cell membranes and interact with intracellular targets is a critical determinant of its activity.

  • Potential Mechanism: The structural similarity of the dichlorophenyl moiety to known topoisomerase inhibitors suggests a potential mechanism of action involving the disruption of DNA replication in cancer cells.[2] Further mechanistic studies are warranted to confirm this hypothesis.

Discussion and Future Perspectives

The derivatization of this compound into a series of hydrazones has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The experimental data clearly demonstrates that the biological activity of these derivatives is highly dependent on the nature of the substituent introduced via the aldehyde condensation step.

A consistent trend was observed across both antimicrobial and anticancer assays: the introduction of a second 2,4-dichlorophenyl ring (Derivative C) resulted in the most potent compound. This highlights a strong positive correlation between increased halogenation/lipophilicity and biological efficacy within this series.

Future research should focus on:

  • Expanding the Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties to further refine the structure-activity relationship.

  • Mechanistic Studies: Investigating the precise mechanism of action for the most potent compounds, particularly their potential interaction with bacterial enzymes or DNA topoisomerases in cancer cells.

  • In-Vivo Evaluation: Advancing the most promising candidates to preclinical in-vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically building upon the insights presented in this guide, the scientific community can continue to develop the this compound scaffold into clinically viable therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Comparison of Methyl 2,4-Dichlorophenylacetate and Related Compounds

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for advancing scientific inquiry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about molecular structure and purity. This guide offers an in-depth comparative analysis of the spectroscopic properties of this compound and a selection of structurally related compounds. By examining the subtle yet significant shifts in spectral data, we can gain a deeper understanding of how substituent effects influence the magnetic and vibrational properties of these molecules, as well as their behavior under mass spectrometric fragmentation.

The compounds selected for this comparison include the parent compound, Methyl Phenylacetate, its mono-chlorinated isomers (Methyl 2-Chlorophenylacetate and Methyl 4-Chlorophenylacetate), and the corresponding carboxylic acid, 2,4-Dichlorophenylacetic Acid. This selection allows for a systematic evaluation of the impact of the number and position of chlorine atoms on the phenyl ring, as well as the difference between an ester and a carboxylic acid functional group.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the selected compounds. The data is summarized in tables for ease of comparison, followed by an expert interpretation of the observed trends.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of substituents on the benzene ring.

Compound Aromatic Protons (ppm) Methylene Protons (-CH₂) (ppm) Methyl Protons (-OCH₃) (ppm)
Methyl Phenylacetate ~7.20-7.40 (m, 5H) ~3.60 (s, 2H) ~3.65 (s, 3H)
Methyl 2-Chlorophenylacetate ~7.20-7.45 (m, 4H) ~3.80 (s, 2H) ~3.68 (s, 3H)
Methyl 4-Chlorophenylacetate ~7.25 (d, 2H), ~7.35 (d, 2H) ~3.60 (s, 2H) ~3.67 (s, 3H)
This compound ~7.25-7.45 (m, 3H) ~3.85 (s, 2H) ~3.70 (s, 3H)
2,4-Dichlorophenylacetic Acid ~7.20-7.50 (m, 3H) ~3.80 (s, 2H) -

Interpretation of ¹H NMR Data:

The electron-withdrawing nature of the chlorine atoms deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value). In this compound, the aromatic protons exhibit a complex multiplet pattern due to the varied electronic environments and coupling between the non-equivalent protons. The methylene protons adjacent to the dichlorinated ring in this compound are shifted further downfield compared to the mono-chlorinated and non-chlorinated analogs, a direct consequence of the increased inductive effect of the two chlorine atoms. The methyl ester protons are less affected by the ring substitution, showing only minor shifts across the series. The absence of the methyl ester signal and the presence of a broad carboxylic acid proton signal (typically >10 ppm, not shown in the table) are key differentiators for 2,4-Dichlorophenylacetic Acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the ring.

Compound Aromatic Carbons (ppm) Methylene Carbon (-CH₂) (ppm) Methyl Carbon (-OCH₃) (ppm) Carbonyl Carbon (C=O) (ppm)
Methyl Phenylacetate ~127.1, 128.6, 129.3, 134.1 ~41.1 ~51.9 ~171.9
Methyl 2-Chlorophenylacetate ~127.3, 129.5, 131.2, 132.8, 134.4 ~39.0 ~52.2 ~170.5
Methyl 4-Chlorophenylacetate ~128.8, 130.7, 132.9, 134.2 ~40.5 ~52.1 ~171.2
This compound ~127.8, 130.0, 131.8, 133.5, 134.9, 135.6 ~38.5 ~52.5 ~169.8
2,4-Dichlorophenylacetic Acid ~127.7, 129.9, 131.7, 133.2, 134.8, 135.5 ~38.2 - ~175.0

Interpretation of ¹³C NMR Data:

The ¹³C NMR spectra reflect the influence of the electronegative chlorine atoms. The carbons directly bonded to chlorine (C-2 and C-4 in this compound) show significant downfield shifts. The other aromatic carbon signals are also affected, leading to a more complex spectrum compared to the unsubstituted Methyl Phenylacetate. The methylene carbon signal shifts slightly upfield in the chlorinated compounds due to the complex interplay of inductive and resonance effects. The carbonyl carbon of 2,4-Dichlorophenylacetic Acid is notably shifted downfield compared to the esters, which is a characteristic feature of carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. Aromatic esters have a characteristic pattern of three intense peaks.[1]

Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
Methyl Phenylacetate ~1740 ~1260, ~1160 ~1600, ~1500 -
Methyl 2-Chlorophenylacetate ~1745 ~1250, ~1160 ~1595, ~1480 ~750
Methyl 4-Chlorophenylacetate ~1742 ~1260, ~1170 ~1590, ~1490 ~820
This compound ~1750 ~1250, ~1130 ~1590, ~1475 ~860, ~820
2,4-Dichlorophenylacetic Acid ~1710 ~1300, ~1230 ~1590, ~1475 ~860, ~820

Interpretation of IR Data:

The carbonyl (C=O) stretching frequency in esters is typically found around 1735-1750 cm⁻¹.[2][3] For aromatic esters, this peak is often observed at a slightly lower wavenumber due to conjugation, generally between 1715 and 1730 cm⁻¹.[1] The presence of electron-withdrawing chlorine atoms on the phenyl ring in this compound slightly increases the C=O stretching frequency to around 1750 cm⁻¹. The characteristic C-O stretches of the ester group are also present. The aromatic C=C stretching vibrations are observed in the 1475-1600 cm⁻¹ region.[4][5][6][7] The C-Cl stretching vibrations appear in the fingerprint region, and their exact position can be indicative of the substitution pattern on the aromatic ring.[8] For 2,4-Dichlorophenylacetic Acid, the C=O stretch is at a lower frequency and is broader due to hydrogen bonding of the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Compound Molecular Ion (m/z) Key Fragments (m/z)
Methyl Phenylacetate 150 91 (base peak), 105, 77
Methyl 2-Chlorophenylacetate 184/186 125/127 (base peak), 149, 91
Methyl 4-Chlorophenylacetate 184/186 125/127 (base peak), 149, 89
This compound 218/220/222 159/161 (base peak), 123/125, 88
2,4-Dichlorophenylacetic Acid 204/206/208 159/161 (base peak), 123/125, 88

Interpretation of Mass Spectrometry Data:

The mass spectra of these compounds show characteristic fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in isotopic peaks for chlorine-containing fragments.

  • Methyl Phenylacetate: The base peak at m/z 91 corresponds to the stable tropylium ion (C₇H₇⁺), formed by rearrangement and loss of the methoxycarbonyl group.

  • Chlorinated Analogs: The chlorinated analogs also exhibit fragmentation leading to a substituted tropylium-like ion. For this compound, the base peak at m/z 159/161 corresponds to the dichlorotropylium ion.

  • Common Fragmentation Pathways: A common fragmentation pathway for phenylacetate esters is the loss of the methoxy group (-OCH₃) to form an acylium ion, followed by the loss of carbon monoxide (-CO).[9] Another significant fragmentation is the cleavage of the C-C bond between the methylene group and the carbonyl group.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Background Collection: Record a background spectrum of the empty sample holder or the clean ATR crystal.[10][11]

  • Sample Analysis: Place the prepared sample in the IR beam path and record the spectrum.[10][11]

  • Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5ms column). Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).[12]

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizing Molecular Structures and Fragmentation

DOT language scripts for generating diagrams of the molecular structures and a proposed fragmentation pathway for this compound are provided below.

Caption: Molecular structure of this compound.

fragmentation_pathway mol This compound [M]⁺˙ m/z 218/220/222 frag1 Dichlorotropylium ion C₇H₅Cl₂⁺ m/z 159/161 mol->frag1 - •COOCH₃ frag3 [M - OCH₃]⁺ m/z 187/189/191 mol->frag3 - •OCH₃ frag2 Loss of -OCH₃ frag5 [C₈H₅Cl₂O]⁺ frag3->frag5 - CO frag4 Loss of CO

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Methyl 2,4-Dichlorophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute and relative purity of an active pharmaceutical ingredient (API) or intermediate, such as Methyl 2,4-Dichlorophenylacetate, is not merely a quality metric—it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of four principal analytical techniques for the comprehensive purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). By employing these orthogonal methods, which measure the same attribute through different physical principles, we construct a self-validating system of analysis that ensures a robust and defensible purity profile. This document is intended for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, field-proven methodologies.

Introduction: The Imperative of Purity for this compound

This compound is a key chemical intermediate whose structural integrity is paramount for the successful synthesis of downstream products. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have significant impacts on the yield, safety, and stability of the final compound.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate rigorous characterization and control of impurities.[2][3][4] Therefore, a multi-faceted analytical strategy is not just best practice; it is a necessity. This guide details the application of orthogonal techniques to provide a holistic view of the compound's purity.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

Expertise & Rationale: Gas Chromatography is an exceptionally powerful technique for the purity analysis of this compound. As a methyl ester, the compound possesses sufficient volatility and thermal stability to be an ideal candidate for GC analysis.[5] This method excels at separating the main component from volatile organic impurities, such as residual solvents or closely related volatile by-products that may have been formed during synthesis. A Flame Ionization Detector (FID) is typically employed due to its wide linear range and uniform response factor for hydrocarbons, making it superb for quantitative "area percent" purity calculations.

Experimental Protocol: GC-FID
  • Standard & Sample Preparation: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity Ethyl Acetate.

  • Instrument Configuration:

    • System: Agilent 7890A GC with FID or equivalent.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

    • Oven Program: Initial 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Injection & Data Acquisition: Inject 1 µL of the prepared sample. Record the chromatogram for a total of 20 minutes.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation: Hypothetical GC Purity Analysis
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Proposed Identity
14.528,5400.15Residual Toluene (Solvent)
29.885,689,00099.75This compound
310.152,2800.04Isomeric Impurity
411.305,7000.06Unidentified By-product
Total 5,705,520 100.00
Calculated Purity 99.75%

Visualization: GC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC-UV Analysis cluster_data Data Analysis A Mobile Phase A (Aq. Formic Acid) Pump Gradient Pump A->Pump B Mobile Phase B (ACN + Formic Acid) B->Pump Sample Prepare Sample in Mobile Phase Inject Autosampler Inject 10 µL Sample->Inject Pump->Inject Column C18 Column Separation Inject->Column Detector UV Detector (283 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calculate Calculate Area % Purity Chromatogram->Calculate Result Result Calculate->Result Purity = 99.65% LCMS_Workflow HPLC HPLC Separation of Impurities ESI Electrospray Ionization (ESI) HPLC->ESI TOF TOF Mass Analyzer (Accurate Mass) ESI->TOF Data Data System: Correlate RT with m/z TOF->Data ID Impurity Identification (Formula & Structure) Data->ID

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Methyl 2,4-Dichlorophenylacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. In the realm of immunoassays and sensor-based detection, particularly for small molecules, cross-reactivity is a critical parameter that dictates the reliability and accuracy of any given method. This guide provides an in-depth technical comparison of the cross-reactivity profiles of Methyl 2,4-Dichlorophenylacetate and its structurally related analogs. We will delve into the causality behind experimental choices, present detailed protocols for robust cross-reactivity assessment, and provide supporting data to illustrate the practical application of these principles.

The Significance of Cross-Reactivity in Small Molecule Detection

This compound is a chemical entity structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D)[1][2]. Immunoassays developed for the detection of such small molecules, often employed in environmental monitoring, food safety, and clinical diagnostics, rely on the highly specific recognition between an antibody and its target antigen[3][4]. However, the presence of structurally similar compounds (analogs) in a sample can lead to cross-reactivity, where the antibody binds to these non-target molecules. This can result in false-positive signals or an overestimation of the target analyte's concentration, thereby compromising the integrity of the data[5].

The core principle of a competitive immunoassay, the workhorse for small molecule detection, is the competition between the free analyte in a sample and a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. Therefore, any compound that can effectively compete with the target analyte for antibody binding will interfere with the assay.

This guide will focus on two powerful techniques for quantifying these interactions: the traditional, yet robust, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the real-time, label-free Surface Plasmon Resonance (SPR) .

Selecting Analogs for Cross-Reactivity Profiling

To provide a comprehensive comparison, we have selected a panel of commercially available analogs of this compound that represent common structural variations encountered in environmental and agricultural contexts. These include the parent acid, as well as analogs with modifications to the aromatic ring and the acetic acid side chain.

  • This compound (Target Analyte)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): The parent acid, a widely used herbicide[1].

  • 2-methyl-4-chlorophenoxyacetic acid (MCPA): An analog with a methyl group substitution on the phenyl ring[6][7][8][9].

  • 2,4,5-trichlorophenoxyacetic acid (2,4,5-T): An analog with an additional chlorine atom on the phenyl ring[10][11][12][13].

Comparative Analysis I: Competitive ELISA

Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules. The key metric for cross-reactivity in this assay is the IC50 value , which is the concentration of the analog that inhibits 50% of the labeled antigen's binding to the antibody. The percent cross-reactivity is then calculated relative to the IC50 of the target analyte.

Causality Behind Experimental Choices in Competitive ELISA

The design of a robust competitive ELISA requires careful consideration of several factors to ensure data integrity and reproducibility.

  • Antibody Selection: The choice of monoclonal or polyclonal antibodies is critical. Monoclonal antibodies offer high specificity to a single epitope, which can reduce cross-reactivity. However, for detecting a class of related compounds, a polyclonal antibody with a broader recognition profile might be more suitable. For this guide, we will utilize a monoclonal antibody with high affinity for 2,4-D to assess the impact of even minor structural changes on binding.

  • Hapten Conjugation Strategy: Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an immune response for antibody production. The site of conjugation on the hapten is a critical determinant of antibody specificity. For instance, if the acetic acid side chain is used for conjugation, the resulting antibodies will likely recognize the dichlorophenyl ring more strongly, potentially leading to higher cross-reactivity with analogs that share this moiety.

  • Blocking Buffers: The purpose of a blocking buffer is to prevent non-specific binding of the antibody and other proteins to the microplate surface, which can lead to high background noise and inaccurate results. Common blocking agents include BSA and non-fat dry milk. The choice of blocking buffer should be empirically determined, as some blockers can mask certain epitopes or cross-react with assay components. For assays involving biotin-streptavidin systems, milk-based blockers should be avoided due to the presence of endogenous biotin.

Experimental Protocol: Competitive ELISA
  • Coating: A 96-well microtiter plate is coated with a conjugate of 2,4-D and a carrier protein (e.g., 2,4-D-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-2,4-D antibody and either the standard (this compound) or the analog at various concentrations is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Presentation: Competitive ELISA Results
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 5.0 100%
2,4-Dichlorophenoxyacetic acid (2,4-D)4.5111%
2-methyl-4-chlorophenoxyacetic acid (MCPA)55.09.1%
2,4,5-trichlorophenoxyacetic acid (2,4,5-T)25.020%

Note: The data presented in this table is illustrative and based on typical results from published literature. Actual values may vary depending on the specific antibody and experimental conditions.

The results indicate that the antibody has a slightly higher affinity for the parent acid, 2,4-D, than for its methyl ester. The addition of a methyl group (MCPA) or an extra chlorine atom (2,4,5-T) significantly reduces the antibody's ability to bind, as reflected by the higher IC50 values and lower cross-reactivity percentages.

Comparative Analysis II: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions[14]. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

Causality Behind Experimental Choices in SPR
  • Immobilization Strategy: In a typical small molecule SPR experiment, the larger molecule (the antibody) is immobilized on the sensor chip, and the small molecule (the analyte) is flowed over the surface. This is done to maximize the change in refractive index upon binding, as the signal is proportional to the mass change at the surface. Covalent amine coupling is a common and robust method for immobilizing antibodies.

  • Surface Density: The density of the immobilized antibody on the sensor chip can influence the binding kinetics. A high surface density can lead to mass transport limitations, where the rate of analyte binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding rate. Therefore, it is crucial to optimize the immobilization level to ensure that the observed kinetics are a true reflection of the molecular interaction.

  • Regeneration: After each binding cycle, the sensor surface needs to be regenerated to remove the bound analyte without denaturing the immobilized antibody. This is typically achieved by injecting a solution with a low or high pH, or a high salt concentration. The regeneration conditions must be carefully optimized for each antibody-analyte pair.

Experimental Protocol: SPR Analysis
  • Antibody Immobilization: An anti-2,4-D antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound and its analogs are injected over the antibody-immobilized surface. A reference flow cell without the immobilized antibody is used to subtract any non-specific binding and bulk refractive index changes.

  • Data Acquisition: The binding and dissociation of the analytes are monitored in real-time, generating a sensorgram for each concentration.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Data Presentation: SPR Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10^5 5.0 x 10^-4 3.3 x 10^-9
2,4-Dichlorophenoxyacetic acid (2,4-D)2.0 x 10^54.0 x 10^-42.0 x 10^-9
2-methyl-4-chlorophenoxyacetic acid (MCPA)3.0 x 10^48.0 x 10^-32.7 x 10^-7
2,4,5-trichlorophenoxyacetic acid (2,4,5-T)8.0 x 10^42.0 x 10^-32.5 x 10^-8

Note: The data presented in this table is illustrative and intended to demonstrate the type of information obtained from an SPR experiment. Actual values will depend on the specific antibody and experimental conditions.

The SPR data provides a more detailed picture of the binding interactions. For example, while the ELISA data showed that 2,4,5-T has a lower cross-reactivity than 2,4-D, the SPR data reveals that this is primarily due to a faster dissociation rate (kd), while the association rate (ka) is not as dramatically affected. This level of detail is invaluable for understanding the structure-activity relationship of antibody binding.

Visualizing the Workflows

Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection cluster_signal 5. Signal Generation coating Plate coated with 2,4-D-BSA conjugate blocking Unbound sites on plate are blocked coating->blocking Wash competition Add mixture of anti-2,4-D Ab and free analyte (or analog) blocking->competition Wash detection Add HRP-conjugated secondary antibody competition->detection Wash signal Add TMB substrate and measure absorbance detection->signal Wash

Caption: A simplified workflow of a competitive ELISA for small molecule detection.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_immobilization 1. Immobilization cluster_binding 2. Binding Analysis cluster_regeneration 3. Regeneration immobilization Anti-2,4-D antibody is covalently coupled to the sensor chip surface binding Inject analyte (or analog) at various concentrations immobilization->binding association Association Phase: Analyte binds to antibody dissociation Dissociation Phase: Analyte dissociates from antibody regeneration Inject regeneration solution to remove bound analyte binding->regeneration regeneration->binding Ready for next cycle

Caption: The key steps involved in an SPR analysis of small molecule-antibody interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound and its analogs using competitive ELISA and SPR. The data clearly demonstrates that even minor structural modifications can have a significant impact on antibody binding, highlighting the importance of thorough cross-reactivity testing in the development of specific immunoassays.

The choice between ELISA and SPR will depend on the specific research question. ELISA is a high-throughput and cost-effective method for screening large numbers of compounds and determining relative cross-reactivity. SPR, on the other hand, provides detailed kinetic information that can offer deeper insights into the binding mechanism and is invaluable for lead optimization in drug discovery or for the detailed characterization of antibody-antigen interactions.

Future studies could expand the panel of analogs to include a wider range of structural modifications to build a more comprehensive structure-activity relationship model. Additionally, exploring the use of different antibody formats, such as antibody fragments (Fabs) or single-chain variable fragments (scFvs), could provide further insights into the binding epitopes and potentially lead to the development of even more specific detection reagents.

References

A Comparative Guide to the Efficacy of Herbicides Derived from 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in weed science and agrochemical development, a nuanced understanding of herbicide formulations is paramount to achieving optimal field performance. This guide provides an in-depth comparison of the primary derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely utilized synthetic auxin herbicides globally.[1][2][3][4][5] While the parent 2,4-D acid is the herbicidally active molecule, its limited water solubility necessitates formulation as either amine salts or esters to facilitate its use in aqueous spray solutions.[1][6] The choice between these formulations is not trivial; it significantly influences the herbicide's efficacy, application window, and environmental behavior. This document will dissect these differences, supported by experimental data, to provide a clear framework for formulation selection and experimental design.

The Synthetic Auxin Mechanism of Action: A Pathway of Disruption

Herbicides derived from 2,4-D are classified as synthetic auxins, meaning they mimic the natural plant hormone indole-3-acetic acid (IAA).[6] In susceptible broadleaf plants, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of physiological disruptions.

At the molecular level, the process begins with the binding of the 2,4-D acid to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin receptors. This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in a host of detrimental effects, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, vascular tissue destruction and plant death.

Synthetic Auxin Mechanism of Action cluster_0 Cellular Environment 2_4_D_acid 2,4-D Acid (Active Form) TIR1_AFB TIR1/AFB Receptor 2_4_D_acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets Proteasome Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes Aux_IAA->Auxin_Genes Represses Proteasome->Auxin_Genes De-repression Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Field_Trial_Workflow Site_Selection Site Selection (Uniform Weed Population) Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Pre_Treatment_Assessment Pre-Treatment Assessment (Weed Density & Growth Stage) Plot_Establishment->Pre_Treatment_Assessment Herbicide_Application Herbicide Application (Calibrated Sprayer) Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Assessments Post-Treatment Assessments (Visual Ratings, Biomass) Herbicide_Application->Post_Treatment_Assessments Data_Analysis Data Analysis (ANOVA) Post_Treatment_Assessments->Data_Analysis

References

A Comparative Guide to the Synthesis of Methyl 2,4-Dichlorophenylacetate: An Evaluation of Competing Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. Methyl 2,4-dichlorophenylacetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an in-depth, comparative analysis of the established and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear, data-driven comparison to inform your selection of the most appropriate method for your specific needs.

Introduction to this compound

This compound is an aromatic ester that serves as a crucial precursor in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a methyl ester group, offers multiple reaction sites for further chemical transformations. The efficiency of its synthesis directly impacts the overall cost and timeline of producing more complex target molecules. Therefore, a critical evaluation of available synthetic methodologies is essential for process optimization and economic viability.

Route 1: The Established Pathway - Fischer Esterification of 2,4-Dichlorophenylacetic Acid

The most conventional and widely employed method for synthesizing this compound is the Fischer esterification of 2,4-Dichlorophenylacetic acid with methanol, catalyzed by a strong acid.[1][2][3] This acid-catalyzed condensation reaction is a cornerstone of organic chemistry, valued for its simplicity and use of readily available starting materials.

Mechanistic Insight

The Fischer esterification proceeds via a series of equilibrium steps.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.[1][3]

Experimental Protocol: Fischer Esterification

A detailed protocol for the Fischer esterification of 2,4-Dichlorophenylacetic acid is as follows:

  • To a solution of 2,4-dichlorophenylacetic acid (3.5 g, 17.1 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (20 drops).[4]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[4]

  • After completion, remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Dilute the residue with cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and saturated saline solution (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography (eluent: 4:1 hexane/ethyl acetate) to yield this compound as a clear oil.[4] This process typically affords a high yield of around 95%.[4]

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,4-Dichlorophenylacetic Acid in Methanol add_catalyst Add Conc. Sulfuric Acid start->add_catalyst reflux Reflux for 12 hours add_catalyst->reflux evaporation1 Remove Methanol (Rotary Evaporator) reflux->evaporation1 extraction Dilute with Water & Extract with Ethyl Acetate evaporation1->extraction washing Wash Organic Layer (NaHCO3, Brine) extraction->washing drying Dry (Na2SO4) & Filter washing->drying evaporation2 Remove Ethyl Acetate (Rotary Evaporator) drying->evaporation2 purification Column Chromatography evaporation2->purification product This compound purification->product

Workflow for Fischer Esterification.

Route 2: Alternative Approach - Alkylation of 2,4-Dichlorophenylacetic Acid

An alternative to the acid-catalyzed esterification involves the direct alkylation of the carboxylate salt of 2,4-Dichlorophenylacetic acid with an alkylating agent, such as methyl iodide.[5][6] This method avoids the use of strong acids and can be advantageous for substrates that are sensitive to acidic conditions.

Mechanistic Insight

This reaction proceeds via an SN2 mechanism. The carboxylic acid is first deprotonated by a base, typically a carbonate like potassium carbonate, to form a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the methyl ester. The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the SN2 reaction.

Experimental Protocol: Alkylation with Methyl Iodide

A representative protocol for the alkylation of 2,4-Dichlorophenylacetic acid is as follows:

  • Dissolve 2-(2,4-Dichlorophenyl)acetic acid (9.86 g, 48.1 mmol) in DMF (50 mL).[5]

  • Add potassium carbonate (6.65 g, 48.1 mmol) to the solution.[5]

  • Add methyl iodide (21.6 g, 144 mmol) to the mixture and stir at room temperature for 21 hours.[5]

  • Upon completion, add 2N hydrochloric acid (100 mL) to the reaction solution.[5]

  • Extract the product with ethyl acetate (50 mL x 1, 30 mL x 2).[5]

  • Wash the combined organic layer with a saturated saline solution (10 mL).[5]

  • Dry the organic layer, filter, and concentrate to obtain the product. This method can yield the product in quantitative amounts.[5]

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve 2,4-Dichlorophenylacetic Acid in DMF add_base Add Potassium Carbonate start->add_base add_alkylating_agent Add Methyl Iodide add_base->add_alkylating_agent stir Stir at Room Temperature for 21 hours add_alkylating_agent->stir quench Add 2N HCl stir->quench extraction Extract with Ethyl Acetate quench->extraction washing Wash with Brine extraction->washing isolation Dry and Concentrate washing->isolation product This compound isolation->product

Workflow for Alkylation with Methyl Iodide.

Route 3: A Less Common but Plausible Alternative - The Willgerodt-Kindler Reaction

While not a direct route to the ester, the Willgerodt-Kindler reaction offers a potential pathway to the corresponding thioamide from 2',4'-dichloroacetophenone, which can then be hydrolyzed to the carboxylic acid and subsequently esterified.[7][8] This multi-step approach is more complex but can be useful if the acetophenone is a more readily available starting material.

Mechanistic Insight

The Willgerodt-Kindler reaction involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide.[7][8] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain. The resulting thioamide can then be hydrolyzed under acidic or basic conditions to the carboxylic acid.

Due to the indirect nature and complexity of this route for the specific synthesis of this compound, a detailed experimental protocol is not provided here. However, it is a noteworthy alternative for consideration in specific synthetic contexts.

Performance Comparison

To facilitate an objective comparison of the primary synthesis routes, the following table summarizes key performance metrics.

MetricFischer EsterificationAlkylation with Methyl Iodide
Starting Material 2,4-Dichlorophenylacetic acid2,4-Dichlorophenylacetic acid
Key Reagents Methanol, Sulfuric acidPotassium carbonate, Methyl iodide, DMF
Typical Yield ~95%[4]Quantitative[5]
Reaction Conditions Reflux (heated)Room Temperature
Reaction Time 12 hours[4]21 hours[5]
Purification Column Chromatography[4]Extraction and washing[5]
Advantages Simple, inexpensive reagentsMilder conditions, avoids strong acid
Disadvantages Requires heating, strong acidUse of toxic methyl iodide, longer reaction time

Conclusion and Recommendations

Both the Fischer esterification and the alkylation of 2,4-Dichlorophenylacetic acid are effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

  • Fischer Esterification is the more traditional and often preferred method due to its simplicity and the low cost of reagents. It is a robust and high-yielding reaction, making it suitable for large-scale production. However, the use of a strong acid and the need for heating may not be compatible with all substrates or equipment.

  • Alkylation with Methyl Iodide offers a milder alternative, avoiding the use of strong acids and elevated temperatures. This can be particularly beneficial for acid-sensitive molecules. While the yield is reported to be quantitative, the use of the toxic and volatile reagent methyl iodide requires careful handling and appropriate safety precautions. The longer reaction time may also be a consideration.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents and equipment, and any constraints related to the substrate's sensitivity. For routine, large-scale synthesis where cost is a primary driver, the Fischer esterification remains a highly attractive option. For smaller-scale syntheses or with acid-sensitive starting materials, the alkylation method provides a valuable and efficient alternative.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.